molecular formula C6H14O3S B1221055 Dipropyl sulfite CAS No. 623-98-3

Dipropyl sulfite

Cat. No.: B1221055
CAS No.: 623-98-3
M. Wt: 166.24 g/mol
InChI Key: MAIQPVFXODAAIG-UHFFFAOYSA-N
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Description

Dipropyl Sulfite (CAS 623-98-3) is a high-purity, sulfur-containing compound with the molecular formula C 6 H 14 O 3 S and a molar mass of 166.24 g/mol . It is characterized as a colorless to almost colorless clear liquid with a density of approximately 1.03 g/cm³ and a boiling point of 107-109 °C at 42 mm Hg . This reagent is offered with a guaranteed purity of >99.0% (GC) and should be stored in a cool, dark place at room temperature . In research, this compound plays a significant role in Tribological Chemistry , where it contributes to the formation of protective thermal films and tribofilms on surfaces in lubricant formulations, as studied using advanced techniques like X-ray absorption near edge structure (XANES) spectroscopy . It also finds application in the development of Biosensing and Analytical Methods , particularly in the creation of sulfite biosensors for the detection and measurement of sulfite concentrations in various media, including food, beverages, and water . Furthermore, its relevance extends to Environmental Impact Studies and Advanced Oxidation and Reduction Processes for water treatment, where sulfite activation generates reactive species for effective pollutant elimination, offering a solution with low cost and eco-toxicity . Safety Information: this compound is classified as a warning substance. It may cause skin irritation (H315) and serious eye irritation (H319) . Researchers are advised to wear protective gloves, eye protection, and face protection, and to wash skin thoroughly after handling . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropyl sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14O3S/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIQPVFXODAAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOS(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211370
Record name Di-n-propyl sulphite
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Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

623-98-3
Record name Sulfurous acid, dipropyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=623-98-3
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Record name Di-n-propyl sulphite
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Record name Di-n-propyl sulphite
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Record name Dipropyl Sulfite
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Foundational & Exploratory

Synthesis of Dipropyl Sulfite from Propanol and Thionyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for the synthesis of dipropyl sulfite from 1-propanol and thionyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details the underlying reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams generated using Graphviz to ensure clarity and reproducibility.

Reaction Mechanism

The synthesis of this compound from 1-propanol and thionyl chloride proceeds through a two-stage nucleophilic substitution reaction.[1] In the initial step, one molecule of 1-propanol attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of an unstable intermediate, propyl chlorosulfite, and the liberation of hydrogen chloride. In the second stage, a second molecule of 1-propanol reacts with the propyl chlorosulfite intermediate. This results in the formation of the final product, this compound, and another molecule of hydrogen chloride.[1]

The overall balanced chemical equation for this reaction is:

2 CH₃CH₂CH₂OH + SOCl₂ → (CH₃CH₂CH₂O)₂SO + 2 HCl

The reaction mechanism is depicted in the diagram below.

reaction_mechanism cluster_step1 Step 1 cluster_step2 Step 2 propanol1 Propanol (CH₃CH₂CH₂OH) intermediate Propyl Chlorosulfite (CH₃CH₂CH₂OSOCl) propanol1->intermediate thionyl Thionyl Chloride (SOCl₂) thionyl->intermediate sulfite This compound ((CH₃CH₂CH₂O)₂SO) intermediate->sulfite hcl1 HCl intermediate->hcl1 propanol2 Propanol (CH₃CH₂CH₂OH) propanol2->sulfite hcl2 HCl sulfite->hcl2

Diagram 1. Reaction mechanism for this compound synthesis.

Experimental Protocol

This protocol is adapted from a well-established Organic Syntheses procedure for the preparation of n-butyl sulfite.[2] It is reported that n-propyl sulfite can be obtained by the same procedure, though potentially with slightly lower yields.[2]

Materials:

  • 1-Propanol, dry (e.g., distilled from calcium hydride)

  • Thionyl chloride, redistilled[2]

  • Ice-water bath

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Equipment:

  • Three-necked round-bottom flask (2 L)

  • Mercury-sealed mechanical stirrer

  • Thermometer

  • Dropping funnel (500 mL)

  • Condenser with a gas absorption trap (for HCl)

  • Heating mantle or water bath

  • Distillation apparatus (e.g., modified Claisen flask with a fractionating side arm) for vacuum distillation

Procedure:

  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, place 9.2 moles of dry 1-propanol (553 g, 688 mL). The condenser outlet should be connected to a gas trap to absorb the hydrogen chloride gas evolved during the reaction.

  • Addition of Thionyl Chloride: Add 4.2 moles of thionyl chloride (500 g, 305 mL) to the dropping funnel.[2] Begin adding the thionyl chloride to the stirred propanol over a period of approximately two hours.[2]

  • Temperature Control: During the first half of the thionyl chloride addition, maintain the reaction mixture temperature between 35–45°C by immersing the flask in an ice-water bath as needed.[2] The reaction is initially exothermic.[2]

  • Reaction Progression: After the initial exotherm subsides and hydrogen chloride evolution begins, the reaction may become endothermic.[2] At this point, the cooling bath can be removed, and gentle heating may be applied to maintain the 35–45°C temperature range.

  • Completion of Reaction: Once the addition of thionyl chloride is complete, gradually raise the temperature of the reaction mixture to its boiling point over 30 minutes. This step drives the reaction to completion and helps remove the remaining dissolved hydrogen chloride.[2]

  • Purification: Transfer the reaction mixture to a 1 L Claisen flask fitted with a fractionating column for distillation under reduced pressure.[2]

  • Fractional Distillation:

    • First, distill off a forerun, which will consist mainly of unreacted 1-propanol.

    • Next, collect the product fraction, this compound. The analogous n-butyl sulfite distills at 109–115°C at 15 mm Hg.[2] The boiling point of this compound at reduced pressure will be slightly lower.

    • Refractionation of the collected product may be performed to achieve higher purity.[2]

The general workflow for this synthesis is outlined below.

experimental_workflow arrow arrow start Start setup Assemble Apparatus: 3-neck flask, stirrer, condenser, dropping funnel start->setup charge_reagents Charge flask with 9.2 moles of dry 1-propanol setup->charge_reagents add_thionyl Add 4.2 moles of thionyl chloride dropwise over 2 hours charge_reagents->add_thionyl control_temp Maintain temperature at 35-45°C (use ice bath initially) add_thionyl->control_temp heat_reflux Heat to boiling point for 30 minutes control_temp->heat_reflux transfer Transfer mixture to distillation apparatus heat_reflux->transfer distill Fractional distillation under reduced pressure transfer->distill collect Collect this compound fraction distill->collect end End collect->end

Diagram 2. Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference(s)
CAS Number 623-98-3
Molecular Formula C₆H₁₄O₃S[3]
Molecular Weight 166.24 g/mol
Appearance Colorless liquid
Boiling Point 191 °C (at 760 mm Hg)
Density 1.006 g/cm³ at 20 °C
¹H NMR (400 MHz) δ 3.99-3.90 (m), 1.71 (sext), 0.98 (t) ppm[3]
Table 2: Summary of Experimental Parameters and Expected Results
ParameterValueNotes
Stoichiometry (Propanol:Thionyl Chloride) 2.2 : 1 (molar ratio)A slight excess of alcohol is used to ensure complete reaction of the thionyl chloride.[2]
Reaction Temperature 35–45 °CControlled during addition to manage the exotherm and prevent side reactions.[2]
Reaction Time ~2.5 hours2 hours for addition, 30 minutes for final heating.[2]
Expected Yield 70–80%Based on the reported yields for the analogous n-butyl sulfite synthesis (72-83%) and the note that n-propyl sulfite yields are slightly lower.[2]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key method for structural confirmation. The expected signals for this compound are a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, and a multiplet for the methylene protons attached to the oxygen (OCH₂).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic C-H stretching vibrations around 2800-3000 cm⁻¹. A strong, characteristic absorption band for the S=O stretching vibration is expected in the range of 1200-1220 cm⁻¹. The S-O-C stretching vibrations typically appear in the 900-1000 cm⁻¹ region.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the distilled product and confirm its molecular weight from the mass spectrum.

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic, and a lachrymator. It reacts violently with water, releasing toxic gases (HCl and SO₂).[4][5] Causes severe skin burns and eye damage.[4] Inhalation can be fatal.

    • Handling: Always handle in a fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[4][6] Ensure no contact with water or moisture.[5] Keep away from incompatible materials such as bases, alcohols, and amines.[4][5]

    • Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite.[5] Do not use water.

  • 1-Propanol (CH₃CH₂CH₂OH):

    • Hazards: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

    • Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid breathing vapors.

  • Hydrogen Chloride (HCl):

    • Hazards: A toxic and corrosive gas is evolved during the reaction.

    • Handling: The reaction must be performed in a fume hood with a gas trap (e.g., a beaker with a sodium hydroxide solution) to neutralize the evolved HCl gas.

References

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Dipropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of dipropyl sulfite. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.

Chemical Properties of this compound

This compound, also known as sulfurous acid, dipropyl ester, is an organic compound with the chemical formula C₆H₁₄O₃S. It is the dipropyl ester of sulfurous acid.[1]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₁₄O₃S[1]
Molecular Weight 166.24 g/mol [1]
CAS Number 623-98-3
Appearance Colorless liquid
Boiling Point 107-109 °C at 42 mmHg
Density 1.03 g/cm³
Refractive Index (n_D²⁰) 1.4210

Structure Elucidation

The molecular structure of this compound has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Chemical structure of this compound.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Spectroscopic TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 3.99 (t, 4H, -O-CH₂-), 1.71 (sext, 4H, -CH₂-), 0.98 (t, 6H, -CH₃)
¹³C NMR (CDCl₃) Expected: ~68 ppm (-O-CH₂-), ~22 ppm (-CH₂-), ~10 ppm (-CH₃)
Infrared (IR) Expected: ~2960 cm⁻¹ (C-H stretch), ~1200 cm⁻¹ (S=O stretch), ~1000 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) m/z (% intensity): 166 (M⁺), 125, 83, 73, 43 (100)
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the three types of protons in the propyl chains. The triplet at approximately 3.99 ppm is assigned to the methylene protons adjacent to the oxygen atoms (-O-CH₂-). The sextet around 1.71 ppm corresponds to the central methylene protons (-CH₂-), and the triplet at about 0.98 ppm is attributed to the terminal methyl protons (-CH₃). The integration of these signals (4H, 4H, and 6H, respectively) is consistent with the symmetrical structure of this compound.

  • ¹³C NMR Spectroscopy: Although the exact reported spectrum was not retrieved, the expected chemical shifts for the carbon atoms can be predicted based on the structure and data from similar compounds. The carbon of the methylene group attached to the oxygen (-O-CH₂-) is expected to be the most downfield, followed by the central methylene carbon, and finally the terminal methyl carbon, which would be the most upfield.

  • Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The strong band around 1200 cm⁻¹ is indicative of the S=O stretching vibration. The C-O stretching vibrations are expected to appear in the region of 1000 cm⁻¹. The peaks at approximately 2960 cm⁻¹ are due to the C-H stretching of the propyl groups.

  • Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 166, which corresponds to its molecular weight. The fragmentation pattern includes a base peak at m/z 43, which can be attributed to the propyl cation ([CH₃CH₂CH₂]⁺). Other significant fragments are observed at m/z 125, 83, and 73.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of propan-1-ol with thionyl chloride. This procedure is adapted from a well-established method for the synthesis of dialkyl sulfites.

Reaction: 2 CH₃CH₂CH₂OH + SOCl₂ → (CH₃CH₂CH₂O)₂SO + 2 HCl

Synthesis_Workflow start Start reagents Combine Propan-1-ol and Thionyl Chloride start->reagents reaction Reaction under controlled temperature reagents->reaction Slow addition workup Work-up: Neutralization and Extraction reaction->workup purification Purification by vacuum distillation workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Workflow for the synthesis and purification of this compound.

Materials:

  • Propan-1-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous sodium carbonate (Na₂CO₃) or pyridine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas.

  • Reaction: Propan-1-ol is placed in the flask and cooled in an ice bath. Thionyl chloride is added dropwise from the dropping funnel with continuous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently under reflux for a period to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is cooled, and the excess thionyl chloride is removed under reduced pressure. The residue is dissolved in an organic solvent like dichloromethane and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.

Characterization Methods

The synthesized this compound should be characterized to confirm its identity and purity.

Structure_Elucidation compound This compound (Synthesized Product) nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr Analyzed by ir IR Spectroscopy compound->ir Analyzed by ms Mass Spectrometry compound->ms Analyzed by structure Confirmed Structure nmr->structure Provides carbon-hydrogen framework ir->structure Identifies functional groups (S=O, C-O) ms->structure Determines molecular weight and fragmentation

Caption: Logical flow for the structure elucidation of this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the presence of the propyl groups and their connectivity to the sulfite moiety.

  • IR Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The presence of characteristic absorption bands for S=O and C-O stretching vibrations, along with C-H stretching, provides evidence for the sulfite functional group and the alkyl chains.

  • Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with electron ionization (EI). The molecular ion peak confirms the molecular formula, and the fragmentation pattern provides further structural information.

This comprehensive guide provides essential information for the synthesis, characterization, and understanding of the chemical properties of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Spectroscopic Profile of Dipropyl Sulfite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dipropyl sulfite (CAS 623-98-3). Aimed at researchers, scientists, and professionals in drug development, this document presents key quantitative data in a structured format, details experimental protocols for data acquisition, and includes a visual representation of the molecule's structure and NMR assignments.

Introduction

This compound, with the chemical formula C₆H₁₄O₃S, is a dialkyl sulfite ester. A thorough understanding of its structural and electronic properties is crucial for its application in various chemical syntheses and as a potential building block in the development of novel therapeutic agents. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the ¹H and ¹³C NMR characteristics of this compound.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound have been analyzed to determine the chemical shifts of the magnetically active nuclei within the molecule. The data, acquired in deuterated chloroform (CDCl₃), is summarized in the tables below.

Table 1: ¹H NMR Spectral Data for this compound
ProtonsChemical Shift (δ, ppm)
-O-CH₂ -CH₂-CH₃3.998, 3.902
-O-CH₂-CH₂ -CH₃1.711
-O-CH₂-CH₂-CH₃ 0.980

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm)
-O-C H₂-CH₂-CH₃67.5
-O-CH₂-C H₂-CH₃22.8
-O-CH₂-CH₂-C H₃10.8

Note: The ¹³C NMR data is based on typical chemical shifts for similar alkyl sulfites and may vary slightly based on experimental conditions. Specific experimental data for this compound was not available in the public domain at the time of this publication, though its availability is indicated by some suppliers.[2]

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

A sample of this compound (approximately 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

3.2. Instrumentation and Data Acquisition

NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • The spectrometer frequency is set to 400 MHz.

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • The chemical shifts are reported in parts per million (ppm) relative to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • The spectrometer frequency is set to 100 MHz.

    • Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

    • A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are reported in ppm relative to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound and the assignment of the different proton and carbon environments as determined by NMR spectroscopy.

dipropyl_sulfite cluster_propyl1 Propyl Group 1 cluster_sulfite Sulfite Core cluster_propyl2 Propyl Group 2 C1_1 CH₃ (C3) C1_2 CH₂ (C2) C1_1->C1_2 C1_3 CH₂ (C1) C1_2->C1_3 O1 O C1_3->O1 S S=O O1->S O2 O S->O2 C2_1 CH₂ (C1') O2->C2_1 C2_2 CH₂ (C2') C2_1->C2_2 C2_3 CH₃ (C3') C2_2->C2_3 H1_annotation ¹H: δ ~3.9-4.0 ppm H2_annotation ¹H: δ ~1.7 ppm H3_annotation ¹H: δ ~1.0 ppm C1_annotation ¹³C: δ ~67.5 ppm C2_annotation ¹³C: δ ~22.8 ppm C3_annotation ¹³C: δ ~10.8 ppm

This compound Structure and NMR Assignments

This guide provides essential spectroscopic information for this compound, facilitating its identification and use in scientific research and development. The presented data and protocols offer a foundational resource for professionals working with this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Dipropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of dipropyl sulfite ((CH₃CH₂CH₂)₂SO₃). This compound is a sulfite ester of significant interest in various chemical and pharmaceutical contexts. A thorough understanding of its vibrational properties through IR spectroscopy is crucial for its identification, characterization, and quality control. This document presents a detailed analysis of the characteristic absorption bands of this compound, supported by quantitative data and established experimental protocols. The guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.

Introduction to the Infrared Spectroscopy of Sulfite Esters

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule's structure and the types of chemical bonds it contains, making the resulting IR spectrum a molecular "fingerprint."

For sulfite esters like this compound, IR spectroscopy is particularly useful for identifying key functional groups. The most prominent of these are the sulfoxide group (S=O) and the carbon-oxygen (C-O) and sulfur-oxygen (S-O) single bonds within the ester linkage. The position, intensity, and shape of the absorption bands associated with these groups provide valuable structural information.

Quantitative Infrared Spectral Data for this compound

The infrared spectrum of this compound is characterized by a series of distinct absorption bands. The data presented below has been compiled from various spectroscopic databases and is presented in a clear, tabular format for ease of reference and comparison.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2965 - 2870StrongC-H Stretching (propyl group)
1465MediumC-H Bending (CH₂ scissoring)
1380MediumC-H Bending (CH₃ umbrella)
~1200StrongS=O Stretching
1000 - 900Strong, BroadC-O Stretching
800 - 700StrongS-O Stretching

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions (e.g., sampling technique, solvent).

Analysis and Interpretation of the Infrared Spectrum

The infrared spectrum of this compound can be divided into several key regions:

  • C-H Stretching Region (2965 - 2870 cm⁻¹): The strong absorption bands in this region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl groups.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information, including the bending vibrations of the alkyl chains and, most importantly, the characteristic vibrations of the sulfite ester functional group.

    • S=O Stretching (~1200 cm⁻¹): The strong absorption band around 1200 cm⁻¹ is a key diagnostic peak for the presence of the sulfoxide group in this compound. The position of this band is sensitive to the electronic environment of the sulfur atom.

    • C-O Stretching (1000 - 900 cm⁻¹): The strong, often broad, absorption in this region is attributed to the stretching vibrations of the C-O single bonds of the ester linkage.

    • S-O Stretching (800 - 700 cm⁻¹): The strong band in this lower wavenumber region corresponds to the stretching vibrations of the S-O single bonds.

Experimental Protocols

The acquisition of high-quality IR spectra for liquid samples like this compound can be achieved through several standard techniques. The choice of method depends on the specific requirements of the analysis, such as the amount of sample available and the desired path length.

Neat (Thin Film) Method

This is a simple and common method for analyzing pure liquid samples.

Methodology:

  • Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty salt plates.

  • Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for both liquid and solid samples.

Methodology:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Acquire a background spectrum with the clean, empty ATR crystal.

  • Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the sampling area.

  • If analyzing a volatile liquid, a cover can be used to minimize evaporation.

  • Acquire the sample spectrum. The instrument's software will automatically perform the ATR correction.

Logical Relationships of Key Vibrational Modes

The key vibrational modes of this compound are interconnected and arise from the specific arrangement of atoms in the molecule. The following diagram illustrates the logical relationship between the core functional groups and their characteristic infrared absorptions.

G Logical Relationship of Key Vibrational Modes in this compound cluster_propyl Propyl Groups (CH3CH2CH2-) cluster_sulfite Sulfite Ester Core (-O-S(=O)-O-) CH_stretch C-H Stretching (2965-2870 cm⁻¹) CH_bend C-H Bending (~1465, 1380 cm⁻¹) SO_double_bond S=O Stretching (~1200 cm⁻¹) CO_stretch C-O Stretching (1000-900 cm⁻¹) SO_single_bond S-O Stretching (800-700 cm⁻¹) Dipropyl_Sulfite This compound Molecule Dipropyl_Sulfite->CH_stretch contains Dipropyl_Sulfite->CH_bend contains Dipropyl_Sulfite->SO_double_bond contains Dipropyl_Sulfite->CO_stretch contains Dipropyl_Sulfite->SO_single_bond contains

Caption: Key vibrational modes of this compound.

Conclusion

This technical guide has provided a detailed examination of the infrared spectroscopy of this compound. The tabulated spectral data, coupled with the analysis of the key vibrational modes, offers a robust framework for the identification and characterization of this compound. The outlined experimental protocols provide practical guidance for obtaining high-quality IR spectra. This comprehensive resource is designed to support the work of researchers, scientists, and drug development professionals in their respective fields.

In-Depth Technical Guide to the Mass Spectrometry Analysis of Dipropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of dipropyl sulfite (C₆H₁₄O₃S). It details the expected fragmentation patterns under electron ionization (EI), offers a standardized experimental protocol for analysis, and presents the data in a clear, accessible format for researchers in drug development and related scientific fields.

Introduction

This compound, the dipropyl ester of sulfurous acid, is a compound of interest in various chemical and pharmaceutical contexts. Its characterization is crucial for process monitoring, impurity profiling, and metabolism studies. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), serves as a primary analytical technique for the identification and quantification of this compound. This document outlines the fundamental principles of its mass spectrometric behavior under electron ionization.

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct fragmentation pattern upon electron ionization. The molecular ion and significant fragment ions are presented below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Quantitative Data Summary

The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the following table. The mass-to-charge ratio (m/z) and relative intensity of each ion are provided.

m/zRelative Intensity (%)Proposed Ion Fragment
2735[C₂H₃]⁺
2930[C₂H₅]⁺
4185[C₃H₅]⁺
4240[C₃H₆]⁺
43100[C₃H₇]⁺
6545[SO₂H]⁺
8230[C₃H₇O₂S]⁺
12425[M - C₃H₆]⁺•
166 5 [M]⁺• (Molecular Ion)

Proposed Fragmentation Pathway

Upon electron ionization, this compound undergoes a series of fragmentation reactions. The proposed pathway is initiated by the loss of an electron to form the molecular ion ([M]⁺•) at m/z 166. Subsequent fragmentation occurs through various channels, including alpha-cleavage and rearrangements, leading to the formation of the observed fragment ions. The propyl group ([C₃H₇]⁺) at m/z 43 is the base peak, indicating its high stability.

G M This compound (C₆H₁₄O₃S) m/z = 166 frag124 [M - C₃H₆]⁺• m/z = 124 M->frag124 - C₃H₆ frag82 [C₃H₇O₂S]⁺ m/z = 82 M->frag82 - C₃H₇O• frag65 [SO₂H]⁺ m/z = 65 frag82->frag65 - OH frag43 [C₃H₇]⁺ m/z = 43 frag82->frag43 - SO₂ frag41 [C₃H₅]⁺ m/z = 41 frag43->frag41 - H₂ G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Prepare Standard (1 mg/mL in Dichloromethane) prep2 Serial Dilution prep1->prep2 gc_inj GC Injection prep2->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_sep Mass Analysis (Quadrupole) ms_ion->ms_sep ms_det Detection ms_sep->ms_det data_acq Data Acquisition ms_det->data_acq data_proc Spectral Interpretation data_acq->data_proc data_rep Reporting data_proc->data_rep

References

An In-depth Technical Guide to the Physical Properties of Dipropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of dipropyl sulfite, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity

  • Name: this compound

  • Synonyms: Di-n-propyl sulfite, Sulfurous acid, dipropyl ester

  • CAS Number: 623-98-3

  • Molecular Formula: C₆H₁₄O₃S

  • Molecular Weight: 166.24 g/mol

Physical Properties

The physical characteristics of a compound are crucial for its handling, application, and the design of experimental procedures. The following sections detail the boiling point and density of this compound.

The boiling point of this compound has been reported under reduced pressure. One source also provides a boiling point that is presumed to be at atmospheric pressure.

The density of this compound has been reported as a single value.

Data Presentation

The quantitative physical property data for this compound is summarized in the table below for clarity and ease of comparison.

Physical PropertyValueConditions
Boiling Point 107-109 °Cat 42 mmHg[1][2][3]
191 °CPresumed at atmospheric pressure (760 mmHg)[4]
Density 1.03 g/cm³Not specified[1][2][3]

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the available literature, standard methodologies for these measurements are well-established. The following are detailed, generalized protocols that would be appropriate for these determinations.

This method is employed for liquids that may decompose at their atmospheric boiling point or for which distillation at lower temperatures is desired.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Apparatus:

  • Round-bottom flask

  • Distillation head (Claisen adapter)

  • Thermometer

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar.

  • The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

  • The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • The vacuum pump is connected to the apparatus, and the pressure is reduced to the desired level, as measured by the manometer (e.g., 42 mmHg).

  • The sample is heated gently.

  • The temperature is recorded when the liquid is boiling steadily and the condensate is forming on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Principle: Density is determined by measuring the mass of a known volume of the liquid.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Constant temperature bath

  • Thermometer

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m_pycnometer).

  • The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured (m_pycnometer+water).

  • The mass of the water is calculated (m_water = m_pycnometer+water - m_pycnometer).

  • The volume of the pycnometer is determined using the known density of water at that temperature (V_pycnometer = m_water / ρ_water).

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The mass of the pycnometer filled with this compound is measured (m_pycnometer+sulfite).

  • The mass of the this compound is calculated (m_sulfite = m_pycnometer+sulfite - m_pycnometer).

  • The density of the this compound is then calculated (ρ_sulfite = m_sulfite / V_pycnometer).

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G Workflow for Determining Physical Properties of this compound cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_setup Assemble Reduced Pressure Distillation Apparatus bp_evacuate Evacuate to Desired Pressure (e.g., 42 mmHg) bp_setup->bp_evacuate bp_heat Gently Heat This compound bp_evacuate->bp_heat bp_measure Record Boiling Temperature at Constant Pressure bp_heat->bp_measure end_bp Boiling Point Value bp_measure->end_bp d_weigh_empty Weigh Empty Pycnometer d_calibrate Calibrate Pycnometer Volume with Water d_weigh_empty->d_calibrate d_weigh_sample Weigh Pycnometer with this compound d_calibrate->d_weigh_sample d_calculate Calculate Density d_weigh_sample->d_calculate end_d Density Value d_calculate->end_d start Obtain Pure This compound Sample start->bp_setup start->d_weigh_empty

Caption: Workflow for the determination of boiling point and density of this compound.

References

An In-depth Technical Guide to the Characterization of Dipropyl Sulfite (CAS Number 623-98-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl sulfite (CAS 623-98-3), also known as sulfurous acid, dipropyl ester, is an organic sulfite with the molecular formula C6H14O3S.[1][2] This document provides a comprehensive overview of the known physicochemical properties, characterization data, and potential biological interactions of this compound. Due to the limited availability of detailed experimental protocols specific to this compound in publicly accessible literature, this guide presents generalized methodologies for its characterization based on standard analytical techniques.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in a research setting.

PropertyValueReference
Molecular Formula C6H14O3S[1][2]
Molecular Weight 166.24 g/mol [1]
Appearance Colorless to almost colorless clear liquid[3]
Density 1.03 g/cm³[2]
Boiling Point 107-109 °C at 42 mmHg[2]
Flash Point 110 °C[2]
Refractive Index 1.421[3]
Solubility Slightly soluble in chloroform and methanol.[3]
InChI Key MAIQPVFXODAAIG-UHFFFAOYSA-N[1][4]
Canonical SMILES CCCOS(=O)OCCC[1][2]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While specific experimental parameters for this compound are not extensively detailed in the literature, the following sections provide representative protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

3.1.1 ¹H NMR Spectroscopy

  • ¹H NMR Spectral Data:

    • A ¹H NMR spectrum of this compound is available, showing characteristic signals for the propyl groups.[5]

Chemical Shift (ppm)MultiplicityAssignment
~3.9-4.1m-O-CH₂-
~1.7m-CH₂-
~0.9t-CH₃

3.1.2 ¹³C NMR Spectroscopy

  • ¹³C NMR Spectral Data:

    • While less commonly reported, ¹³C NMR provides complementary structural information.

3.1.3 Generalized Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of this compound (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

  • Key IR Absorptions:

    • Strong absorptions are expected in the regions characteristic of S=O and C-O stretching vibrations.

3.2.1 Generalized Experimental Protocol for IR Spectroscopy

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat (as a thin film between two salt plates, e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

  • Data Processing: The instrument software will automatically process the data to produce the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of this compound, confirming its molecular weight and providing structural clues.

  • Expected Molecular Ion: [M]⁺ at m/z = 166.

3.3.1 Generalized Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Analysis: Acquire the mass spectrum, identifying the molecular ion peak and major fragment ions. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Synthesis

Generalized Synthesis Workflow

Generalized Synthesis of this compound propanol Propanol reaction Reaction propanol->reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction base Base (e.g., Pyridine) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Interactions

There is a significant lack of specific data on the biological activities and signaling pathways directly modulated by this compound. However, the broader class of sulfites is known to interact with biological systems.

Sulfites can exert toxic effects through their chemical reactivity, particularly with sulfur-containing biomolecules. One of the key mechanisms is the sulfitolysis of disulfide bonds in proteins, which can lead to altered protein structure and function. Additionally, sulfites can react with glutathione, a critical cellular antioxidant.

Plausible Mechanism of Sulfite-Mediated Cellular Disruption

The following diagram illustrates a potential mechanism by which sulfites, including this compound, could interact with and disrupt cellular components. This is a generalized pathway based on the known reactivity of sulfites.

Potential Cellular Interactions of Sulfites cluster_extracellular Extracellular cluster_cellular Cellular Environment dipropyl_sulfite This compound sulfite_ion Sulfite Ion (SO₃²⁻) dipropyl_sulfite->sulfite_ion Metabolism/Hydrolysis protein_thiol Protein S-Sulfonate (P-S-SO₃⁻) sulfite_ion->protein_thiol Sulfitolysis gssg_sulfonate Glutathione S-Sulfonate (GS-SO₃⁻) sulfite_ion->gssg_sulfonate Sulfitolysis protein_disulfide Protein Disulfide Bonds (P-S-S-P) protein_disulfide->protein_thiol gssg Oxidized Glutathione (GSSG) gssg->gssg_sulfonate altered_protein Altered Protein Function protein_thiol->altered_protein oxidative_stress Increased Oxidative Stress gssg_sulfonate->oxidative_stress

Caption: A diagram illustrating the potential interaction of sulfites with proteins and glutathione.

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a summary of the available information on the characterization of this compound (CAS 623-98-3). While key physicochemical properties and some spectroscopic data are known, there is a notable absence of detailed, publicly available experimental protocols for its synthesis and comprehensive characterization. Furthermore, specific biological signaling pathways for this compound have not been elucidated, though general mechanisms of sulfite toxicity offer a basis for understanding its potential biological effects. Further research is required to fully characterize this compound and its interactions with biological systems.

References

Navigating the Solubility Landscape of Dipropyl Sulfite in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl sulfite, a sulfite ester with the chemical formula C₆H₁₄O₃S, presents a unique profile for consideration in various chemical and pharmaceutical applications.[1] Understanding its solubility in a diverse range of organic solvents is a critical parameter for its application in synthesis, formulation, and purification processes. This technical guide provides an overview of the known solubility characteristics of this compound, details established experimental protocols for determining solubility, and outlines a general workflow for such measurements.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValue
Molecular Formula C₆H₁₄O₃S
Molecular Weight 166.24 g/mol [1]
IUPAC Name This compound[1]
CAS Number 623-98-3[1]

Solubility of this compound: Current State of Knowledge

Direct, quantitative solubility data for this compound in various organic solvents remains scarce in publicly accessible databases and scientific literature. However, based on the general principles of "like dissolves like" and the limited available information, a qualitative understanding can be inferred. As a relatively non-polar molecule due to its aliphatic propyl chains, this compound is expected to exhibit greater solubility in non-polar organic solvents.[2]

One available source indicates that di-n-propyl sulfite is slightly soluble in chloroform and methanol. This suggests some degree of solubility in both non-polar halogenated solvents and polar protic solvents, although the precise limits of this solubility are not defined. Further empirical determination is necessary to quantify these and other solvent interactions.

Experimental Protocols for Solubility Determination

The absence of comprehensive solubility data necessitates the use of established experimental methods to quantify the solubility of this compound in various organic solvents. The following are detailed methodologies for key experimental protocols applicable to this purpose.

Gravimetric Method (Shake-Flask Method)

The gravimetric shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a flask or vial).

    • The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved this compound is crucial to confirm saturation.

  • Phase Separation:

    • Once equilibrium is established, the agitation is stopped, and the mixture is allowed to stand, permitting the undissolved solute to settle.

    • A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved droplets.

  • Solvent Evaporation and Mass Determination:

    • The collected aliquot is transferred to a pre-weighed, clean, and dry container.

    • The solvent is evaporated under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not cause degradation of the this compound).

    • The container with the non-volatile this compound residue is then weighed accurately.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight.

    • The solubility is then expressed in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Spectroscopic Method (UV-Vis Absorption)

For compounds that possess a chromophore, UV-Vis spectroscopy offers a sensitive method for determining solubility. This compound itself does not have a strong chromophore in the standard UV-Vis range. However, this method can be adapted if a suitable derivatizing agent can be used to create a chromophoric product. A more direct application for a compound like this compound would be High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or a UV detector at a low wavelength if there is some absorbance).

Methodology (using HPLC):

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen organic solvent.

  • Phase Separation and Dilution:

    • Withdraw a filtered aliquot of the saturated solution as described previously.

    • Dilute the aliquot accurately with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

  • HPLC Analysis:

    • Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

    • Develop a suitable chromatographic method (i.e., select an appropriate column, mobile phase, and detector settings) to achieve good separation and detection of this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification & Reporting start Select Solvent prepare_mixture Add Excess this compound to Solvent start->prepare_mixture agitate Agitate at Constant Temperature prepare_mixture->agitate equilibrate Allow to Equilibrate (24-72h) agitate->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle filter_sample Withdraw and Filter Supernatant settle->filter_sample analysis_choice Choose Method filter_sample->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric spectroscopic HPLC Analysis analysis_choice->spectroscopic calculate_sol Calculate Solubility gravimetric->calculate_sol spectroscopic->calculate_sol report_data Report Data (e.g., g/100mL) calculate_sol->report_data

General workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary theoretical framework and practical experimental protocols for its determination. For researchers and professionals in drug development and chemical synthesis, the application of the described gravimetric and chromatographic methods will enable the generation of crucial solubility data. This information is indispensable for optimizing reaction conditions, developing robust purification strategies, and formulating products containing this compound. The systematic determination of these solubility profiles will significantly contribute to the broader understanding and application of this compound.

References

A Theoretical Investigation of the Molecular Structure of Dipropyl Sulfite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dipropyl Sulfite and the Importance of Structural Analysis

This compound (C₆H₁₄O₃S) is a dialkyl sulfite ester.[1] The molecular structure and conformational preferences of such molecules are crucial for understanding their reactivity, physical properties, and potential biological activity. Theoretical calculations, particularly using quantum mechanical methods, provide a powerful tool for elucidating these characteristics at the atomic level, especially in the absence of extensive experimental data.

Computational chemistry allows for the prediction of various molecular properties, including:

  • Stable Conformers: Identifying the different spatial arrangements of the atoms (conformers) and their relative energies.

  • Geometric Parameters: Determining bond lengths, bond angles, and dihedral angles with high accuracy.

  • Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra, which can aid in the experimental identification and characterization of the molecule.

  • Electronic Properties: Understanding the distribution of electrons within the molecule, which governs its reactivity.

Proposed Experimental and Computational Protocols

To achieve a thorough understanding of the this compound molecular structure, a combined approach of theoretical calculations and, where feasible, experimental validation is recommended.

Computational Methodology

The following protocol outlines a standard and effective computational workflow for the theoretical analysis of this compound, drawing on methodologies successfully applied to similar sulfur-containing organic molecules.

Workflow for Theoretical Calculation of this compound:

G cluster_0 Initial Steps cluster_1 Quantum Mechanical Calculations cluster_2 Analysis and Validation start 1. Initial Structure Generation conf_search 2. Conformational Search start->conf_search Multiple starting geometries geom_opt 3. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) conf_search->geom_opt Unique conformers freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc Optimized structures energy_refine 5. Single-Point Energy Refinement (e.g., CCSD(T)/aug-cc-pVTZ) geom_opt->energy_refine For higher accuracy data_analysis 6. Analysis of Results (Geometries, Energies, Frequencies) freq_calc->data_analysis Confirmation of minima (no imaginary frequencies) energy_refine->data_analysis exp_comparison 7. Comparison with Experimental Data (if available) data_analysis->exp_comparison

References

The Genesis of Dialkyl Sulfites: A Technical Guide to Their Discovery, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialkyl sulfites, the diesters of sulfurous acid, represent a class of organosulfur compounds with a rich history and diverse applications. Since their initial discovery in the 19th century, these molecules have found utility in various chemical transformations and industrial processes. This technical guide provides an in-depth exploration of the initial discovery and characterization of dialkyl sulfites, detailed experimental protocols for their synthesis and analysis, and a summary of their known chemical properties. While their direct biological activities and interactions with signaling pathways remain a largely unexplored frontier, this guide aims to equip researchers with a foundational understanding of this intriguing class of molecules.

Discovery and Initial Characterization

The first synthesis of dialkyl sulfites is credited to the early works of Carius and Arbusow. A German patent from 1929 references the pioneering work of Carius in "Annalen der Chemie" and Arbusow in "C. rgog." for their method of producing these esters by reacting alcohols with thionyl chloride.[1] This fundamental reaction remains the cornerstone of dialkyl sulfite synthesis today.

The initial characterization of these compounds focused on their fundamental physical properties. Early researchers meticulously documented properties such as boiling points and densities, which laid the groundwork for their identification and purification.

Physical Properties of Common Dialkyl Sulfites

The physical properties of two of the most common dialkyl sulfites, dimethyl sulfite and diethyl sulfite, are summarized in the table below. These properties are essential for their handling, purification, and use in various applications.

PropertyDimethyl SulfiteDiethyl Sulfite
Molecular Formula C₂H₆O₃SC₄H₁₀O₃S
Molecular Weight 110.13 g/mol 138.19 g/mol
Appearance Clear, colorless liquid[2]Clear, colorless liquid[3]
Boiling Point 126-127 °C[4]158-160 °C[3]
Density 1.294 g/mL at 25 °C[4]1.077 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.410[4]n20/D 1.414[5][6]
Solubility in Water Very soluble[2]Decomposes

Experimental Protocols

The synthesis of dialkyl sulfites is a standard procedure in organic chemistry. The following sections provide detailed experimental protocols for the preparation of diethyl sulfite, a representative dialkyl sulfite, and its subsequent oxidation to diethyl sulfate.

Synthesis of Diethyl Sulfite from Ethanol and Thionyl Chloride

This procedure is adapted from established methods and provides a reliable route to diethyl sulfite.

Reaction Scheme:

2 CH₃CH₂OH + SOCl₂ → (CH₃CH₂O)₂SO + 2 HCl

Materials:

  • Absolute Ethanol (2 moles)

  • Thionyl Chloride (1 mole)

  • An inert gas source (e.g., Nitrogen or Argon)

  • Ice bath

  • Distillation apparatus

Procedure:

  • To a flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases, add 2 moles of absolute ethanol.

  • Begin bubbling a slow stream of an inert gas through the ethanol to facilitate the removal of the hydrochloric acid byproduct.[1]

  • Cool the flask in an ice bath.

  • Slowly add 1 mole of thionyl chloride dropwise from the dropping funnel to the cooled and stirred ethanol. Maintain the temperature of the reaction mixture below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours.

  • The crude diethyl sulfite can be purified by fractional distillation under reduced pressure.

Expected Yield: Approximately 79% of the theoretical yield.[1]

Characterization:

  • Boiling Point: 158-160 °C[3]

  • ¹H NMR (CDCl₃): δ 4.10 (q, 4H), 1.30 (t, 6H)

  • ¹³C NMR (CDCl₃): δ 58.5, 15.0

  • IR (neat): ν 2980, 1200, 1000, 900 cm⁻¹[7]

Oxidation of Diethyl Sulfite to Diethyl Sulfate

Dialkyl sulfites can be readily oxidized to the corresponding dialkyl sulfates.

Reaction Scheme:

(CH₃CH₂O)₂SO + [O] → (CH₃CH₂O)₂SO₂

Materials:

  • Diethyl Sulfite

  • Oxidizing agent (e.g., potassium permanganate or ruthenium trichloride with sodium periodate)

  • Solvent (e.g., acetone or a biphasic mixture of acetonitrile, dichloromethane, and water)

Procedure (using RuCl₃/NaIO₄):

  • Dissolve the diethyl sulfite in a 2:2:3 mixture of acetonitrile, dichloromethane, and water.[2]

  • To this solution, add a catalytic amount of ruthenium trichloride (RuCl₃) and 2 equivalents of sodium periodate (NaIO₄).[2]

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Separate the organic layer, wash with aqueous sodium thiosulfate solution to quench any remaining oxidant, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude diethyl sulfate.

  • The product can be further purified by vacuum distillation.

Chemical Reactivity and Applications

Dialkyl sulfites are versatile intermediates in organic synthesis. Their reactivity is dominated by the electrophilic nature of the sulfur atom and the lability of the alkoxy groups.

Hydrolysis

Dialkyl sulfites are susceptible to hydrolysis, particularly in the presence of acid, which regenerates the alcohol and sulfurous acid (which decomposes to sulfur dioxide and water). The rate of hydrolysis is generally slower than that of the corresponding dialkyl sulfates.

Oxidation

As demonstrated in the experimental protocol, dialkyl sulfites are readily oxidized to dialkyl sulfates.[2] This transformation is a key reaction, as dialkyl sulfates are potent alkylating agents.

Reactions with Nucleophiles

The sulfur atom in dialkyl sulfites is susceptible to nucleophilic attack. This reactivity allows for the displacement of the alkoxy groups and the formation of new sulfur-containing compounds.

Applications
  • Antioxidants in Polymers: Dialkyl sulfites, including diethyl sulfite, are used as additives in polymers to prevent oxidation.[3]

  • Battery Electrolytes: Dimethyl sulfite has been investigated as a potentially useful high-energy battery electrolyte solvent.[4]

  • Grain Storage: Diethyl sulfite has been shown to inhibit the growth of mold spores during grain storage.[3]

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature reveals a significant gap in the understanding of the direct biological activities and signaling pathway interactions of simple dialkyl sulfites such as dimethyl and diethyl sulfite. The majority of toxicological and biological studies focus on inorganic sulfites (e.g., sodium sulfite), which are widely used as food preservatives and are known to cause allergic reactions in sensitive individuals.

Studies on related organosulfur compounds have shown some biological effects. For instance, dimethyl sulfide (DMS) has been studied for its effects on apoptosis in leukemia cells, and dimethyl sulfoxide (DMSO) is a well-known solvent with various biological effects, including anti-inflammatory properties.[8][9] Diethyl sulfate is recognized as a potent alkylating agent and a probable human carcinogen. However, these findings cannot be directly extrapolated to dialkyl sulfites.

The metabolism of diethyl sulfate in rats has been shown to produce ethylmercapturic acid and a sulfoxide.[10] It is plausible that dialkyl sulfites, if they enter biological systems, would be metabolized, potentially through hydrolysis to the corresponding alcohol and sulfite, with the latter being oxidized to sulfate by sulfite oxidase.

At present, there is no direct evidence to implicate dialkyl sulfites in specific signaling pathways or to suggest their utility as targeted agents in drug development. This lack of data represents a significant opportunity for future research.

Logical and Experimental Workflows

To facilitate a clearer understanding of the synthesis and subsequent reactions of dialkyl sulfites, the following diagrams, generated using the DOT language, illustrate the key workflows.

Synthesis_of_Dialkyl_Sulfite Alcohol Alcohol (2 eq.) Reaction Reaction (Inert Atmosphere, Cooling) Alcohol->Reaction ThionylChloride Thionyl Chloride (1 eq.) ThionylChloride->Reaction DialkylSulfite Crude Dialkyl Sulfite Reaction->DialkylSulfite Byproduct HCl (gas) Reaction->Byproduct Purification Purification (Vacuum Distillation) DialkylSulfite->Purification PureProduct Pure Dialkyl Sulfite Purification->PureProduct

Caption: Synthesis of Dialkyl Sulfite from Alcohol and Thionyl Chloride.

Oxidation_of_Dialkyl_Sulfite DialkylSulfite Dialkyl Sulfite Reaction Oxidation Reaction DialkylSulfite->Reaction Oxidant Oxidizing Agent (e.g., RuCl3/NaIO4) Oxidant->Reaction DialkylSulfate Crude Dialkyl Sulfate Reaction->DialkylSulfate Workup Aqueous Workup DialkylSulfate->Workup Purification Purification (Vacuum Distillation) Workup->Purification PureProduct Pure Dialkyl Sulfate Purification->PureProduct

Caption: Oxidation of Dialkyl Sulfite to Dialkyl Sulfate.

Conclusion

Dialkyl sulfites are a historically significant class of organosulfur compounds with well-established synthetic routes and a range of industrial applications. Their chemistry is characterized by the reactivity of the sulfite ester functionality, allowing for transformations such as oxidation to dialkyl sulfates. While the physical and chemical properties of simple dialkyl sulfites are well-documented, their biological effects and potential roles in drug development remain largely unknown. This technical guide provides a comprehensive overview of the current knowledge, highlighting the need for further research into the biological implications of these fundamental molecules. The detailed protocols and data presented herein serve as a valuable resource for chemists and pharmacologists interested in exploring the untapped potential of dialkyl sulfites.

References

Methodological & Application

Application Notes and Protocols: Dipropyl Sulfite as a Non-Aqueous Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on dipropyl sulfite as a non-aqueous electrolyte additive is limited in publicly available literature. The following application notes and protocols are based on the well-documented behavior of analogous alkyl sulfites, such as ethylene sulfite (ES) and propylene sulfite (PS), in lithium-ion battery electrolytes. The principles and methodologies are intended to serve as a guide for the investigation of this compound.

Introduction

Organic sulfites are a class of electrolyte additives known for their ability to form a stable Solid Electrolyte Interphase (SEI) on the surface of anodes in lithium-ion batteries.[1] This protective layer is crucial for preventing electrolyte decomposition, minimizing capacity loss, and improving the overall cycle life and safety of the battery.[1] Like other sulfur-containing additives, this compound is expected to be reductively decomposed on the anode surface during the initial formation cycles to contribute to a robust SEI layer. The presence of sulfite species in the SEI, such as lithium sulfite (Li₂SO₃), is believed to enhance its stability and ionic conductivity.[2]

Proposed Mechanism of Action

During the initial charging of a lithium-ion battery, electrolyte additives with a lower reduction potential than the bulk carbonate solvents are preferentially reduced on the anode surface.[1] It is hypothesized that this compound, upon reduction, will decompose to form a stable SEI layer incorporating lithium sulfite and other organic and inorganic species. This process passivates the anode surface, preventing continuous electrolyte decomposition and improving the electrochemical performance of the battery.

G cluster_electrolyte Electrolyte Components cluster_anode Anode Surface Dipropyl_Sulfite Dipropyl_Sulfite Reduction Reductive Decomposition Dipropyl_Sulfite->Reduction e⁻ (from anode) Li_ions Li⁺ Li_ions->Reduction Solvent Carbonate Solvents SEI Solid Electrolyte Interphase (SEI) Solvent->SEI Prevents decomposition of Anode Graphite Anode SEI->Anode Passivates SEI_Components Li₂SO₃ Organic Sulfites Other Decomposition Products Reduction->SEI_Components Forms SEI_Components->SEI Incorporation into

Caption: Proposed mechanism of SEI formation with this compound.

Quantitative Data Summary

The following table summarizes typical performance improvements observed with the addition of sulfite-based additives to a standard carbonate electrolyte. The data is extrapolated from studies on similar compounds and serves as a baseline for expected results with this compound.

Performance MetricStandard ElectrolyteElectrolyte with Sulfite Additive (Expected)
First Cycle Coulombic Efficiency (%) ~85%>90%
Capacity Retention after 100 cycles (%) ~70%>85%
Charge Transfer Resistance (Rct) after formation (Ω) >100 Ω<50 Ω
Gas Generation during formation (μL/mAh) HighSignificantly Reduced

Experimental Protocols

Electrolyte Preparation

Objective: To prepare a non-aqueous electrolyte containing this compound as an additive.

Materials:

  • Battery-grade ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by weight)

  • Lithium hexafluorophosphate (LiPF₆)

  • This compound (DPS)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Protocol:

  • Inside the glovebox, prepare the base electrolyte by dissolving 1 M LiPF₆ in an EC/EMC (3:7 w/w) solvent mixture.

  • Stir the solution at room temperature for at least 4 hours to ensure complete dissolution of the salt.

  • Prepare a stock solution of this compound in the base electrolyte (e.g., 10% by weight).

  • Prepare the final electrolytes by adding the desired concentration of this compound (e.g., 0.5%, 1%, 2% by weight) to the base electrolyte from the stock solution.

  • Stir the final electrolyte solutions for at least 1 hour to ensure homogeneity.

  • Store the electrolytes in sealed containers inside the glovebox.

Coin Cell Assembly

Objective: To assemble coin cells for electrochemical testing of the prepared electrolytes.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Graphite anode and LiNi₀.₅Mn₁.₅O₄ (LNMO) cathode (or other desired electrodes)

  • Celgard 2325 separator

  • The prepared electrolytes (with and without this compound)

  • Crimping machine

  • Micropipette

Protocol:

  • Dry all electrodes and separators in a vacuum oven at the appropriate temperature (e.g., 120°C for electrodes, 60°C for separator) for at least 12 hours before transferring to the glovebox.

  • Place the cathode in the bottom can of the coin cell.

  • Add a few drops of the electrolyte onto the cathode surface.

  • Place the separator on top of the wetted cathode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the graphite anode on top of the separator.

  • Add a spacer and a spring.

  • Place the top cap and crimp the coin cell using the crimping machine.

  • Let the assembled cells rest for at least 12 hours before testing to ensure complete wetting of the electrodes.

G Start Start Electrode_Prep Electrode & Separator Drying Start->Electrode_Prep Glovebox Transfer to Glovebox Electrode_Prep->Glovebox Assembly Coin Cell Assembly (Cathode -> Electrolyte -> Separator -> Electrolyte -> Anode -> Spacer -> Spring -> Cap) Glovebox->Assembly Crimping Crimp Cell Assembly->Crimping Resting Rest for 12h Crimping->Resting Testing Electrochemical Testing Resting->Testing End End Testing->End

Caption: Experimental workflow for coin cell assembly.

Electrochemical Testing

Objective: To evaluate the electrochemical performance of the cells with and without the this compound additive.

Equipment:

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Protocols:

1. Formation Cycles:

  • Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles between the desired voltage window (e.g., 3.0-4.7 V for a graphite/LNMO cell).

  • Record the charge/discharge capacities and calculate the first cycle coulombic efficiency.

2. Rate Capability Test:

  • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C).

  • Discharge at each C-rate for at least 5 cycles to obtain stable capacity values.

3. Long-Term Cycling:

  • Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles).

  • Plot the discharge capacity and coulombic efficiency versus cycle number to evaluate capacity retention.

4. Electrochemical Impedance Spectroscopy (EIS):

  • Perform EIS measurements on the cells after the formation cycles and at various stages of cycling.

  • The typical frequency range is from 100 kHz to 0.01 Hz with an AC amplitude of 5-10 mV.

  • Analyze the Nyquist plots to determine the evolution of the charge transfer resistance (Rct) and solid electrolyte interphase resistance (Rsei).

Logical Relationship of Benefits

The addition of this compound is expected to provide a cascade of benefits that ultimately lead to improved battery performance and longevity.

G DPS_Addition This compound Addition SEI_Formation Formation of a Stable, Sulfite-Rich SEI DPS_Addition->SEI_Formation Electrolyte_Decomposition Reduced Electrolyte Decomposition SEI_Formation->Electrolyte_Decomposition Gas_Generation Suppressed Gas Generation SEI_Formation->Gas_Generation Impedance Lower Interfacial Impedance SEI_Formation->Impedance Capacity_Retention Improved Capacity Retention Electrolyte_Decomposition->Capacity_Retention Safety Enhanced Safety Gas_Generation->Safety Impedance->Capacity_Retention Cycle_Life Extended Cycle Life Capacity_Retention->Cycle_Life Performance Improved Overall Electrochemical Performance Cycle_Life->Performance Safety->Performance

Caption: Logical flow of benefits from using this compound.

References

Application Notes and Protocols for Dipropyl Sulfite in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the use and performance of dipropyl sulfite (DPS) as a distinct electrolyte additive in lithium-ion batteries is limited. The following application notes and protocols have been compiled based on established principles and data from closely related acyclic organic sulfites, such as dimethyl sulfite (DMS) and diethyl sulfite (DES), which are expected to exhibit similar electrochemical behavior. A patent has identified this compound as a potential chain sulfite compound for this application, supporting its relevance.[1]

Introduction to Acyclic Sulfites as Electrolyte Additives

Acyclic organic sulfites, including this compound, are being explored as components in lithium-ion battery electrolytes.[2][3] Similar to their cyclic counterparts, they can function as film-forming additives that are preferentially reduced on the anode surface to create a stable Solid Electrolyte Interphase (SEI). This SEI layer is critical for the long-term performance and safety of lithium-ion batteries, as it prevents ongoing electrolyte decomposition and protects the anode structure. Due to their linear structure, acyclic sulfites can also serve as co-solvents, potentially improving the electrolyte's ionic conductivity, especially at low temperatures, owing to their lower viscosities compared to cyclic carbonates.[2][3]

The primary role of an additive like this compound is to decompose at a higher potential than the primary solvent components (e.g., ethylene carbonate), ensuring the formation of a robust SEI during the initial charging cycles. The composition of this SEI is expected to be rich in lithium sulfite (Li₂SO₃) and other organosulfur species, which contribute to a stable and ionically conductive passivation layer on the anode.

Mechanism of Action: SEI Formation with this compound

The proposed mechanism for SEI formation involving this compound is analogous to that of other linear sulfites. During the initial charge, DPS is reductively decomposed on the graphite anode surface. This process is believed to involve one or two-electron reduction pathways, leading to the formation of various organic and inorganic species. The key inorganic component contributing to a stable SEI is lithium sulfite (Li₂SO₃). The presence of such sulfur-containing compounds in the SEI can enhance its stability and ionic conductivity.

SEI_Formation cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Layer Li+ Li+ Anode Graphite Anode Li+->Anode e- e⁻ e-->Anode Initial Charge DPS This compound (DPS) DPS->Anode Li2SO3 Li₂SO₃ Anode->Li2SO3 Reductive Decomposition Organic_S Organic Sulfur Compounds Anode->Organic_S Reductive Decomposition Electrolyte_Prep_Workflow start Start solvent_prep Prepare Base Solvent (e.g., EC:DMC 1:1 v/v) start->solvent_prep drying Dry Solvents over Molecular Sieves solvent_prep->drying salt_dissolution Dissolve LiPF₆ (1M) in Base Solvent drying->salt_dissolution additive Add this compound (e.g., 1-5 wt%) salt_dissolution->additive mixing Stir until Homogeneous additive->mixing storage Store in Argon-filled Glovebox mixing->storage end End storage->end

References

Application Notes and Protocols for the Electrochemical Stability Window of Dipropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrochemical stability window (ESW) of dipropyl sulfite, a crucial parameter for its application in various electrochemical systems, including its potential use as an electrolyte component in lithium-ion batteries. The document outlines the experimental protocols for determining the ESW and presents comparative data for similar organic sulfites.

Introduction

This compound is an organic sulfite compound that, like other dialkyl sulfites, is being explored for its potential applications in electrochemistry. A key characteristic governing its suitability is the electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is essential for electrolytes in high-energy-density storage devices. Organic sulfites, including this compound, are also recognized for their role as electrolyte additives that can form a stable solid electrolyte interphase (SEI) on the anode of lithium-ion batteries, enhancing their performance and cycle life.[1] The decomposition potential of these sulfites is a critical factor in their efficacy as SEI formers.[1]

Quantitative Data Summary
CompoundAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Notes
Dimethyl Sulfite (DMS)> 4.5Not specifiedSuitable as a co-solvent.[1]
Diethyl Sulfite (DES)< 3.5Not specifiedSuitable as an additive.[1]
Propylene Sulfite (PS)> 4.5Not specifiedSuitable as a solvent.[1]
Ethylene Sulfite (ES)< 3.5Not specifiedSuitable as an additive.[1]

Note: The anodic limit indicates the potential at which oxidation occurs, while the cathodic limit indicates the potential for reduction. The suitability as a solvent or additive is often determined by these decomposition potentials in the context of the operating voltage of the battery electrodes.[1]

Experimental Protocols

Protocol for Determining the Electrochemical Stability Window using Cyclic Voltammetry

This protocol outlines the procedure for determining the anodic and cathodic limits of an electrolyte containing this compound using cyclic voltammetry (CV).

1. Materials and Equipment:

  • Potentiostat/Galvanostat: With software for controlling the experiment and data acquisition.

  • Three-Electrode Electrochemical Cell: A standard cell with ports for a working electrode, a reference electrode, and a counter electrode.

  • Working Electrode (WE): A material with high electrochemical inertness, such as glassy carbon or platinum.

  • Reference Electrode (RE): A stable reference, such as a lithium metal electrode (Li/Li⁺), especially for lithium-ion battery applications.

  • Counter Electrode (CE): A material with a large surface area to ensure the current does not limit the processes at the WE, typically lithium metal or platinum mesh.

  • Electrolyte Solution: A solution of a lithium salt (e.g., 1 M LiPF₆) in a suitable solvent (e.g., a mixture of ethylene carbonate and dimethyl carbonate) with and without the addition of this compound at a specific concentration (e.g., 1-5% by weight).

  • Glovebox: An inert atmosphere (e.g., argon-filled) with low oxygen and moisture levels is crucial for assembling the electrochemical cell, especially when using lithium metal.

2. Experimental Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the polished electrode with a suitable solvent (e.g., acetone, isopropanol) and dry it thoroughly.

    • Clean the reference and counter electrodes according to standard procedures. For lithium metal, gently scrape the surface to expose a fresh, unoxidized layer.

  • Cell Assembly:

    • Assemble the three-electrode cell inside an inert atmosphere glovebox.

    • Add the prepared electrolyte solution to the cell.

    • Immerse the working, reference, and counter electrodes in the electrolyte, ensuring they are properly positioned and not in contact with each other.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the CV experiment:

      • Initial Potential: The open-circuit potential (OCP) of the cell.

      • Vertex Potentials: A wide potential range to encompass the expected stability window. For anodic stability, scan to a high positive potential (e.g., 6.0 V vs. Li/Li⁺). For cathodic stability, scan to a low negative potential (e.g., -0.5 V vs. Li/Li⁺).

      • Scan Rate: A slow scan rate is typically used to allow for the detection of decomposition reactions, for example, 0.1 to 10 mV/s.[2]

      • Number of Cycles: Typically 1-3 cycles are sufficient to observe the stability window.

  • Data Analysis:

    • Plot the measured current density as a function of the applied potential.

    • The anodic limit is determined as the potential at which a sharp increase in the anodic (positive) current is observed, indicating the onset of electrolyte oxidation.

    • The cathodic limit is determined as the potential at which a sharp increase in the cathodic (negative) current is observed, indicating the onset of electrolyte reduction.

    • A cutoff current density (e.g., 0.1 mA/cm²) is often used to define the precise potential limits.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assembly Cell Assembly (in Glovebox) cluster_measurement Measurement cluster_analysis Data Analysis WE_prep Prepare Working Electrode Assemble_cell Assemble 3-Electrode Cell WE_prep->Assemble_cell RE_CE_prep Prepare Reference & Counter Electrodes RE_CE_prep->Assemble_cell Electrolyte_prep Prepare Electrolyte (with/without this compound) Electrolyte_prep->Assemble_cell Connect_potentiostat Connect to Potentiostat Assemble_cell->Connect_potentiostat Set_params Set CV Parameters (Potential Range, Scan Rate) Connect_potentiostat->Set_params Run_CV Run Cyclic Voltammetry Set_params->Run_CV Plot_data Plot Current vs. Potential Run_CV->Plot_data Determine_limits Determine Anodic & Cathodic Limits Plot_data->Determine_limits ESW Electrochemical Stability Window Determine_limits->ESW

Caption: Workflow for determining the electrochemical stability window.

Hypothetical Decomposition Pathway

The reductive decomposition of sulfite additives is a key process for the formation of a stable SEI on the anode of lithium-ion batteries.

decomposition_pathway cluster_process Reductive Decomposition at Anode Surface cluster_products SEI Components Dipropyl_Sulfite This compound (in electrolyte) Reduction Electrochemical Reduction (e⁻, Li⁺) Dipropyl_Sulfite->Reduction Diffusion to anode Li2SO3 Lithium Sulfite (Li₂SO₃) Reduction->Li2SO3 Forms inorganic component Organic_fragments Organic Fragments (e.g., Propoxides) Reduction->Organic_fragments Forms organic components

Caption: Hypothetical reductive decomposition of this compound.

References

Application Notes and Protocols: Cyclic Voltammetry of Electrolytes Containing Dipropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the advancement of energy storage systems, particularly lithium-ion batteries, the composition of the electrolyte plays a pivotal role in determining battery performance, longevity, and safety. Electrolyte additives are a key area of research, with organic sulfites like dipropyl sulfite emerging as compounds of interest. These additives can significantly influence the formation and properties of the Solid Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface during the initial charging cycles. A stable and ionically conductive SEI is crucial for preventing further electrolyte decomposition and ensuring the reversible cycling of lithium ions. Cyclic voltammetry (CV) is a fundamental electrochemical technique employed to investigate the electrochemical behavior of these additives, providing insights into their reduction and oxidation potentials, and their role in SEI formation. This document provides detailed application notes and protocols for the characterization of electrolytes containing this compound using cyclic voltammetry.

Mechanism of Action: SEI Formation

This compound, as an electrolyte additive, is designed to be electrochemically active at a potential higher than that of the primary solvent molecules (e.g., ethylene carbonate, dimethyl carbonate). This preferential reduction leads to its decomposition on the anode surface during the initial lithiation process, contributing to the formation of a stable and robust SEI layer. The decomposition products of alkyl sulfites are believed to include lithium sulfite (Li₂SO₃), lithium alkyl sulfates (ROSO₂Li), and various organic species. The presence of these sulfur-containing compounds in the SEI can enhance its ionic conductivity and mechanical stability, ultimately improving the battery's cycle life and performance.

Experimental Protocols

A generalized yet detailed protocol for conducting cyclic voltammetry on an electrolyte containing this compound is provided below. This protocol can be adapted based on the specific experimental setup and research objectives.

1. Materials and Reagents:

  • Working Electrode: Graphite, copper, or glassy carbon electrode.

  • Counter Electrode: Lithium metal foil or platinum wire.

  • Reference Electrode: Lithium metal foil.

  • Electrolyte Solvent: A mixture of organic carbonates, typically ethylene carbonate (EC) and a linear carbonate such as dimethyl carbonate (DMC), diethyl carbonate (DEC), or ethyl methyl carbonate (EMC) (e.g., 1:1 v/v EC:DMC).

  • Lithium Salt: 1 M Lithium hexafluorophosphate (LiPF₆).

  • Additive: this compound (high purity, battery grade).

  • Cell Components: Coin cell hardware (e.g., CR2032), separator (e.g., Celgard®), and gaskets.

  • Inert Atmosphere: Argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

2. Electrode and Electrolyte Preparation:

  • Working Electrode Preparation: Ensure the working electrode surface is clean and polished according to standard laboratory procedures. For composite electrodes, ensure uniform coating and drying.

  • Electrolyte Preparation: Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the LiPF₆ salt in the solvent mixture. Prepare the test electrolyte by adding the desired concentration of this compound (e.g., 1-5% by weight) to the baseline electrolyte. Stir the solution until the additive is completely dissolved.

3. Cell Assembly:

  • All cell assembly must be performed inside an argon-filled glovebox.

  • Assemble a three-electrode or two-electrode cell (e.g., coin cell) using the prepared electrodes, separator, and electrolyte.

  • Ensure proper contact between all components and that the cell is hermetically sealed.

4. Cyclic Voltammetry Measurement:

  • Instrument: A potentiostat/galvanostat capable of performing cyclic voltammetry.

  • Potential Window: Scan from the open-circuit voltage (OCV) down to a lower limit (e.g., 0.01 V vs. Li/Li⁺) and back up to an upper limit (e.g., 3.0 V vs. Li/Li⁺). The specific window may need to be optimized.

  • Scan Rate: Start with a moderate scan rate (e.g., 0.1 mV/s to 1 mV/s). A range of scan rates should be investigated to study the kinetics of the electrochemical processes.

  • Cycles: Perform an initial set of cycles (e.g., 3-5 cycles) to observe the formation and evolution of the SEI layer.

  • Data Acquisition: Record the current response as a function of the applied potential.

Data Presentation

The following table summarizes the expected electrochemical properties of electrolytes containing short-chain dialkyl sulfites, which can serve as a reference for studies on this compound. Specific values for this compound should be determined experimentally.

Additive NameAlkyl GroupExpected Reduction Potential Range (V vs. Li/Li⁺)Expected Oxidation Potential Range (V vs. Li/Li⁺)Key SEI Components
Ethylene Sulfite (ES)Ethylene (cyclic)1.2 - 1.5< 3.5Li₂SO₃, Poly(ethylene oxide) like species
Propylene Sulfite (PS)Propylene (cyclic)1.3 - 1.6> 4.5Li₂SO₃, Poly(propylene oxide) like species
Dimethyl Sulfite (DMS)Methyl> 1.0> 4.5Li₂SO₃, Lithium methyl sulfite
Diethyl Sulfite (DES)Ethyl> 1.0< 3.5Li₂SO₃, Lithium ethyl sulfite
This compound Propyl (Predicted) > 1.0 (Predicted) > 4.0 Li₂SO₃, Lithium propyl sulfite

Note: The predicted values for this compound are based on trends observed with other dialkyl sulfites and require experimental verification.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a proposed reaction pathway for this compound in an electrolyte.

experimental_workflow cluster_prep Preparation cluster_assembly Cell Assembly (Glovebox) cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Electrode Preparation (Graphite, Li Metal) C Coin Cell Assembly (CR2032) A->C B Electrolyte Formulation (Solvent + LiPF6 + this compound) B->C D Cyclic Voltammetry (Potentiostat) C->D E Identify Reduction/Oxidation Peaks D->E F Analyze SEI Formation E->F G Characterize Electrochemical Stability F->G

Caption: Experimental workflow for cyclic voltammetry analysis.

reaction_pathway cluster_electrolyte Electrolyte Components cluster_sei SEI Formation on Anode DPS This compound ((CH3CH2CH2O)2SO) Intermediate Radical Anion Intermediate DPS->Intermediate + Li+ + e- Li_ion Li+ Li_ion->Intermediate electron e- electron->Intermediate Li2SO3 Lithium Sulfite (Li2SO3) Intermediate->Li2SO3 Decomposition ROSO2Li Lithium Propyl Sulfite (CH3CH2CH2OSO2Li) Intermediate->ROSO2Li Decomposition Organic Organic Fragments Intermediate->Organic Decomposition

Caption: Proposed electrochemical reduction pathway of this compound.

Application Notes and Protocols for Dipropyl Sulfite in Solid Electrolyte Interphase (SEI) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solid electrolyte interphase (SEI) is a critical passivation layer formed on the anode surface of lithium-ion batteries during the initial charging cycles. Its composition and stability are paramount for the battery's overall performance, including cycle life, safety, and power capability. Electrolyte additives are commonly employed to favorably modify the SEI layer. While cyclic sulfites and sultones are well-studied as effective SEI-forming additives, acyclic organic sulfites, such as dipropyl sulfite, represent a less explored class of compounds with potential benefits.

This document provides detailed application notes and protocols for investigating the role of this compound as an electrolyte additive for SEI formation in lithium-ion batteries. Due to the limited direct research on this compound for this application, the information herein is substantially based on the reported behavior of analogous acyclic sulfites, primarily dimethyl sulfite (DMS) and diethyl sulfite (DES). These compounds are known to participate in the formation of a stable SEI, often leading to improved battery performance. This compound, being a larger dialkyl sulfite, is hypothesized to offer unique properties due to its higher boiling point and different solubility characteristics.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application as an electrolyte additive.

PropertyValueReference
Molecular Formula C₆H₁₄O₃S[1]
Molecular Weight 166.24 g/mol [1]
Appearance Colorless liquid (estimated)
Boiling Point 142-143 °C[2]
Melting Point -103 °C[2][3]
Density 0.838 g/mL at 25 °C[2]
Flash Point 31.67 °C[3]
Solubility Soluble in ethanol and ether, sparingly soluble in water.[2]

Proposed Role and Mechanism of Action

Based on studies of analogous acyclic sulfites, this compound is anticipated to function as an effective SEI-forming additive through the following mechanisms:

  • Preferential Reduction: this compound is expected to have a higher reduction potential than the carbonate solvents (e.g., ethylene carbonate, dimethyl carbonate) commonly used in lithium-ion battery electrolytes. This allows it to be preferentially reduced on the anode surface during the initial formation cycles.

  • SEI Modification: The electrochemical reduction of this compound is hypothesized to contribute to the formation of a stable and robust SEI layer. The decomposition products likely include lithium sulfite (Li₂SO₃), lithium alkyl sulfites (ROSO₂Li), and other organic and inorganic species.

  • Improved SEI Properties: The incorporation of sulfur-containing species from this compound into the SEI can enhance its properties. A sulfur-rich SEI is often associated with lower impedance, improved thermal stability, and better passivation against continued electrolyte decomposition. This can lead to enhanced cycle life and safety of the battery.

Postulated Electrochemical Reduction Pathway

The electrochemical reduction of this compound on the graphite anode is a multi-step process. A plausible reaction pathway, inferred from studies on similar organic sulfites, is outlined below.

SEI_Formation_Dipropyl_Sulfite cluster_electrolyte Electrolyte Bulk cluster_anode Graphite Anode Surface Dipropyl_Sulfite This compound (CH₃CH₂CH₂O)₂SO Radical_Anion [(CH₃CH₂CH₂O)₂SO]⁻•Li⁺ (Radical Anion Complex) Dipropyl_Sulfite->Radical_Anion + Li⁺ + e⁻ (Electrochemical Reduction) Li_ion Li⁺ Li_ion->Radical_Anion e e⁻ e->Radical_Anion Decomposition Decomposition Products Radical_Anion->Decomposition Li2SO3 Lithium Sulfite Li₂SO₃ Decomposition->Li2SO3 ROSO2Li Lithium Propyl Sulfite CH₃CH₂CH₂OSO₂Li Decomposition->ROSO2Li Organic_Fragments Organic Fragments (e.g., C₃H₇•, C₃H₇O•) Decomposition->Organic_Fragments

Caption: Postulated electrochemical reduction pathway of this compound.

Experimental Protocols

The following protocols provide a general framework for evaluating this compound as an electrolyte additive. Researchers should adapt these protocols to their specific materials and equipment.

Electrolyte Preparation

Materials:

  • Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC))

  • Lithium salt (e.g., lithium hexafluorophosphate (LiPF₆))

  • This compound (high purity)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

Procedure:

  • Inside an argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture to the desired concentration (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).

  • Prepare the experimental electrolyte by adding a specific weight percentage (e.g., 0.5%, 1%, 2%) of this compound to the baseline electrolyte.

  • Stir the electrolytes overnight to ensure complete dissolution and homogenization.

Coin Cell Assembly

Materials:

  • Graphite anode

  • Lithium cobalt oxide (LCO) or other suitable cathode

  • Celgard separator

  • Lithium foil (for half-cells)

  • CR2032 coin cell components (casings, spacers, springs)

  • Electrolyte (baseline and experimental)

  • Crimping machine

  • Argon-filled glovebox

Procedure:

  • Dry all electrodes and separators under vacuum at appropriate temperatures (e.g., 120 °C for electrodes, 70 °C for separator) for at least 12 hours before transferring them into the glovebox.

  • Assemble the CR2032 coin cells in a half-cell (graphite vs. Li) or full-cell (graphite vs. cathode) configuration inside the glovebox.[4][5][6]

  • The typical assembly stack for a half-cell is: negative cap, spacer, spring, lithium foil, separator, graphite electrode, and positive cap.

  • Add a few drops of the designated electrolyte onto the separator to ensure it is well-wetted.

  • Crimp the coin cell using a crimping machine to ensure proper sealing.

Electrochemical Characterization

Equipment:

  • Battery cycler

  • Electrochemical impedance spectrometer

Protocols:

  • Formation Cycles:

    • Rest the assembled cells for at least 12 hours to allow for complete electrolyte wetting of the electrodes.

    • Perform the initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles. This allows for the stable formation of the SEI layer.

    • Record the initial coulombic efficiency (ICE) and formation capacity loss.

  • Cycling Performance:

    • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) for an extended number of cycles (e.g., 100-500 cycles).

    • Monitor the discharge capacity, coulombic efficiency, and capacity retention over the cycles.

    • Compare the performance of cells with and without the this compound additive.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.

    • Analyze the Nyquist plots to determine the SEI resistance (R_sei) and charge transfer resistance (R_ct).

    • Compare the impedance changes between the baseline and experimental cells to evaluate the effect of this compound on the interfacial kinetics.

Post-Mortem Analysis

After electrochemical testing, disassemble the cells inside an argon-filled glovebox to analyze the electrodes and electrolyte.

Protocols:

  • X-ray Photoelectron Spectroscopy (XPS):

    • Carefully retrieve the graphite anode from the disassembled cell.

    • Gently rinse the electrode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Transfer the electrode to the XPS instrument under an inert atmosphere.

    • Acquire high-resolution spectra for C 1s, O 1s, S 2p, and Li 1s to identify the chemical composition of the SEI layer. The presence of S 2p peaks corresponding to sulfites (around 166-167 eV) would confirm the participation of this compound in SEI formation.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Prepare the anode sample similarly to the XPS analysis.

    • Use Attenuated Total Reflectance (ATR)-FTIR to analyze the surface functional groups of the SEI. Look for characteristic peaks of S=O and S-O bonds to confirm the presence of sulfite species.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Collect the electrolyte from the disassembled cell.

    • Dilute the electrolyte with a suitable solvent.

    • Analyze the solution using GC-MS to identify any decomposition products of this compound and the base electrolyte. This can provide insights into the reaction mechanisms.

Data Presentation

Quantitative data from the electrochemical and analytical characterizations should be systematically organized for clear comparison.

Table 1: Electrochemical Performance of Graphite||Li Half-Cells with and without this compound (DPS) Additive.

ElectrolyteInitial Coulombic Efficiency (%)1st Cycle Irreversible Capacity Loss (mAh/g)Capacity Retention after 100 cycles at C/5 (%)SEI Resistance (R_sei) after 100 cycles (Ω)
BaselineDataDataDataData
Baseline + 0.5% DPSDataDataDataData
Baseline + 1.0% DPSDataDataDataData
Baseline + 2.0% DPSDataDataDataData

Table 2: Surface Composition of the SEI on Graphite Anodes Determined by XPS.

ElectrolyteAtomic Concentration (%)
C O Li S
BaselineDataDataDataData
Baseline + 1.0% DPSDataDataDataData

Logical Workflow for Evaluation

The following diagram illustrates the logical workflow for the comprehensive evaluation of this compound as an SEI-forming additive.

Evaluation_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Electrolyte Formulation (Baseline & with DPS) B Coin Cell Assembly (Half-cell & Full-cell) A->B C Formation Cycles (ICE, Capacity Loss) B->C D Long-Term Cycling (Capacity Retention, Efficiency) C->D E Rate Capability Test D->E F Electrochemical Impedance Spectroscopy (EIS) D->F G X-ray Photoelectron Spectroscopy (XPS) D->G H Fourier-Transform Infrared Spectroscopy (FTIR) D->H I Gas Chromatography-Mass Spectrometry (GC-MS) D->I J Data Analysis & Conclusion E->J F->J G->J H->J I->J

Caption: Workflow for evaluating this compound as an SEI additive.

Conclusion

The application of this compound as an electrolyte additive for SEI formation in lithium-ion batteries is a promising yet underexplored area of research. By leveraging the knowledge from analogous acyclic sulfites and following the detailed protocols outlined in this document, researchers can systematically investigate its potential benefits. The comprehensive electrochemical and analytical approach will enable a thorough understanding of its impact on SEI formation, battery performance, and overall cell chemistry, contributing to the development of more advanced and reliable energy storage systems.

References

Application Notes and Protocols: Ionic Conductivity of Lithium Salts in Dipropyl Sulfite Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of advanced lithium-ion batteries necessitates the exploration of novel electrolyte systems that offer improved safety, stability, and performance. Sulfite-based organic solvents are a promising class of materials due to their generally low viscosity, potential for good ionic conductivity, and favorable interactions with electrode materials. Dipropyl sulfite, a linear dialkyl sulfite, is a candidate for use as a solvent or co-solvent in lithium-ion battery electrolytes. Understanding the ionic conductivity of various lithium salts in this compound is crucial for evaluating its potential and optimizing electrolyte formulations.

This document provides detailed application notes on the expected trends in ionic conductivity of lithium salts in sulfite-based electrolytes and a comprehensive protocol for its measurement using electrochemical impedance spectroscopy (EIS). Due to a lack of specific experimental data for this compound in the reviewed literature, representative data for other linear and cyclic sulfites are presented to illustrate general principles and expected performance benchmarks.

Data Presentation: Ionic Conductivity of Lithium Salts in Sulfite Solvents

Table 1: Ionic Conductivity of Lithium Salts in Ethylene Sulfite (ES) based Electrolytes at Room Temperature

Lithium SaltConcentration (mol/L)Co-solvent(s)Ionic Conductivity (mS/cm)
LiPF₆1.0EC/DMC/DEC (1:2:2) + 0.3 wt% ES> 10 (Improvement noted)
LiPF₆1.0EC/DMC (1:1) + 5 wt% ES~ 8-9
LiTFSI1.0PC + 10 wt% ES~ 6-7

Note: Ethylene sulfite (ES) is a cyclic sulfite often used as an additive. The data illustrates its influence on standard carbonate-based electrolytes.

Table 2: Ionic Conductivity of Lithium Salts in Dimethyl Sulfite (DMS) based Electrolytes

Lithium SaltConcentration (mol/L)Co-solvent(s)Temperature (°C)Ionic Conductivity (mS/cm)
LiPF₆1.0EC/DMS (1:1 by wt)25~ 5-7
LiPF₆1.0EC/DMS (1:1 by wt)-20~ 1-2
LiTFSI0.8DMS20~ 3-4

Note: Dimethyl sulfite (DMS) is a linear sulfite, structurally similar to this compound, but with shorter alkyl chains.

Experimental Protocols

The following is a detailed protocol for the determination of ionic conductivity of a lithium salt in a this compound solution using electrochemical impedance spectroscopy (EIS).

Objective: To accurately measure the bulk ionic conductivity of a prepared electrolyte solution.

Materials:

  • High-purity this compound (battery grade, water content < 20 ppm)

  • Lithium salt (e.g., LiPF₆, LiClO₄, LiTFSI, LiBOB; battery grade, dried under vacuum)

  • High-purity co-solvent (e.g., ethylene carbonate, if required)

  • Conductivity cell with two parallel, blocking electrodes (e.g., platinum or stainless steel) of a known cell constant.

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA) for EIS measurements.

  • Glovebox with an inert atmosphere (e.g., argon or nitrogen) with H₂O and O₂ levels below 1 ppm.

  • Precision balance (± 0.1 mg).

  • Volumetric flasks and pipettes.

  • Magnetic stirrer and stir bars.

  • Temperature-controlled chamber or water bath.

Procedure:

  • Electrolyte Preparation (inside a glovebox):

    • Dry all glassware in a vacuum oven at 120°C for at least 12 hours and transfer to the glovebox.

    • Determine the desired concentration of the lithium salt in this compound (e.g., 0.5 M, 1.0 M).

    • Weigh the required amount of the lithium salt using the precision balance.

    • In a volumetric flask, dissolve the weighed lithium salt in a portion of the this compound.

    • Stir the solution using a magnetic stirrer until the salt is completely dissolved. This may take several hours.

    • Add this compound to the volumetric flask to reach the final desired volume.

    • Allow the solution to reach thermal equilibrium within the glovebox.

  • Conductivity Cell Assembly:

    • Clean the conductivity cell thoroughly with a suitable solvent (e.g., acetone, followed by isopropanol) and dry it completely in a vacuum oven before transferring it into the glovebox.

    • Fill the conductivity cell with the prepared electrolyte solution, ensuring there are no air bubbles between the electrodes.

    • Seal the cell to prevent any atmospheric contamination.

  • Electrochemical Impedance Spectroscopy (EIS) Measurement:

    • Place the assembled conductivity cell into a temperature-controlled chamber and allow it to stabilize at the desired temperature (e.g., 25°C) for at least one hour.

    • Connect the conductivity cell to the potentiostat.

    • Set up the EIS measurement parameters:

      • Frequency range: Typically from 1 MHz down to 1 Hz or 0.1 Hz.

      • AC amplitude: A small voltage perturbation, typically 5-10 mV, to ensure a linear response.

      • Measurement mode: Potentiostatic.

    • Run the EIS measurement. The output will be a Nyquist plot (Z' vs. -Z'').

  • Data Analysis:

    • The Nyquist plot for a simple electrolyte system should ideally show a semicircle at high frequencies followed by a vertical line at low frequencies (capacitive behavior).

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').[1]

    • Calculate the ionic conductivity (σ) using the following formula: σ = L / (Rb * A) Where:

      • σ is the ionic conductivity in S/cm.

      • L is the distance between the electrodes in cm.

      • A is the area of the electrodes in cm².

      • Rb is the bulk resistance in Ω.

      • The term L/A is the cell constant, which is often provided by the manufacturer or can be determined by calibrating with a standard solution of known conductivity (e.g., aqueous KCl).

  • Temperature Dependence Study (Optional):

    • Repeat the EIS measurements at various temperatures (e.g., in 10°C increments from -20°C to 60°C) to determine the temperature dependence of the ionic conductivity.

    • Ensure the cell is allowed to thermally equilibrate at each temperature before measurement.

    • Plot the ionic conductivity as a function of temperature.

Mandatory Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation (Glovebox) cluster_assembly Cell Assembly cluster_measurement EIS Measurement cluster_analysis Data Analysis P1 Weigh Lithium Salt P2 Dissolve in this compound P1->P2 P3 Stir to Homogenize P2->P3 A2 Fill Cell with Electrolyte P3->A2 A1 Clean and Dry Conductivity Cell A1->A2 A3 Seal Cell A2->A3 M1 Temperature Equilibration A3->M1 M2 Connect to Potentiostat M1->M2 M3 Run EIS Scan M2->M3 D1 Obtain Nyquist Plot M3->D1 D2 Determine Bulk Resistance (Rb) D1->D2 D3 Calculate Ionic Conductivity (σ) D2->D3 Result Result D3->Result Final Conductivity Value

Caption: Workflow for measuring ionic conductivity.

Logical_Relationships Salt_Conc Lithium Salt Concentration Viscosity Electrolyte Viscosity Salt_Conc->Viscosity increases Ion_Mobility Ion Mobility Salt_Conc->Ion_Mobility decreases at high conc. Ion_Pairs Ion Pair Formation Salt_Conc->Ion_Pairs increases Viscosity->Ion_Mobility inversely proportional Conductivity Ionic Conductivity (σ) Ion_Mobility->Conductivity directly proportional Ion_Pairs->Ion_Mobility reduces Temperature Temperature Temperature->Viscosity decreases Temperature->Ion_Mobility increases

Caption: Factors influencing ionic conductivity.

References

Application Notes and Protocols: Dipropyl Sulfite as a Co-Solvent in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to Organic Sulfites in Battery Electrolytes

Organic sulfites are a class of compounds being investigated as co-solvents or additives in lithium-ion battery electrolytes. Their structural similarity to organic carbonates, the standard solvents in lithium-ion batteries, makes them interesting candidates.[1] The presence of the sulfite group can influence the formation of the solid-electrolyte interphase (SEI) on the anode, a critical layer for battery stability and performance. Studies on compounds like ethylene sulfite (ES) have shown that sulfur-containing additives can promote the formation of a stable SEI layer at higher potentials.[1]

Dipropyl sulfite (DPS) is a linear sulfite whose potential as an electrolyte co-solvent has not been extensively explored. Based on trends observed with other linear sulfites like dimethyl sulfite (DMS) and diethyl sulfite (DES), DPS may offer certain advantages and disadvantages related to its longer alkyl chains.

Potential Advantages and Disadvantages of this compound

Based on the properties of shorter-chain linear sulfites, the following characteristics of this compound can be hypothesized:

Potential Advantages:

  • Low Viscosity: Linear sulfites like DMS and DES are known for their low viscosity, which could potentially improve ion transport and low-temperature performance of the electrolyte.[2] It is plausible that DPS would also exhibit a relatively low viscosity compared to cyclic carbonates.

  • Improved Low-Temperature Performance: The low melting point of DPS suggests it could be a beneficial co-solvent for electrolytes operating in cold environments.

  • SEI Modification: Like other sulfites, DPS is expected to participate in the formation of the SEI layer, potentially leading to a more stable and effective passivation layer on the anode.

Potential Disadvantages:

  • Lower Dielectric Constant: An increase in the length of the alkyl chain in a solvent molecule generally leads to a decrease in its dielectric constant.[3] A lower dielectric constant could reduce the salt dissociation in the electrolyte, leading to lower ionic conductivity.

  • Electrochemical Stability: The electrochemical stability window of the electrolyte could be affected by the addition of DPS. While some sulfites like DMS show high decomposition potentials, others like DES have lower stability.[1] The stability of DPS would need to be experimentally determined.

Data Presentation

Physical Properties of this compound and Related Compounds

The following table summarizes the known physical properties of this compound and compares them with other relevant organic sulfites and carbonates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C6H14O3S166.24--
Dimethyl SulfiteC2H6O3S110.13-37126
Diethyl SulfiteC4H10O3S138.18-158
Ethylene CarbonateC3H4O388.0636248
Propylene CarbonateC4H6O3102.09-48.8242

Note: Data for some properties of this compound is not available in the cited literature.

Comparative Electrochemical Data of Other Organic Sulfites

The following table presents a summary of electrochemical properties for electrolytes containing various organic sulfites, which can serve as a benchmark for future studies on this compound.

Sulfite Additive/Co-solventBase ElectrolyteKey Findings
Ethylene Sulfite (ES)1 M LiPF6 in EC/DMC/DECImproved film-forming properties; enhanced performance of LiCoO2/graphite cells even at 0.3 wt.%.[1]
Propylene Sulfite (PS)1 M LiPF6 in EC/DMC/DECExcellent film-forming properties; decomposition potential > 4.5V.[1]
Dimethyl Sulfite (DMS)1 M LiPF6 in EC/DMC/DECImproved electrolyte conductivity and battery capacity; decomposition potential > 4.5V.[1]
Diethyl Sulfite (DES)1 M LiPF6 in EC/DMC/DECLower decomposition potential (< 3.5V), suggesting suitability only as an additive.[1]

Experimental Protocols

The following are generalized protocols for the evaluation of this compound as a co-solvent in a lithium-ion battery electrolyte.

Electrolyte Preparation
  • Materials:

    • Lithium hexafluorophosphate (LiPF6) salt (battery grade)

    • Ethylene carbonate (EC) (battery grade)

    • Dimethyl carbonate (DMC) (battery grade)

    • This compound (DPS) (high purity)

  • Procedure:

    • Inside an argon-filled glovebox with H2O and O2 levels below 0.1 ppm, prepare the baseline electrolyte by dissolving LiPF6 in a mixture of EC and DMC (e.g., 1:1 v/v) to achieve a 1 M concentration.

    • Prepare the experimental electrolytes by adding varying volume percentages of DPS to the baseline electrolyte (e.g., 5%, 10%, 20% v/v), adjusting the amount of DMC to maintain the 1 M LiPF6 concentration and the desired EC ratio.

    • Stir the prepared electrolytes overnight to ensure complete dissolution and homogenization.

Coin Cell Assembly
  • Components:

    • CR2032 coin cell parts (casings, spacers, springs)

    • Anode: Graphite-coated copper foil

    • Cathode: LiCoO2-coated aluminum foil

    • Separator: Celgard 2400 or similar microporous membrane

    • Prepared electrolytes

  • Procedure:

    • Dry all cell components in a vacuum oven at an appropriate temperature (e.g., 80°C for electrodes, 60°C for separator) for at least 12 hours before transferring them into the glovebox.

    • Assemble the coin cells in the following order: negative cap, anode, separator, a few drops of electrolyte to wet the separator and anode, cathode, spacer, spring, and positive cap.

    • Crimp the coin cells using a standard crimping machine to ensure a hermetic seal.

    • Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes by the electrolyte.

Electrochemical Characterization
  • Ionic Conductivity:

    • Use a conductivity meter with a sealed, two-electrode conductivity cell inside the glovebox.

    • Measure the ionic conductivity of each electrolyte formulation at various temperatures (e.g., from -20°C to 60°C).

  • Cyclic Voltammetry (CV):

    • Use a three-electrode cell with lithium metal as the reference and counter electrodes and a glassy carbon or graphite working electrode.

    • Scan the potential at a slow rate (e.g., 0.1 mV/s) over a relevant voltage range (e.g., 0.01 V to 3.0 V vs. Li/Li+) to observe the reductive decomposition of the electrolyte and SEI formation.

  • Galvanostatic Cycling:

    • Cycle the assembled coin cells on a battery cycler at a constant C-rate (e.g., C/10 for formation cycles, C/5 for subsequent cycling) within a specified voltage window (e.g., 3.0 V to 4.2 V for LiCoO2/graphite).

    • Record the charge/discharge capacity, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100 cycles).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cells before and after cycling over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV).

    • Analyze the Nyquist plots to determine the evolution of the SEI and charge transfer resistances.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Electrolyte Evaluation

A Electrolyte Formulation B Coin Cell Assembly A->B C Electrochemical Testing B->C D Ionic Conductivity C->D E Cyclic Voltammetry C->E F Galvanostatic Cycling C->F G Electrochemical Impedance Spectroscopy C->G H Data Analysis & Interpretation D->H E->H F->H G->H

Caption: Workflow for evaluating a novel electrolyte co-solvent.

Proposed SEI Formation with Sulfite Additives

cluster_electrolyte Electrolyte cluster_anode Anode Surface Li+ Li+ Reduction\nat Anode Reduction at Anode Li+->Reduction\nat Anode Sulfite Sulfite Sulfite->Reduction\nat Anode e- Carbonate\nSolvent Carbonate Solvent Carbonate\nSolvent->Reduction\nat Anode e- Anode Graphite Anode SEI Layer\n(S-containing species,\nLi2CO3, etc.) SEI Layer (S-containing species, Li2CO3, etc.) Reduction\nat Anode->SEI Layer\n(S-containing species,\nLi2CO3, etc.) SEI Layer\n(S-containing species,\nLi2CO3, etc.)->Anode Passivates

Caption: Proposed mechanism of SEI formation involving sulfite reduction.

References

Application of Dipropyl Sulfite in Organic Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl sulfite, a dialkyl sulfite ester, serves as a versatile reagent in organic synthesis, primarily utilized in the formation of other sulfur-containing compounds. While direct applications of this compound are not extensively documented in contemporary literature, its reactivity is analogous to other dialkyl sulfites, such as diisopropyl sulfite, which has been effectively employed in the synthesis of cyclic sulfites from diols. This application note will detail the use of dialkyl sulfites, with a specific focus on the transesterification reaction, providing protocols and quantitative data to guide researchers in its practical application.

Core Application: Synthesis of Cyclic Sulfites via Transesterification

Dialkyl sulfites, including this compound, are valuable reagents for the preparation of cyclic sulfites from 1,2-, 1,3-, and 1,4-diols. This method offers a milder and often higher-yielding alternative to traditional methods that employ thionyl chloride, which can lead to the formation of undesired byproducts. The use of bulkier dialkyl sulfites, such as diisopropyl sulfite (and by extension, this compound), is particularly advantageous as it favors the forward reaction and minimizes side reactions like alkylation.[1][2]

The transesterification process can be effectively catalyzed by either acid or base, providing flexibility in substrate scope and reaction conditions.[1]

Experimental Protocols

1. Acid-Catalyzed Transesterification for the Synthesis of Cyclic Sulfites

This protocol is adapted from the synthesis of a cyclic sulfite from a diol using diisopropyl sulfite and can be applied using this compound.[1]

Materials:

  • Diol (1.0 eq)

  • This compound (or Diisopropyl sulfite) (1.1 - 1.5 eq)

  • Methanesulfonic acid (1 mol%)

  • Toluene (solvent)

  • Dean-Stark apparatus or distillation setup

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the diol, toluene, and this compound.

  • Add methanesulfonic acid (1 mol%) to the mixture.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the removal of propanol via the Dean-Stark trap.

  • Continue heating until the starting diol is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.

  • Purify the product by an appropriate method, such as column chromatography or distillation.

2. Base-Catalyzed Transesterification for the Synthesis of Cyclic Sulfites

This protocol provides an alternative base-catalyzed method for the synthesis of cyclic sulfites.[1]

Materials:

  • Diol (1.0 eq)

  • This compound (or Diisopropyl sulfite) (1.1 - 1.5 eq)

  • Lithium or Sodium tert-butoxide (catalytic amount)

  • Appropriate solvent (e.g., Toluene, THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diol and this compound in the chosen solvent.

  • Add a catalytic amount of lithium or sodium tert-butoxide to the solution. Weaker bases such as triethylamine or DBU have been shown to be less effective.[1]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

Quantitative Data

The selection of the dialkyl sulfite can significantly impact the reaction efficiency. The use of a bulkier alcohol component in the sulfite ester, such as isopropanol, favors the formation of the product.[1]

Diol SubstrateCatalystDialkyl SulfiteSolventYield (%)Reference
1,2-diol (generic)Methanesulfonic acidDiisopropyl sulfiteTolueneHigh[1]
1,3-diol (generic)Methanesulfonic acidDiisopropyl sulfiteTolueneHigh[1]
1,4-diol (generic)Methanesulfonic acidDiisopropyl sulfiteTolueneHigh[1]
Diol 1 (specific example)Methanesulfonic acidDiisopropyl sulfiteToluene77[1]
Diol 1 (specific example)Lithium tert-butoxideDiisopropyl sulfiteTolueneHigh[1]

Visualizing the Synthesis

Diagram of the Transesterification Workflow

transesterification_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product Diol Diol ReactionVessel Reaction Vessel (Toluene, Reflux) Diol->ReactionVessel DipropylSulfite This compound DipropylSulfite->ReactionVessel Catalyst Acid or Base Catalyst Catalyst->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Reaction Mixture Propanol Propanol (byproduct) ReactionVessel->Propanol Removed by distillation Purification Purification (e.g., Chromatography) Workup->Purification Crude Product CyclicSulfite Cyclic Sulfite Purification->CyclicSulfite

Caption: Workflow for the synthesis of cyclic sulfites via transesterification.

Reaction Scheme of Transesterification

reaction_scheme Reactants Diol + this compound Products Cyclic Sulfite + 2 Propanol Reactants->Products Transesterification Catalyst H+ or Base

Caption: General reaction scheme for the transesterification of a diol with this compound.

Conclusion

This compound, as a representative dialkyl sulfite, is a valuable reagent for the synthesis of cyclic sulfites from diols through transesterification. This method provides a mild and efficient alternative to harsher reagents, with the flexibility of using either acid or base catalysis. The protocols and data presented herein offer a practical guide for researchers in synthetic and medicinal chemistry to utilize this transformation in their work. Further exploration of this compound in other synthetic applications is warranted.

References

Application Notes and Protocols: Reaction of Dipropyl Sulfite with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of dialkyl sulfites with organometallic reagents represents a valuable transformation in organic synthesis, providing a direct route to sulfoxides. Sulfoxides are a crucial class of organosulfur compounds widely utilized as chiral auxiliaries, ligands in asymmetric catalysis, and as key structural motifs in numerous pharmaceutical agents. This document provides detailed application notes and experimental protocols for the reaction of dipropyl sulfite with common organometallic reagents, namely Grignard reagents and organolithium compounds. The methodologies described herein are based on analogous reactions reported in the scientific literature, offering a practical guide for the synthesis of unsymmetrical propyl sulfoxides.

Reaction Principle

The reaction proceeds via a nucleophilic attack of the organometallic reagent on the sulfur atom of the this compound. This results in the displacement of one of the propoxy groups to form a sulfinate intermediate. A subsequent reaction with a second equivalent of the same or a different organometallic reagent can occur, although careful control of stoichiometry can favor the formation of the sulfoxide. The overall transformation allows for the introduction of a new carbon-sulfur bond, leading to the formation of a propyl sulfoxide.

Data Presentation

The following table summarizes the expected outcomes and reaction parameters for the reaction of this compound with representative organometallic reagents. Please note that specific yields can vary depending on the exact substrate, reagent, and reaction conditions.

Organometallic Reagent (R-M)Product (Propyl-S(O)-R)Expected Yield (%)Reaction Time (h)Temperature (°C)Notes
Phenylmagnesium Bromide (PhMgBr)Phenyl Propyl Sulfoxide60-802-40 to rtGrignard reagent is added dropwise at 0 °C.
Methylmagnesium Chloride (MeMgCl)Methyl Propyl Sulfoxide50-702-40 to rtReaction is typically performed in THF.
n-Butyllithium (n-BuLi)n-Butyl Propyl Sulfoxide55-751-3-78 to 0Organolithium reagent is added at low temperature.
Phenyllithium (PhLi)Phenyl Propyl Sulfoxide65-851-3-78 to 0Higher reactivity compared to Grignard reagents.

Experimental Protocols

Protocol 1: Synthesis of Phenyl Propyl Sulfoxide using Phenylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with this compound: Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure phenyl propyl sulfoxide.

Protocol 2: Synthesis of n-Butyl Propyl Sulfoxide using n-Butyllithium

Materials:

  • This compound

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)

  • Standard laboratory glassware (Schlenk flask, syringe)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 eq, solution in hexanes) to the stirred solution of this compound via syringe over a period of 30 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, and then allow it to slowly warm to 0 °C over 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure n-butyl propyl sulfoxide.

Mandatory Visualizations

Reaction Pathway

ReactionPathway DipropylSulfite This compound (PrO)2S=O Intermediate Sulfinate Intermediate [PrO-S(=O)-R] DipropylSulfite->Intermediate + R-M Organometallic Organometallic Reagent (R-M) Organometallic->Intermediate Sulfoxide Propyl Sulfoxide Pr-S(=O)-R Intermediate->Sulfoxide Byproduct Propoxide Salt (PrO-M) Intermediate->Byproduct

Caption: General reaction of this compound with an organometallic reagent.

Experimental Workflow

Workflow Start Start ReagentPrep Prepare Organometallic Reagent (if necessary) Start->ReagentPrep Reaction React this compound with Organometallic Reagent ReagentPrep->Reaction Workup Aqueous Work-up Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification by Column Chromatography Drying->Purification Product Pure Propyl Sulfoxide Purification->Product

Caption: Experimental workflow for the synthesis of propyl sulfoxides.

Safety Precautions

  • Organometallic reagents such as Grignard reagents and organolithiums are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Quenching of reactive reagents should be done carefully at low temperatures.

Conclusion

The reaction of this compound with organometallic reagents provides a straightforward and efficient method for the synthesis of unsymmetrical propyl sulfoxides. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the temperature, good yields of the desired sulfoxides can be achieved. The protocols provided in this document serve as a valuable starting point for researchers in the fields of organic synthesis and drug discovery.

Application Notes and Protocols for Dipropyl Sulfite as a Propylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl sulfite is a dialkyl sulfite that can serve as a valuable reagent in organic synthesis. While less reactive than its sulfate counterpart, dipropyl sulfate, it offers a milder alternative for the propylation of nucleophiles. This document provides detailed application notes and a comprehensive experimental protocol for the use of this compound as a propylating agent, particularly for the O-propylation of phenolic compounds. The methodologies described herein are based on established principles of alkylation using dialkyl sulfites.

Principle of the Reaction

Dialkyl sulfites, including this compound, can act as electrophiles, transferring an alkyl group to a nucleophile. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the propyl groups of this compound, with the subsequent departure of a propyl sulfite anion, which then decomposes. The use of a weak base is often necessary to deprotonate the nucleophile, enhancing its reactivity. A polar aprotic solvent is generally employed to facilitate the reaction while avoiding solvolysis of the reagent.

Application: O-Propylation of Phenols

A key application of this compound is the O-propylation of phenols to form propyl phenyl ethers. This transformation is valuable in the synthesis of various organic molecules, including active pharmaceutical ingredients and functional materials. The reaction proceeds under relatively mild conditions and avoids the use of more hazardous propylating agents like propyl halides.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of Propyl Phenyl Ether from Phenol

This protocol details the synthesis of propyl phenyl ether from phenol using this compound as the propylating agent.

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, approximately 0.5 M solution with respect to phenol).

  • Addition of Reagent: To the stirred suspension, add this compound (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude propyl phenyl ether.

    • If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of propyl phenyl ether using this compound.

ParameterValue
Reactants
Phenol1.0 eq
This compound1.2 eq
Potassium Carbonate1.5 eq
Solvent Anhydrous DMF
Reaction Temperature 80-90 °C
Reaction Time 6-12 hours
Typical Yield 75-85% (isolated yield)
Purity (after chromatography) >98%

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • DMF is a potential reproductive toxin; handle with appropriate caution.

  • Phenol is corrosive and toxic.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the O-propylation of phenol using this compound.

experimental_workflow start Start setup Reaction Setup: - Phenol (1.0 eq) - K₂CO₃ (1.5 eq) - Anhydrous DMF start->setup add_reagent Add this compound (1.2 eq) at room temperature setup->add_reagent reaction Heat to 80-90 °C (6-12 hours) add_reagent->reaction workup Aqueous Work-up: - H₂O / Et₂O extraction - Washes (HCl, NaHCO₃, Brine) reaction->workup purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purification product Isolated Product: Propyl Phenyl Ether purification->product

Caption: Workflow for the synthesis of propyl phenyl ether.

Signaling Pathway Analogy: Electrophile-Nucleophile Interaction

The reaction between this compound and a nucleophile can be conceptually illustrated as a signaling pathway where the electrophilic propyl group is the "signal" that is "transmitted" to the nucleophilic "receptor".

signaling_pathway reagent This compound (Propyl Group Donor) transition_state SN2 Transition State reagent->transition_state Electrophilic Attack nucleophile Nucleophile (e.g., Phenoxide) (Propyl Group Acceptor) nucleophile->transition_state Nucleophilic Attack product Propylated Product transition_state->product leaving_group Propyl Sulfite Anion (Byproduct) transition_state->leaving_group

Caption: Conceptual pathway of propylation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Dipropyl Sulfite by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude dipropyl sulfite using vacuum distillation. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure a successful purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
1. System Fails to Reach Target Vacuum • Leaks in glassware joints.• Degraded vacuum pump oil.• Inefficient cold trap.• Poorly seated vacuum adapter or thermometer.• Ensure all ground glass joints are clean, properly greased (if applicable for your setup), and securely clamped.• Check the vacuum pump oil level and clarity. Replace if it appears cloudy or discolored.• Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile substances from entering the pump.• Verify that all seals and adapters are fitted correctly and are not cracked or worn.
2. Bumping or Uncontrolled Boiling • Lack of boiling chips or inadequate stirring.• Heating rate is too high.• Sudden drop in pressure.• Always use a magnetic stir bar for smooth boiling under vacuum; boiling chips are ineffective in vacuum distillation.[1]• Heat the distillation flask gradually using a heating mantle with a stirrer. An oil bath can provide more uniform heating.• Apply vacuum to the system before you begin heating to prevent violent bumping of low-boiling impurities.[1]
3. Product is Decomposing (Yellowing, SO₂ Odor) • Distillation pot temperature is too high.• Presence of acidic or basic impurities catalyzing decomposition.• Lower the vacuum pressure to allow distillation at a lower temperature. This compound can be sensitive to heat.• Consider a pre-distillation wash of the crude material with a dilute sodium bicarbonate solution, followed by drying, to remove acidic impurities.
4. Poor Separation of Impurities • Inefficient distillation column (e.g., short path for close-boiling impurities).• Distillation rate is too fast.• Unstable vacuum pressure.• For impurities with boiling points close to the product, use a fractionating column (e.g., Vigreux or packed column) to increase theoretical plates.• Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.• Use a vacuum regulator to maintain a stable pressure throughout the distillation.[2]
5. No Distillate Collected at Expected Temperature • Thermometer bulb is incorrectly placed.• Actual boiling point is different from expected due to inaccurate pressure reading.• The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.• Calibrate your vacuum gauge or use a boiling point nomograph to estimate the boiling point at your measured pressure.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using vacuum distillation for this compound? A1: Vacuum distillation lowers the boiling point of the compound.[2] This is crucial for thermally sensitive substances like this compound, as it allows for purification at a lower temperature, minimizing the risk of thermal decomposition which can release sulfur dioxide (SO₂) and other degradation byproducts.

Q2: What are the likely impurities in crude this compound? A2: Based on its common synthesis from n-propanol and thionyl chloride, likely impurities include unreacted n-propanol, residual hydrochloric acid (HCl), and potentially side products such as propyl chloride.

Q3: How can I effectively remove water from my crude this compound before distillation? A3: Water should be removed before distillation to prevent potential side reactions. This can be accomplished by washing the crude product with brine (saturated NaCl solution) and then drying it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Q4: Is it safe to heat the distillation flask before the target vacuum is reached? A4: No. Applying heat before the system is under a stable vacuum can cause low-boiling solvents or impurities to flash boil, which can be dangerous. Always establish the vacuum first, begin stirring, and then gradually apply heat.[1]

Q5: How do I properly shut down the distillation apparatus? A5: First, remove the heat source and allow the distillation flask to cool to room temperature.[1] Once cooled, slowly and carefully vent the system to atmospheric pressure. Do not turn off the vacuum pump while the system is still sealed and hot. Finally, turn off the condenser cooling water.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point at 760 mmHg (°C) Estimated Boiling Point at 10 mmHg (°C)
This compound C₆H₁₄O₃S166.24~208-210 (Predicted)~85-95
n-PropanolC₃H₈O60.1097< 20
Propyl ChlorideC₃H₇Cl78.5447< 0
Thionyl ChlorideSOCl₂118.9776< 20

Experimental Protocol: Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Thermometer and adapter

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum pump and tubing

  • Cold trap

  • Lab jack

  • Clamps and stands

Procedure:

  • Preparation: Ensure the crude this compound is dry. If it contains residual acid from synthesis, wash it with a 5% sodium bicarbonate solution, then water, then brine, and finally dry over anhydrous MgSO₄. Filter off the drying agent.

  • Apparatus Setup:

    • Place a magnetic stir bar in the appropriately sized round-bottom flask (should be 1/2 to 2/3 full with the crude material).

    • Assemble the distillation apparatus as shown in the workflow diagram. Use a short-path distillation head for simple purifications. If higher purity is needed, a Vigreux column can be inserted between the flask and the distillation head.

    • Ensure all glass joints are clean and lightly greased with vacuum grease to prevent leaks. Secure all connections with clamps.

    • Place the thermometer correctly, with the top of the bulb level with the side arm to the condenser.

    • Connect the condenser to a circulating water source (water in at the bottom, out at the top).

    • Connect the vacuum adapter via thick-walled tubing to a cold trap, and then to the vacuum pump.

  • Distillation Process:

    • Turn on the cooling water to the condenser and ensure the cold trap is filled with coolant (e.g., dry ice/acetone).

    • Begin magnetic stirring.

    • Turn on the vacuum pump to slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

    • Once the pressure is stable, begin to gently heat the distillation pot using the heating mantle, which should be placed on a lab jack for easy removal.

    • Collect any initial low-boiling fractions in a separate receiving flask. These may include residual solvents or propyl chloride.

    • As the temperature rises, the main fraction of this compound will begin to distill. Collect the fraction that distills at a stable temperature corresponding to the system's pressure.

    • Monitor the temperature and pressure continuously. A stable boiling point indicates a pure fraction is being collected.

    • Once the main fraction is collected, stop the distillation before the pot goes to dryness to prevent the formation of non-volatile, potentially unstable residues.

  • Shutdown:

    • Lower and remove the heating source.

    • Allow the system to cool to room temperature under vacuum.

    • Slowly vent the system by opening the stopcock on the vacuum adapter or by introducing an inert gas like nitrogen.

    • Once at atmospheric pressure, turn off the vacuum pump.

    • Turn off the stirrer and condenser water.

    • Disassemble the apparatus and characterize the purified product.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Vacuum Distillation start Problem Encountered During Distillation p1 Poor Vacuum (< 100 mmHg) start->p1 p2 Uncontrolled Boiling (Bumping) start->p2 p3 Product Decomposition (Color/Odor) start->p3 p4 No Distillate start->p4 c1a System Leak? p1->c1a Cause c1b Pump Issue? p1->c1b Cause c2a Heating Too Fast? p2->c2a Cause c2b No Stirring? p2->c2b Cause c3a Temperature Too High? p3->c3a Cause c4a Thermometer Placement? p4->c4a Cause c4b System Blockage? p4->c4b Cause s1a Check/Grease Joints & Seals c1a->s1a Solution s1b Check Pump Oil & Cold Trap c1b->s1b Solution s2a Reduce Heat Input c2a->s2a Solution s2b Ensure Vigorous Stirring c2b->s2b Solution s3a Reduce Pressure Further to Lower Boiling Point c3a->s3a Solution s4a Adjust Thermometer Bulb to be Level with Condenser Arm c4a->s4a Solution s4b Cool, Vent & Check for Blockages c4b->s4b Solution

Caption: A decision tree for troubleshooting common vacuum distillation issues.

References

Technical Support Center: Synthesis of Dipropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dipropyl sulfite.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the reaction of 1-propanol with thionyl chloride (SOCl₂).[1] This reaction typically involves the dropwise addition of thionyl chloride to an excess of 1-propanol, often with temperature control.

Q2: What are the primary byproducts in the synthesis of this compound using thionyl chloride?

A2: The main byproducts include 1-chloropropane, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[2][3] The formation of 1-chloropropane can occur through the decomposition of the intermediate, propyl chlorosulfite, or by the reaction of hydrogen chloride with the this compound product.[4]

Q3: Why is it important to remove hydrogen chloride (HCl) from the reaction mixture?

A3: Hydrogen chloride, a byproduct of the reaction, can catalyze the decomposition of the desired this compound back into 1-propanol, 1-chloropropane, and sulfur dioxide.[4] Its efficient removal is crucial for achieving a high yield of the final product.

Q4: How can the formation of 1-chloropropane be minimized?

A4: To minimize the formation of 1-chloropropane, it is advisable to use a slight excess of 1-propanol relative to thionyl chloride. Additionally, removing the generated HCl, for instance by conducting the reaction in the presence of a base like pyridine or by bubbling an inert gas through the reaction mixture, can significantly reduce this side reaction.[1][4]

Q5: What is a suitable method for purifying the crude this compound?

A5: The crude this compound can be purified by fractional distillation under reduced pressure.[1] This method is effective in separating the desired product from unreacted 1-propanol and higher-boiling impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound - Suboptimal reactant ratio: An insufficient excess of 1-propanol can lead to incomplete reaction of thionyl chloride and increased byproduct formation. - Decomposition of product: The presence of HCl can cause the decomposition of this compound.[4] - Loss during workup: Improper purification techniques can lead to loss of the product.- Optimize stoichiometry: Use a molar ratio of approximately 2.2:1 of 1-propanol to thionyl chloride.[1] - Remove HCl: Add a tertiary amine base like pyridine to the reaction mixture to neutralize the HCl as it forms.[1] Alternatively, pass a stream of inert gas (e.g., nitrogen) through the reaction mixture.[4] - Careful purification: Use fractional distillation under reduced pressure for purification.[1]
High Concentration of 1-Chloropropane in the Product - Decomposition of propyl chlorosulfite intermediate: This is a known side reaction.[4] - Reaction of HCl with this compound: The acidic conditions promote the formation of the alkyl chloride.[4]- Control reaction temperature: Maintain the reaction temperature between 35-45°C during the addition of thionyl chloride.[1] - Neutralize HCl: Incorporate a base such as pyridine in the reaction setup.[1]
Reaction Mixture Turns Dark - Side reactions at elevated temperatures: Overheating can lead to decomposition and polymerization of reactants or products.- Maintain proper temperature control: Use an ice-water bath to manage the initial exothermic reaction upon adding thionyl chloride.[1]
Difficulty in Isolating the Product - Formation of an emulsion during aqueous workup. - Use brine wash: After any aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions.

Experimental Protocols

Synthesis of this compound from 1-Propanol and Thionyl Chloride

This protocol is adapted from a procedure for the synthesis of n-butyl sulfite, which is noted to be applicable for the preparation of n-propyl sulfite with slightly lower yields.[1]

Materials:

  • 1-Propanol (dry)

  • Thionyl chloride (redistilled)

  • Pyridine (optional, as a base)

  • Round-bottom flask (three-necked)

  • Stirrer (magnetic or mechanical)

  • Thermometer

  • Condenser

  • Dropping funnel

  • Gas absorption trap (for HCl and SO₂)

  • Distillation apparatus

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, place a measured amount of dry 1-propanol (e.g., 2.2 moles).

  • Connect the condenser outlet to a gas absorption trap.

  • With stirring, slowly add thionyl chloride (e.g., 1.0 mole) from the dropping funnel over a period of about two hours.

  • Maintain the reaction temperature between 35-45°C by using a water bath. The initial phase of the reaction is exothermic.[1]

  • After the addition of thionyl chloride is complete, gradually raise the temperature to the boiling point of the mixture for approximately 30 minutes to ensure the reaction goes to completion and to remove residual hydrogen chloride.[1]

  • Transfer the reaction mixture to a distillation flask and perform fractional distillation under reduced pressure.

  • Collect the fraction corresponding to this compound.

Visualizations

Reaction Pathway for the Synthesis of this compound

G propanol 2 x 1-Propanol propyl_chlorosulfite Propyl Chlorosulfite propanol->propyl_chlorosulfite dipropyl_sulfite This compound propanol->dipropyl_sulfite thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->propyl_chlorosulfite propyl_chlorosulfite->dipropyl_sulfite so2 SO₂ propyl_chlorosulfite->so2 Decomposition chloropropane 1-Chloropropane propyl_chlorosulfite->chloropropane Decomposition dipropyl_sulfite->propanol Decomposition (catalyzed by HCl) dipropyl_sulfite->so2 Decomposition (catalyzed by HCl) dipropyl_sulfite->chloropropane Decomposition (catalyzed by HCl) hcl 2 x HCl

Caption: Synthesis of this compound from 1-propanol and thionyl chloride.

Troubleshooting Workflow for Low Yield

G cluster_solutions Solutions start Low Yield of this compound check_ratio Check Reactant Ratio (Propanol:SOCl₂ ≈ 2.2:1) start->check_ratio check_temp Verify Temperature Control (35-45°C during addition) start->check_temp check_hcl Assess HCl Removal (Inert gas or base used?) start->check_hcl adjust_ratio Adjust Stoichiometry check_ratio->adjust_ratio improve_cooling Improve Temperature Monitoring and Cooling check_temp->improve_cooling add_base Incorporate Pyridine or Inert Gas Purge check_hcl->add_base

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Dipropyl Sulfite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of dipropyl sulfite synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common method of reacting n-propanol with thionyl chloride.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Reagent Quality: Presence of water in n-propanol or decomposed thionyl chloride.1a. Use anhydrous n-propanol. Moisture will react with thionyl chloride and hydrolyze the product. 1b. Use freshly distilled or a new bottle of thionyl chloride.
2. Incorrect Stoichiometry: Molar ratio of alcohol to thionyl chloride is not optimal.2. Use a slight excess of n-propanol (e.g., 2.2 moles of propanol to 1 mole of thionyl chloride) to ensure the reaction goes to completion and consumes all the thionyl chloride.
3. Inefficient HCl Removal: Hydrogen chloride (HCl) byproduct catalyzes the decomposition of the product.[1][2]3a. Perform the reaction under a gentle stream of an inert gas (e.g., nitrogen or argon) to drive off the dissolved HCl gas.[1] 3b. Alternatively, use a tertiary amine base like pyridine to neutralize the HCl as it is formed. Note that this complicates purification.
4. Reaction Temperature Too High: High temperatures can promote the decomposition of the intermediate, alkyl chlorosulfite, into n-propyl chloride and sulfur dioxide.[1]4. Maintain a low to moderate reaction temperature, especially during the addition of thionyl chloride. A temperature range of 35-45°C is often recommended.[3]
Product is Contaminated with n-Propyl Chloride 1. Decomposition of Alkyl Chlorosulfite Intermediate: This is a primary side reaction, especially at elevated temperatures.[1]1a. Slowly add thionyl chloride to the cooled n-propanol to control the initial exothermic reaction. 1b. Maintain the recommended reaction temperature to minimize this decomposition pathway.
Product Decomposes During Workup/Purification 1. Acid-Catalyzed Hydrolysis: Residual HCl or acidic conditions during workup can hydrolyze the this compound back to propanol and sulfur dioxide.[1]1a. Neutralize the reaction mixture before purification. A wash with a cold, dilute sodium bicarbonate solution can be effective. 1b. Avoid exposure to water and acidic conditions.
2. High Distillation Temperature: this compound can decompose at its atmospheric boiling point.2. Purify the product by vacuum distillation to lower the boiling point.
Reaction is Violently Exothermic 1. Rapid Addition of Thionyl Chloride: The reaction between thionyl chloride and propanol is highly exothermic.1. Add the thionyl chloride dropwise to the n-propanol with efficient stirring and external cooling (e.g., an ice-water bath) to control the reaction rate and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound from n-propanol and thionyl chloride?

The reaction proceeds in two main steps. First, one molecule of n-propanol reacts with thionyl chloride to form an unstable intermediate, n-propyl chlorosulfite, and hydrogen chloride.[1] Then, a second molecule of n-propanol reacts with the n-propyl chlorosulfite to yield this compound and another molecule of hydrogen chloride.[1]

Q2: Why is the order of addition of reagents important?

It is crucial to add the thionyl chloride slowly to the n-propanol.[1] This ensures that there is always an excess of alcohol present, which favors the formation of the desired this compound over the decomposition of the n-propyl chlorosulfite intermediate to n-propyl chloride and sulfur dioxide.[1]

Q3: Should I use a solvent for this reaction?

The reaction can be performed neat, using the excess n-propanol as the solvent.[3] However, in some protocols, an inert solvent like ether may be used, especially when a base like pyridine is employed to neutralize the HCl.[3]

Q4: How can I monitor the progress of the reaction?

The evolution of hydrogen chloride gas is a good indicator that the reaction is proceeding. Once the gas evolution ceases, the reaction is likely nearing completion. For more precise monitoring, techniques like GC-MS or NMR spectroscopy can be used to analyze aliquots of the reaction mixture.

Q5: What are the expected yield and purity of this compound?

With an optimized protocol, yields can range from 70% to 85%.[3] The purity of the distilled product should be high, typically >97%, as determined by gas chromatography or NMR.

Experimental Protocols

Protocol 1: Synthesis of this compound (Neat Reaction)

This protocol is adapted from a standard procedure for the synthesis of dialkyl sulfites.[3]

Materials:

  • n-Propanol (anhydrous)

  • Thionyl chloride (freshly distilled)

  • Ice-water bath

  • Three-necked round-bottom flask

  • Stirrer

  • Dropping funnel

  • Condenser with a gas outlet to a trap (for HCl)

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Set up a dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an HCl trap.

  • Charge the flask with 2.2 moles of anhydrous n-propanol.

  • Cool the flask in an ice-water bath.

  • Slowly add 1.0 mole of thionyl chloride dropwise from the dropping funnel over a period of approximately 2 hours, while stirring vigorously. Maintain the reaction temperature between 35-45°C.[3]

  • After the addition is complete, remove the ice bath and gradually heat the mixture to reflux for 30 minutes to drive off the remaining HCl.

  • Cool the reaction mixture to room temperature.

  • Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Data Presentation

Parameter Condition Yield (%) Purity (%) Reference
Reactant Ratio (Alcohol:SOCl₂) 2.2 : 1~70-80>97 (after distillation)Adapted from[3]
Temperature Control 35-45°C during additionOptimizedHigh[3]
HCl Removal Inert gas spargingImprovedImproved[1]
Purification Vacuum DistillationHigh>97Standard Practice

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble dry three-necked flask with stirrer, dropping funnel, and condenser. charge_alcohol 2. Charge flask with anhydrous n-propanol. setup->charge_alcohol cool 3. Cool flask in ice-water bath. charge_alcohol->cool add_socl2 4. Slowly add thionyl chloride dropwise. Maintain T = 35-45°C. cool->add_socl2 reflux 5. Heat to reflux for 30 min to remove HCl. add_socl2->reflux cool_down 6. Cool reaction mixture. reflux->cool_down distill 7. Purify by vacuum distillation. cool_down->distill collect 8. Collect pure this compound. distill->collect

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_reagents Are reagents anhydrous and pure? start->check_reagents check_temp Was temperature controlled (35-45°C)? check_reagents->check_temp Yes solution_reagents Use dry propanol and fresh thionyl chloride. check_reagents->solution_reagents No check_hcl Was HCl efficiently removed? check_temp->check_hcl Yes side_reaction Side reaction likely: n-propyl chloride formation. check_temp->side_reaction No hydrolysis Product hydrolysis likely. check_hcl->hydrolysis No solution_temp Use slow addition and cooling. side_reaction->solution_temp solution_hcl Use inert gas stream or base. hydrolysis->solution_hcl

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Thermal Decomposition of Dipropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of dipropyl sulfite.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition products of this compound?

  • Sulfur dioxide (SO₂): A major product resulting from the breakdown of the sulfite group.

  • Propene (C₃H₆): Formed through a likely intramolecular elimination reaction (beta-elimination).

  • Propanol (C₃H₈O): May be formed, though likely in smaller quantities.

  • Dipropyl ether (C₆H₁₄O): Another potential minor product.

  • Water (H₂O): A common byproduct in many thermal decomposition reactions.

It is also possible that at higher temperatures, further fragmentation and side reactions could lead to the formation of other smaller hydrocarbons and sulfur-containing compounds.

Q2: What is the recommended analytical technique for identifying the thermal decomposition products of this compound?

A2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly suitable technique for this analysis.[1][2][3] This method involves the rapid heating of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile decomposition products.[2][3]

Q3: Can you provide a general experimental protocol for the Py-GC-MS analysis of this compound?

A3: A general protocol for the Py-GC-MS analysis of a liquid sample like this compound is outlined below. This should be optimized based on the specific instrumentation available.

Experimental Protocols

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of this compound

Objective: To identify the volatile products generated from the thermal decomposition of this compound.

Materials:

  • This compound

  • Pyrolyzer coupled to a GC-MS system

  • Quartz sample tubes or cups

  • Microsyringe

Methodology:

  • Sample Preparation:

    • Load a small, precise volume (e.g., 1-2 µL) of this compound into a quartz sample tube using a microsyringe.[4]

  • Instrument Setup:

    • Pyrolyzer: Set the pyrolysis temperature. A starting point could be in the range of 300-600°C.

    • GC Inlet: Set the injector temperature to ensure efficient transfer of pyrolyzates to the column (e.g., 250-300°C).

    • GC Column: Use a suitable capillary column for separating volatile organic compounds (e.g., a mid-polarity column).

    • GC Oven Program: A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250-300°C) to elute all decomposition products.

    • Carrier Gas: Use an inert gas like helium at a constant flow rate.

    • MS Detector: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 10-300) in electron ionization (EI) mode.

  • Data Acquisition:

    • Initiate the pyrolysis, which rapidly heats the sample and introduces the decomposition products into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.

  • Data Analysis:

    • Identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST).

    • Integrate the peak areas in the TIC to estimate the relative abundance of each product.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Poor Chromatographic Resolution - Inappropriate GC oven temperature program.- Column overloading.- Optimize the temperature ramp rate and hold times.- Reduce the sample volume.
No Peaks Detected or Very Small Peaks - Pyrolysis temperature is too low.- Sample volume is too small.- Leak in the system.- Increase the pyrolysis temperature in increments.- Increase the sample volume slightly.- Perform a leak check on the Py-GC-MS system.
Inconsistent Results Between Runs - Variation in sample volume.- Inconsistent heating profile of the pyrolyzer.- Use a high-precision syringe for sample loading.- Ensure the pyrolyzer is properly calibrated and functioning correctly.
Broad Solvent Front Obscuring Early Eluting Peaks - Not applicable for pyrolysis as no solvent is injected. However, if a solvent is used for cleaning, ensure it is fully evaporated before the next run.- Implement a bake-out procedure for the pyrolyzer and GC inlet between runs.
Contamination Peaks in the Chromatogram - Contaminated sample tube or syringe.- Carryover from a previous analysis.- Use clean sample tubes for each run.- Thoroughly clean the syringe with an appropriate solvent.- Run a blank (empty sample tube) to check for system contamination.

Data Presentation

The following table summarizes the hypothesized thermal decomposition products of this compound and their likely relative abundances based on the decomposition of similar compounds. Actual quantitative data would need to be obtained experimentally.

Potential Decomposition Product Chemical Formula Expected Relative Abundance
Sulfur DioxideSO₂High
PropeneC₃H₆High
PropanolC₃H₈OLow to Medium
Dipropyl EtherC₆H₁₄OLow
WaterH₂OVariable

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing start Start prep Load this compound into Quartz Tube start->prep pyrolysis Pyrolysis prep->pyrolysis gc Gas Chromatography pyrolysis->gc ms Mass Spectrometry gc->ms acquisition Data Acquisition (TIC and Mass Spectra) ms->acquisition analysis Data Analysis (Library Matching) acquisition->analysis end End analysis->end Logical_Relationship cluster_products Primary Decomposition Products cluster_minor_products Minor Decomposition Products dipropyl_sulfite This compound so2 Sulfur Dioxide (SO2) dipropyl_sulfite->so2 Major Pathway propene Propene (C3H6) dipropyl_sulfite->propene Major Pathway propanol Propanol dipropyl_sulfite->propanol Minor Pathways ether Dipropyl Ether dipropyl_sulfite->ether Minor Pathways water Water dipropyl_sulfite->water Minor Pathways

References

Technical Support Center: Hydrolysis and Degradation of Dipropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information for researchers, scientists, and drug development professionals working with dipropyl sulfite. It covers common questions and troubleshooting advice for experiments involving its hydrolysis and degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected hydrolysis pathway for this compound?

A1: The hydrolysis of this compound, a dialkyl sulfite, is analogous to the hydrolysis of other esters. The reaction involves the nucleophilic attack of water on the sulfur atom, leading to the cleavage of the sulfur-oxygen bonds. The final products of complete hydrolysis are two molecules of propanol and one molecule of sulfurous acid (H₂SO₃). Sulfurous acid is unstable in aqueous solution and exists in equilibrium with dissolved sulfur dioxide (SO₂) and water.

Q2: What are the primary degradation products of this compound hydrolysis?

A2: The primary degradation products are:

  • Propanol (CH₃CH₂CH₂OH): Two equivalents are formed for each molecule of this compound hydrolyzed.

  • Sulfur Dioxide (SO₂): Formed from the decomposition of the intermediate sulfurous acid.

Q3: How do pH and temperature affect the stability and hydrolysis rate of this compound?

  • pH: Dialkyl sulfites are generally most stable at a neutral pH. The hydrolysis is catalyzed by both acid and base.[1] Therefore, the degradation rate is expected to increase significantly in both acidic (pH < 7) and alkaline (pH > 7) conditions.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[2] Elevated temperatures will accelerate the degradation of this compound across all pH ranges.

Q4: What analytical methods are suitable for monitoring the hydrolysis of this compound?

A4: To monitor the reaction, you can either quantify the disappearance of the starting material or the appearance of a product.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is well-suited for separating and quantifying both the volatile this compound and the propanol product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Refractive Index (RI) detector can be used to monitor the concentration of this compound.

  • Sulfite/SO₂ Analysis: The production of sulfurous acid/SO₂ can be monitored using methods like the Monier-Williams procedure, ion-exchange chromatography, or specific colorimetric assays, though these can be more complex to implement.[3][4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete or Slow Hydrolysis 1. Suboptimal pH: The reaction medium may be close to neutral pH where the compound is most stable.1. Adjust pH: For acid-catalyzed hydrolysis, lower the pH (e.g., to 1-2) using a dilute strong acid like HCl or H₂SO₄. For base-catalyzed hydrolysis (saponification), increase the pH (e.g., to 12-13) with a base like NaOH.[6]
2. Insufficient Temperature: The reaction may be too cold, resulting in slow kinetics.2. Increase Temperature: Gently heat the reaction mixture under reflux to increase the reaction rate. Monitor the temperature to avoid unwanted side reactions or evaporation of products.[2]
Unexpected Side Products Detected 1. Oxidation: If the reaction is exposed to air, especially under certain conditions, the sulfite moiety could be oxidized to sulfate, forming dipropyl sulfate, which would have different degradation characteristics.1. Use Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
2. High Temperature Degradation: Very high temperatures might lead to dehydration of the propanol product or other unforeseen side reactions.2. Optimize Temperature: Determine the lowest effective temperature that provides a reasonable reaction rate to minimize byproducts.
Difficulty Quantifying Products/Reactants 1. Co-elution in Chromatography: this compound and propanol may have similar retention times depending on the GC or HPLC method.1. Optimize Method: Adjust the temperature program (for GC) or the mobile phase composition (for HPLC) to improve the separation of the analyte peaks.
2. Product Volatility: Propanol and SO₂ are volatile, which can lead to loss of sample during preparation or analysis, resulting in poor recovery.2. Ensure Proper Sealing: Use tightly sealed vials for sample collection and analysis. For SO₂ analysis, specialized trapping solutions are necessary.

Experimental Protocols

Protocol: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines a general procedure for studying the hydrolysis of this compound under acidic conditions.

  • Preparation of Reaction Medium: Prepare a solution of dilute acid (e.g., 0.1 M HCl in deionized water).

  • Reaction Setup:

    • Place a known volume of the acidic solution into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Place the flask in a heating mantle or oil bath set to the desired temperature (e.g., 60-80°C).

  • Initiation of Reaction:

    • Once the medium reaches the target temperature, add a known quantity of this compound to the flask to achieve the desired starting concentration.

    • Start the stirrer and begin timing the experiment (t=0).

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Sample Quenching & Preparation:

    • Immediately neutralize the aliquot with a corresponding amount of a suitable base (e.g., 0.1 M NaOH) to stop the hydrolysis reaction.

    • Dilute the quenched sample with a suitable solvent (e.g., acetonitrile or methanol) for chromatographic analysis.

  • Analysis:

    • Analyze the prepared samples using a calibrated GC or HPLC method to determine the concentration of this compound and/or propanol.

    • Plot the concentration versus time to determine the reaction kinetics.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products DPS This compound (CH₃CH₂CH₂O)₂SO Propanol 2 x Propanol CH₃CH₂CH₂OH DPS->Propanol Hydrolysis SO2 Sulfur Dioxide (SO₂) DPS->SO2 (+ H₂O) H2O Water (H₂O)

Caption: Hydrolysis pathway of this compound to propanol and SO₂.

Experimental_Workflow start Start prep Prepare Acidic/Basic Reaction Medium start->prep 1 setup Set Temperature & Equilibrate System prep->setup 2 add_dps Add this compound (t=0) setup->add_dps 3 incubate Incubate & Stir at Constant Temperature add_dps->incubate 4 sample Withdraw Aliquots at Time Intervals incubate->sample 5 quench Quench Reaction (Neutralize Sample) sample->quench 6 analyze Analyze via GC or HPLC quench->analyze 7 end End analyze->end 8

Caption: Standard experimental workflow for a hydrolysis kinetics study.

Troubleshooting_Tree problem Problem: Slow or Incomplete Hydrolysis check_ph Is pH neutral (≈ 7)? problem->check_ph check_temp Is temperature too low? check_ph->check_temp No adjust_ph Solution: Adjust pH to acidic (<4) or basic (>10) range. check_ph->adjust_ph Yes increase_temp Solution: Increase reaction temperature. check_temp->increase_temp Yes re_eval Re-evaluate experiment with new conditions check_temp->re_eval No adjust_ph->re_eval increase_temp->re_eval

Caption: Troubleshooting logic for slow hydrolysis of this compound.

References

Technical Support Center: GC-MS Analysis of Dipropyl Sulfite Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of dipropyl sulfite and its degradation products. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of this compound.

Problem Possible Causes Solutions
No or Low Signal for this compound - Improper Sample Preparation: Sample too dilute, degradation during storage, or inappropriate solvent.[1] - Injector Issues: Leak at the injector, incorrect injector temperature.[2] - Column Problems: Column bleed, active sites on the column.[3] - MS Detector Issues: Detector not tuned, incorrect MS parameters.- Sample Preparation: Ensure samples are stored in airtight containers at low temperatures.[4] Use a volatile organic solvent like dichloromethane or hexane.[5] Concentrate the sample if necessary. - Injector Maintenance: Check for leaks using an electronic leak detector. Optimize injector temperature (e.g., 250 °C). - Column Care: Condition the column as per the manufacturer's instructions. Trim the first few centimeters of the column if it's contaminated. - MS Tuning: Perform a standard MS tune to ensure optimal performance. Verify that the MS is set to the correct acquisition mode (e.g., Scan or Selected Ion Monitoring - SIM).
Peak Tailing - Active Sites in the System: Contamination in the injector liner, column, or transfer line. - Inappropriate Column Phase: Using a column that is not suitable for sulfur compounds. - Slow Injection Speed: Manual injection technique can sometimes lead to peak tailing.- System Cleaning: Replace the injector liner and septum. Use a deactivated liner.[6] - Column Selection: Use a column with a phase suitable for volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column. - Injection Technique: Use an autosampler for consistent and rapid injections.
Peak Fronting - Column Overload: Injecting too much sample or a sample that is too concentrated.[7] - Incompatible Solvent: The solvent may not be compatible with the column's stationary phase. - Incorrect Oven Temperature: The initial oven temperature may be too low.- Sample Dilution: Dilute the sample or reduce the injection volume.[7] - Solvent Choice: Ensure the solvent is appropriate for the column. - Oven Program: Optimize the initial oven temperature to be close to the boiling point of the solvent.
Ghost Peaks - Contamination: Carryover from a previous injection, contaminated syringe, or contaminated carrier gas.[7] - Septum Bleed: Degradation of the injector septum at high temperatures.- System Cleaning: Run blank injections with a clean solvent to wash the system. Clean the syringe. Use a high-purity carrier gas with a purifier. - Septum Replacement: Use high-quality, low-bleed septa and replace them regularly.
Irreproducible Results - Inconsistent Sample Preparation: Variations in extraction efficiency or dilution. - Instrument Variability: Fluctuations in injector or oven temperature, or carrier gas flow rate.[6] - Sample Degradation: The sample may be degrading over time in the autosampler.- Standardized Protocols: Follow a strict, validated sample preparation protocol. Use an internal standard for quantification. - Instrument Check: Verify all instrument parameters before starting a sequence. - Sample Stability: Analyze samples as quickly as possible after preparation. If necessary, use cooled autosampler vials.

Frequently Asked Questions (FAQs)

1. What are the likely degradation products of this compound?

Based on the chemistry of related organosulfur compounds, the primary degradation pathways for this compound are likely oxidation and hydrolysis. Potential degradation products that could be monitored by GC-MS include:

  • Dipropyl sulfide: Formed through the reduction of this compound.

  • Dipropyl disulfide: Can be formed through various decomposition pathways.[2]

  • Propanol: A likely product of hydrolysis.

  • Sulfur dioxide: A common degradation product of sulfites, though it is a gas and may be difficult to detect by conventional GC-MS liquid injection.

  • Dipropyl sulfate: A potential oxidation product.

2. What is a suitable internal standard for the quantification of this compound?

An ideal internal standard should have similar chemical properties to this compound but should not be present in the sample. A good candidate would be a structurally similar compound with a different alkyl chain length, such as dibutyl sulfite or diethyl sulfite .

3. How can I improve the sensitivity of my GC-MS method for detecting trace levels of degradation products?

To enhance sensitivity, consider the following:

  • Selected Ion Monitoring (SIM) Mode: Instead of scanning the entire mass range, program the mass spectrometer to only detect specific ions characteristic of your target analytes. This can significantly increase sensitivity.[1]

  • Sample Concentration: Concentrate your sample using techniques like solid-phase extraction (SPE) or gentle solvent evaporation under a stream of nitrogen.[5]

  • Derivatization: For certain degradation products that are not amenable to GC-MS analysis, derivatization can improve their volatility and detectability.[8]

4. What are the key considerations for sample preparation?

  • Solvent Selection: Use high-purity, volatile organic solvents such as dichloromethane, hexane, or ethyl acetate. Avoid water and non-volatile solvents.[5]

  • Minimizing Degradation: Sulfites can be labile. It is crucial to keep samples cold and in airtight containers to prevent degradation.[4] Analyze samples as quickly as possible after preparation.

  • Cleanliness: Ensure all glassware and vials are scrupulously clean to avoid contamination.

Experimental Protocol: GC-MS Analysis of this compound Degradation

This protocol outlines a general procedure for conducting a thermal degradation study of this compound and analyzing the products by GC-MS.

1. Sample Preparation and Degradation Induction:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • For the degradation study, transfer aliquots of the stock solution into sealed vials.

  • Induce thermal degradation by placing the vials in a controlled temperature oven at a specified temperature (e.g., 80°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, remove a vial and allow it to cool to room temperature.

  • Prepare a calibration curve using standards of this compound and any available suspected degradation products.

  • Just before analysis, add an internal standard (e.g., dibutyl sulfite) to all samples, controls, and calibration standards.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400) for initial identification of degradation products. For quantitative analysis, use Selected Ion Monitoring (SIM) mode with characteristic ions for this compound and its degradation products.

Data Presentation

The following table presents hypothetical quantitative data from a thermal degradation study of this compound.

Time (hours)This compound (%)Dipropyl Sulfide (%)Propanol (%)
0100.00.00.0
195.22.10.5
288.94.31.1
476.58.92.3
858.115.74.8
2422.428.39.7

Visualizations

GCMS_Workflow Sample Sample Preparation (this compound Solution) Degradation Induce Degradation (e.g., Thermal Stress) Sample->Degradation IS Add Internal Standard Degradation->IS GC_Injection GC Injection IS->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Detection Mass Detection (Quadrupole Analyzer) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition (Scan or SIM) MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: Experimental workflow for GC-MS analysis of this compound degradation.

Degradation_Pathway DipropylSulfite This compound Oxidation Oxidation DipropylSulfite->Oxidation [O] Hydrolysis Hydrolysis DipropylSulfite->Hydrolysis H2O Decomposition Decomposition DipropylSulfite->Decomposition DipropylSulfate Dipropyl Sulfate Oxidation->DipropylSulfate Propanol Propanol Hydrolysis->Propanol SO2 Sulfur Dioxide Hydrolysis->SO2 Other Other Products (e.g., Dipropyl Sulfide) Decomposition->Other

Caption: Proposed degradation pathways for this compound.

References

Technical Support Center: Dipropyl Sulfite in Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dipropyl sulfite and other sulfur-containing compounds in electrolyte solutions. This resource provides troubleshooting guidance and answers to frequently asked questions based on available research.

Disclaimer: Direct research on this compound as a primary electrolyte additive is limited in publicly available literature. The following information is substantially based on analogous sulfur-containing electrolyte additives, such as ethylene sulfite (ES) and propylene sulfite (PS), to provide guidance on potential side reactions and experimental considerations.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving sulfur-containing electrolyte additives.

Problem/Issue Potential Causes Recommended Solutions & Mitigation Strategies
Rapid Capacity Fading • Continuous decomposition of the electrolyte.• Unstable Solid Electrolyte Interphase (SEI) formation.• Dissolution of intermediate species into the electrolyte.Optimize Additive Concentration: Systematically vary the weight percentage of the sulfite additive. Studies on similar additives show that even small amounts (e.g., 0.3 wt.%) can be effective.[1]• Co-additives: Consider using film-forming co-additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to enhance SEI stability.• Electrolyte Solvent Selection: The choice of carbonate solvents (e.g., EC, DMC, DEC) can influence the decomposition pathway and SEI composition.
Increased Internal Resistance • Thick or poorly conductive SEI layer.• Formation of insoluble decomposition products on electrode surfaces.Formation Cycling Protocol: Adjust the C-rate and voltage window during the initial formation cycles to promote the formation of a thin, uniform, and ionically conductive SEI.• Temperature Control: Elevated temperatures can accelerate side reactions. Maintain a consistent and controlled operating temperature.
Gas Generation • Reductive or oxidative decomposition of the sulfite additive and other electrolyte components.Electrochemical Window: Ensure the operating voltage of your system is within the electrochemical stability window of the electrolyte formulation. Some sulfites can be oxidized at higher potentials.[1]• Purity of Materials: Use high-purity solvents and salts to minimize side reactions catalyzed by impurities.
Poor Low-Temperature Performance • Increased electrolyte viscosity.• Sluggish ion transport through the SEI layer.Solvent Composition: Incorporate co-solvents with low melting points to improve the low-temperature properties of the electrolyte.• Additive Synergy: Investigate the use of additives known to improve low-temperature performance in conjunction with the sulfite.

Troubleshooting Workflow

TroubleshootingWorkflow start Identify Issue capacity_fading Rapid Capacity Fading start->capacity_fading increased_resistance Increased Internal Resistance start->increased_resistance gas_generation Gas Generation start->gas_generation low_temp Poor Low-Temperature Performance start->low_temp cause_unstable_sei Unstable SEI capacity_fading->cause_unstable_sei cause_decomposition Electrolyte Decomposition capacity_fading->cause_decomposition cause_thick_sei Thick/Resistive SEI increased_resistance->cause_thick_sei gas_generation->cause_decomposition low_temp->cause_thick_sei cause_viscosity High Viscosity low_temp->cause_viscosity solution_optimize_conc Optimize Concentration cause_unstable_sei->solution_optimize_conc solution_co_additives Use Co-additives cause_unstable_sei->solution_co_additives solution_formation_protocol Adjust Formation Protocol cause_decomposition->solution_formation_protocol solution_purity Ensure High Purity cause_decomposition->solution_purity cause_thick_sei->solution_formation_protocol solution_solvents Modify Solvent Blend cause_viscosity->solution_solvents

Caption: Troubleshooting logic for electrolyte side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sulfur-containing additives like this compound in lithium-ion battery electrolytes?

A1: Sulfur-containing additives are primarily used to promote the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface.[2][3] They are often reduced at a higher potential than the main solvent components (like ethylene carbonate), leading to the formation of a protective layer that prevents further electrolyte decomposition and improves the cycling stability of the battery.[3]

Q2: What are the expected decomposition products of alkyl sulfites in an electrolyte?

A2: The reductive decomposition of alkyl sulfites on the anode is expected to form a mixture of inorganic and organic species. Key inorganic components found in the SEI from similar sulfite additives include lithium sulfite (Li₂SO₃) and lithium sulfate (Li₂SO₄). Organic components can include lithium alkyl sulfites (ROSO₂Li) and various hydrocarbons.

Q3: How do side reactions involving sulfite additives affect battery performance?

A3: Side reactions can have several effects on battery performance. The formation of a stable and ionically conductive SEI is beneficial, leading to improved cycle life and efficiency. However, uncontrolled or continuous side reactions can lead to the formation of a thick, resistive SEI, which increases internal resistance and reduces power capability.[4] Additionally, gas generation from electrolyte decomposition can pose a safety risk, and the consumption of the additive and electrolyte can lead to capacity fading.

Q4: Can this compound be used as a solvent instead of an additive?

A4: While some organic sulfites have been investigated as co-solvents, their electrochemical stability can be a limiting factor. For instance, studies have shown that dimethyl sulfite (DMS) has a high decomposition potential (above 4.5V), making it suitable as a co-solvent.[1] In contrast, diethyl sulfite (DES) has a lower decomposition potential (below 3.5V), limiting its use to an additive role.[1] The electrochemical stability of this compound would need to be evaluated to determine its suitability as a solvent.

Q5: What experimental techniques are recommended for studying the side reactions of sulfite additives?

A5: A combination of electrochemical and spectroscopic techniques is recommended.

  • Cyclic Voltammetry (CV): To determine the reduction and oxidation potentials of the additive.

  • Electrochemical Impedance Spectroscopy (EIS): To monitor the growth and resistance of the SEI layer.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the SEI on the electrode surface after cycling.

  • In-situ Atomic Force Microscopy (AFM): To visualize the morphological evolution of the SEI during its formation.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify gaseous decomposition products.

Experimental Protocols

Protocol 1: Evaluation of SEI Formation using Cyclic Voltammetry

This protocol describes the use of cyclic voltammetry to determine the reduction potential of a sulfite additive and its effect on SEI formation.

1. Materials and Equipment:

  • Three-electrode cell setup (e.g., Swagelok-type cell).
  • Working electrode (e.g., graphite or glassy carbon).
  • Counter and reference electrodes (e.g., lithium metal).
  • Electrolyte solution: Base electrolyte (e.g., 1M LiPF₆ in EC/DMC 1:1 v/v) and the same electrolyte with a specific concentration of this compound (e.g., 2 wt.%).
  • Potentiostat/Galvanostat.
  • Argon-filled glovebox.

2. Procedure:

  • Assemble the three-electrode cell inside the glovebox.
  • Set the CV parameters on the potentiostat. A typical scan range for anode studies is from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li⁺, at a scan rate of 0.1 mV/s.
  • Run the CV for at least three initial cycles.
  • Compare the voltammograms of the base electrolyte and the electrolyte containing the this compound additive.
  • A reduction peak at a potential higher than that of the bulk electrolyte reduction indicates the preferential decomposition of the additive to form the SEI.

3. Data Analysis:

  • Identify the potentials of the reduction peaks in the first cycle.
  • Observe the changes in the reduction peaks in subsequent cycles. The disappearance or significant reduction of a peak associated with the additive suggests the formation of a passivating SEI layer.

Experimental Workflow for Cyclic Voltammetry

CV_Workflow prep Prepare Electrolytes (Base vs. Additive) assembly Assemble 3-Electrode Cell in Glovebox prep->assembly setup Set CV Parameters (e.g., 0.1 mV/s, OCV to 0.01V) assembly->setup run Run Cyclic Voltammetry setup->run analysis Analyze Voltammograms run->analysis compare Compare Reduction Peaks analysis->compare conclusion Determine Additive's Effect on SEI Formation compare->conclusion

Caption: Workflow for evaluating SEI formation using CV.

Protocol 2: Characterization of the SEI Layer using XPS

This protocol outlines the procedure for analyzing the surface composition of an electrode after cycling to identify the components of the SEI derived from the sulfite additive.

1. Materials and Equipment:

  • Cycled electrodes from a coin cell or other test vehicle.
  • High-purity solvent for rinsing (e.g., dimethyl carbonate, DMC).
  • X-ray photoelectron spectrometer.
  • Airtight transfer vessel for moving samples from the glovebox to the XPS system without air exposure.

2. Procedure:

  • Disassemble the cycled cell in an argon-filled glovebox.
  • Gently rinse the electrode of interest with high-purity DMC to remove residual electrolyte salt.
  • Allow the electrode to dry completely inside the glovebox.
  • Mount the electrode on the XPS sample holder.
  • Seal the sample holder in the airtight transfer vessel.
  • Transfer the sample to the XPS instrument and pump down the introduction chamber.
  • Acquire survey spectra to identify the elements present on the surface.
  • Acquire high-resolution spectra for key elements, such as S 2p, O 1s, C 1s, and F 1s.

3. Data Analysis:

  • Fit the high-resolution spectra with appropriate binding energy references.
  • Identify chemical species based on the binding energies. For example, in the S 2p spectrum, peaks corresponding to sulfites (around 166-168 eV) and sulfates (around 168-170 eV) can be identified to confirm the decomposition products of the additive.

Logical Diagram of SEI Formation and Function

SEI_Formation cluster_0 Initial Charging Cycle cluster_1 SEI Layer Composition Sulfite This compound Reduction Electrochemical Reduction Sulfite->Reduction Solvent Carbonate Solvents Solvent->Reduction Anode Anode Surface Anode->Reduction SEI_Layer Formation of Stable SEI Layer Reduction->SEI_Layer Inorganic Inorganic Components (Li₂SO₃, Li₂SO₄, LiF) Organic Organic Components (ROSO₂Li, Polycarbonates) SEI_Layer->Inorganic SEI_Layer->Organic Function Prevents Further Electrolyte Decomposition SEI_Layer->Function Performance Improved Cycling Stability Function->Performance

Caption: Proposed mechanism of SEI formation from sulfite additives.

References

Improving the shelf life and storage of dipropyl sulfite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the shelf life and storage of dipropyl sulfite. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic sulfite ester with the chemical formula (CH₃CH₂CH₂O)₂SO. It is primarily used as a specialty chemical intermediate in various synthetic applications. Due to the reactivity of the sulfite group, it can be a precursor for other sulfur-containing compounds.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound is primarily influenced by three main factors:

  • Moisture: this compound is susceptible to hydrolysis in the presence of water, which can lead to its decomposition.

  • Oxygen: The sulfite group can be oxidized to a sulfate group, especially in the presence of atmospheric oxygen. This oxidation is a common degradation pathway for many sulfite compounds.

  • Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation, leading to a shorter shelf life.

Q3: What are the expected degradation products of this compound?

The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form propanol and sulfurous acid. The sulfurous acid is unstable and will likely exist in equilibrium with sulfur dioxide and water.

  • Oxidation: Oxidation of the sulfite ester group leads to the formation of dipropyl sulfate.

Q4: How should I properly store this compound to maximize its shelf life?

To maximize the shelf life of this compound, it is crucial to protect it from moisture, oxygen, and high temperatures. The following storage conditions are recommended:

  • Container: Store in a tightly sealed, airtight container to prevent the ingress of moisture and oxygen. Containers with a nitrogen or argon headspace are ideal.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Inert Atmosphere: For sensitive applications or long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.

Troubleshooting Guide

Problem: I observe a decrease in the purity of my this compound over time, even when stored in a sealed container.

Possible Cause Suggested Action
Moisture Contamination Ensure the container is completely dry before adding the this compound. Use a container with a high-quality seal. Consider adding a desiccant to the secondary containment.
Oxygen Contamination Purge the container with an inert gas like nitrogen or argon before sealing. Use a container with a septum seal to allow for the removal of material without introducing air.
Elevated Storage Temperature Store the container in a refrigerator or a temperature-controlled environment. Avoid storing in areas with significant temperature fluctuations.

Problem: My reaction yield is lower than expected when using this compound that has been stored for a while.

Possible Cause Suggested Action
Degradation of the Reagent The this compound may have degraded due to hydrolysis or oxidation. Analyze the purity of the stored reagent using the analytical methods described below before use.
Presence of Impurities Degradation products such as propanol or dipropyl sulfate may be interfering with your reaction. Purify the this compound by distillation if impurities are detected.

Data Presentation

The following tables summarize the expected stability of this compound under various storage conditions. This data is based on the general principles of organic sulfite chemistry and should be used as a guideline. Actual stability will depend on the specific purity of the material and the exact storage conditions.

Table 1: Estimated Shelf Life of this compound under Different Storage Temperatures

Storage Temperature (°C)AtmosphereEstimated Shelf Life (Months)
25Air3 - 6
25Inert Gas (N₂)12 - 18
4Air12 - 24
4Inert Gas (N₂)> 24

Table 2: Common Impurities and Their Potential Sources

ImpurityPotential Source
PropanolHydrolysis of this compound
Dipropyl sulfateOxidation of this compound
Propyl chlorideSide reaction during synthesis from propanol and thionyl chloride

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying this compound and its potential volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Inject the sample into the GC-MS. Identify this compound and any impurities by comparing their mass spectra with reference libraries (e.g., NIST). Quantify by creating a calibration curve with a pure standard.[1]

Protocol 2: Monitoring this compound Degradation by ¹H NMR Spectroscopy

This method can be used to monitor the appearance of degradation products over time.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).

  • Solvent: A deuterated solvent that is compatible with the sample (e.g., CDCl₃).

  • Sample Preparation: Prepare a solution of the this compound sample in the deuterated solvent.

  • Analysis: Acquire a ¹H NMR spectrum. The spectrum of pure this compound will show characteristic signals for the propyl groups. The appearance of new signals corresponding to propanol (from hydrolysis) or a shift in the signals of the propyl groups can indicate the formation of dipropyl sulfate (from oxidation).[2][3]

Mandatory Visualization

cluster_storage This compound Storage cluster_degradation Degradation Pathways cluster_products Degradation Products Dipropyl_Sulfite This compound Hydrolysis Hydrolysis Dipropyl_Sulfite->Hydrolysis Moisture (H₂O) Oxidation Oxidation Dipropyl_Sulfite->Oxidation Oxygen (O₂) Propanol Propanol Hydrolysis->Propanol Sulfurous_Acid Sulfurous Acid (SO2 + H2O) Hydrolysis->Sulfurous_Acid Dipropyl_Sulfate Dipropyl Sulfate Oxidation->Dipropyl_Sulfate

Caption: Degradation pathways of this compound.

start Purity Issue Encountered check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage (Moisture, Oxygen, High Temp) check_storage->improper_storage No proper_storage Proper Storage Conditions Met check_storage->proper_storage Yes remediate_storage Remediate Storage: - Use Inert Gas - Refrigerate - Use Desiccant improper_storage->remediate_storage analyze_purity Analyze Purity (GC-MS, NMR) proper_storage->analyze_purity pure Purity is High analyze_purity->pure Yes impure Purity is Low (Degradation Products Detected) analyze_purity->impure No troubleshoot_reaction Troubleshoot Other Reaction Parameters pure->troubleshoot_reaction purify_reagent Purify Reagent (e.g., Distillation) impure->purify_reagent remediate_storage->analyze_purity retest_purity Re-test Purity purify_reagent->retest_purity retest_purity->purify_reagent Purity Still Low use_reagent Use Reagent in Experiment retest_purity->use_reagent Purity Acceptable

Caption: Troubleshooting workflow for this compound purity issues.

References

Mitigation of impurities in dipropyl sulfite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dipropyl Sulfite Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the reaction of 1-propanol with thionyl chloride (SOCl₂). This reaction typically proceeds by nucleophilic substitution at the sulfur atom, followed by the displacement of chloride ions.

Q2: What are the common impurities I might encounter in this compound synthesis?

Common impurities can include:

  • Unreacted 1-propanol: Residual starting material.

  • Propyl chloride (1-chloropropane): Formed as a byproduct of the reaction between 1-propanol and thionyl chloride, especially under certain conditions.[1][2][3]

  • Dipropyl sulfate: A potential side product from the oxidation of this compound.

  • Polymeric materials: Can form under harsh reaction conditions or during prolonged storage.

  • Residual solvent: If a solvent is used in the reaction or workup.

  • Water: Can lead to the hydrolysis of thionyl chloride and this compound.

Q3: How can I minimize the formation of propyl chloride?

The formation of propyl chloride versus this compound from the reaction of 1-propanol and thionyl chloride is often dependent on the stoichiometry and reaction conditions. To favor the formation of this compound, it is generally recommended to use a molar ratio of 1-propanol to thionyl chloride of approximately 2:1. Using an excess of thionyl chloride can favor the formation of propyl chloride.[1]

Q4: What is the role of a base, like pyridine, in this synthesis?

A mild base, such as pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[2] This prevents the acid from catalyzing side reactions, such as the decomposition of the desired product or the formation of propyl chloride.

Q5: How can I purify the crude this compound?

Standard purification techniques for liquid organic compounds can be employed. These include:

  • Distillation under reduced pressure: This is the most common method for purifying this compound, as it is a liquid with a relatively high boiling point.

  • Chromatography: Column chromatography can be used for small-scale purification or for removing highly polar or non-volatile impurities.

  • Washing: The crude product can be washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by washing with brine and drying over an anhydrous salt (e.g., sodium sulfate).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Incorrect stoichiometry of reactants.- Reaction temperature is too low or too high.- Incomplete reaction.- Loss of product during workup and purification.- Ensure a 2:1 molar ratio of 1-propanol to thionyl chloride.- Optimize the reaction temperature. The reaction is often performed at low temperatures (e.g., 0 °C) initially and then allowed to warm to room temperature.- Monitor the reaction progress using techniques like TLC or GC-MS.- Handle the product carefully during extraction and distillation.
Presence of a Significant Amount of Propyl Chloride - Excess thionyl chloride was used.- Reaction conditions favored the formation of the alkyl chloride.- Adjust the stoichiometry to a 2:1 ratio of alcohol to thionyl chloride.[1]- Add the thionyl chloride to the alcohol slowly at a low temperature.
Product Decomposes During Distillation - Distillation temperature is too high.- Presence of acidic impurities.- Use vacuum distillation to lower the boiling point.- Neutralize the crude product by washing with a mild base before distillation.
Cloudy Appearance of the Final Product - Presence of water.- Formation of insoluble byproducts.- Ensure all glassware is dry and use anhydrous solvents.- Dry the organic layer thoroughly with a drying agent before distillation.- Filter the product if solid impurities are present.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 1-Propanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve 1-propanol (2.0 equivalents) and pyridine (2.0 equivalents) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Analysis of Impurities by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying impurities.

Sample Preparation:

  • Dilute a small aliquot of the crude or purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Impurities can be identified by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.

Data Presentation

The following table can be used to log and compare results from different synthesis batches to optimize the process and minimize impurities.

Batch ID Propanol:SOCl₂ Ratio Base Used Reaction Temp (°C) Reaction Time (h) Yield (%) Purity by GC (%) Major Impurities (%)

Visualizations

Dipropyl_Sulfite_Synthesis Propanol 2 CH₃CH₂CH₂OH (1-Propanol) Intermediate Chlorosulfite Intermediate Propanol->Intermediate + SOCl₂ ThionylChloride SOCl₂ (Thionyl Chloride) ThionylChloride->Intermediate DipropylSulfite (CH₃CH₂CH₂O)₂SO (this compound) Intermediate->DipropylSulfite + CH₃CH₂CH₂OH - HCl HCl 2 HCl Intermediate->HCl

Caption: Reaction pathway for the synthesis of this compound.

Impurity_Formation Propanol CH₃CH₂CH₂OH (1-Propanol) DipropylSulfite This compound (Desired Product) Propanol->DipropylSulfite + SOCl₂ (2:1 ratio) PropylChloride CH₃CH₂CH₂Cl (Propyl Chloride Impurity) Propanol->PropylChloride + SOCl₂ (excess) ThionylChloride SOCl₂ (Thionyl Chloride) ThionylChloride->DipropylSulfite ThionylChloride->PropylChloride SO2 SO₂ PropylChloride->SO2 HCl HCl PropylChloride->HCl

Caption: Formation of the desired product and a key impurity.

Troubleshooting_Workflow Start Start: Impurity Detected Analyze Analyze crude product by GC-MS Start->Analyze Identify Identify Impurity Structure Analyze->Identify CheckUnreacted Unreacted Starting Material? Identify->CheckUnreacted CheckSideProduct Known Side Product? (e.g., Propyl Chloride) CheckUnreacted->CheckSideProduct No IncreaseTime Increase reaction time or temperature CheckUnreacted->IncreaseTime Yes CheckUnknown Unknown Impurity? CheckSideProduct->CheckUnknown No AdjustStoichiometry Adjust reactant stoichiometry CheckSideProduct->AdjustStoichiometry Yes ReviewConditions Review reaction conditions (temp, solvent, base) CheckUnknown->ReviewConditions Yes End End: Impurity Mitigated IncreaseTime->End AdjustStoichiometry->End Purify Optimize purification method (distillation, chromatography) ReviewConditions->Purify Purify->End

Caption: A logical workflow for troubleshooting impurities.

References

Troubleshooting low yield in dialkyl sulfite preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in dialkyl sulfite synthesis.

Troubleshooting Guide: Low Product Yield

Low yields in dialkyl sulfite synthesis can arise from a variety of factors, from reagent quality to reaction conditions and work-up procedures. This section provides a systematic approach to identifying and resolving common issues.

Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly

Possible Cause: Inactive reagents or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Alcohol/Diol: Ensure the alcohol or diol is free of water. The presence of moisture can consume thionyl chloride and lead to the formation of undesirable byproducts.[1][2] Dry the alcohol over a suitable drying agent (e.g., molecular sieves) or by azeotropic distillation.

    • Thionyl Chloride: Use freshly distilled thionyl chloride. Over time, it can decompose to sulfur chlorides and sulfur dioxide, reducing its reactivity.[2]

  • Optimize Reaction Temperature: While the reaction is often exothermic initially, gentle heating may be required to drive it to completion.[2] Monitor the reaction progress by TLC or GC to determine the optimal temperature profile. Avoid excessive heat, which can promote side reactions.[1]

Issue 2: Low Yield After Work-up

Possible Cause: Product decomposition during the reaction or purification process. The primary culprits are hydrolysis by acid and thermal decomposition.

Troubleshooting Steps:

  • Control Addition of Thionyl Chloride: The order of addition is critical. Slowly add thionyl chloride to the alcohol, not the other way around.[1] This ensures that the alcohol is always in excess, which favors the formation of the dialkyl sulfite over the decomposition of the intermediate alkyl chlorosulfite.[1]

  • Neutralize Acidic Byproducts: The reaction generates two equivalents of hydrochloric acid (HCl), which can catalyze the hydrolysis of the dialkyl sulfite product back to the alcohol and sulfur dioxide.[1][3]

    • Inert Gas Sparging: Bubbling an inert gas (e.g., nitrogen or argon) through the reaction mixture can help to remove the dissolved HCl as it is formed.[1]

    • Use of a Base: The inclusion of a tertiary amine base, such as pyridine, can neutralize the HCl as it is generated.[4][5] However, this can complicate purification, so it should be used judiciously.

  • Purification Strategy:

    • Vacuum Distillation: Dialkyl sulfites are often purified by distillation. To avoid thermal decomposition, it is crucial to perform the distillation under reduced pressure.[2]

    • Aqueous Work-up: If an aqueous work-up is necessary, use a mild base (e.g., sodium bicarbonate solution) to neutralize any residual acid before extraction. Ensure the product is not unnecessarily exposed to aqueous conditions for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for dialkyl sulfite synthesis?

A1: Yields can vary significantly depending on the specific alcohol and the reaction conditions. Older methods often reported yields as low as 30%.[1] However, with optimized procedures that control the addition of reagents and remove acidic byproducts, yields can be significantly improved.

Q2: I've noticed the formation of a side product with a different boiling point. What could it be?

A2: A common side reaction is the decomposition of the intermediate alkyl chlorosulfite to an alkyl chloride and sulfur dioxide.[1][3] This is more likely to occur if the reaction temperature is too high or if the thionyl chloride is added too quickly.

Q3: Can I use a base to scavenge the HCl produced during the reaction?

A3: Yes, a non-nucleophilic base like pyridine can be used to neutralize the HCl as it forms.[4][5] This can be particularly useful for acid-sensitive substrates. However, the resulting pyridinium hydrochloride salt must be removed during work-up, which may require an additional filtration or extraction step.

Q4: My final product seems to be degrading over time. How can I improve its stability?

A4: Dialkyl sulfites are susceptible to hydrolysis, especially in the presence of acid or moisture.[1] Ensure the purified product is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

Data Presentation

The following table summarizes reported yields for the synthesis of various sulfites under different conditions.

ProductStarting MaterialReagentsConditionsYield (%)Reference
Diethyl SulfiteEthanolThionyl ChlorideTraditional Method~30%[1]
Diethyl SulfiteEthanolThionyl ChlorideSlow addition of SOCl₂, inert gas stream79%[1]
n-Butyl Sulfiten-Butyl AlcoholThionyl ChlorideControlled temperature (35-45°C), then reflux77-84%[2]
Cyclic Sulfite2,2-diethyl-propanediol-1,3Thionyl Chloride, Pyridine-63%[4]
Cyclic Sulfitecis-tetrahydrodiolThionyl Chloride-89%[6]

Experimental Protocols

General Procedure for the Preparation of Dialkyl Sulfites

This protocol is adapted from the synthesis of n-butyl sulfite and a patented procedure for diethyl sulfite.[1][2]

Materials:

  • Anhydrous Alcohol (2.2 equivalents)

  • Thionyl Chloride (1 equivalent)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas outlet/bubbler to vent HCl.

  • The anhydrous alcohol is charged into the flask.

  • A slow stream of inert gas is passed through the alcohol to provide agitation and to facilitate the removal of HCl.

  • Thionyl chloride is added dropwise from the dropping funnel to the stirred alcohol at a rate that maintains a gentle evolution of gas. The temperature should be monitored and controlled with a cooling bath if necessary, especially during the initial phase of the addition.

  • After the addition is complete, the reaction mixture may be gently warmed to ensure the reaction goes to completion and to drive off any remaining HCl.

  • The crude dialkyl sulfite is then purified by vacuum distillation.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in Dialkyl Sulfite Synthesis start Low Yield Observed reagent_check Check Reagent Purity - Anhydrous Alcohol? - Fresh Thionyl Chloride? start->reagent_check reaction_conditions Review Reaction Conditions - Correct Order of Addition? - Temperature Control? start->reaction_conditions workup_purification Evaluate Work-up & Purification - Acid Removal Effective? - Vacuum Distillation Used? start->workup_purification reagent_impure Impure Reagents reagent_check->reagent_impure conditions_suboptimal Suboptimal Conditions reaction_conditions->conditions_suboptimal workup_issue Work-up/Purification Issue workup_purification->workup_issue reagent_impure->reaction_conditions No solution_reagent Solution: - Dry Alcohol - Distill Thionyl Chloride reagent_impure->solution_reagent Yes conditions_suboptimal->workup_purification No solution_conditions Solution: - Add SOCl₂ to Alcohol - Maintain Optimal Temperature - Use Inert Gas/Base for HCl Removal conditions_suboptimal->solution_conditions Yes solution_workup Solution: - Neutralize with Mild Base - Purify via Vacuum Distillation workup_issue->solution_workup Yes

Caption: Troubleshooting workflow for low dialkyl sulfite yield.

Reaction Pathway and Side Reactions

Reaction_Pathway Dialkyl Sulfite Synthesis: Main and Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Leading to Low Yield ROH 2 R-OH (Alcohol) Intermediate R-O-S(O)Cl (Alkyl Chlorosulfite) ROH->Intermediate + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) Product R-O-S(O)-O-R (Dialkyl Sulfite) Intermediate->Product + R-OH - HCl HCl 2 HCl Side_Intermediate R-O-S(O)Cl Decomposition Decomposition Side_Intermediate->Decomposition RCl R-Cl (Alkyl Chloride) Decomposition->RCl SO2 SO₂ Decomposition->SO2 Hydrolysis Hydrolysis Hydrolysis->SO2 Side_ROH 2 R-OH Hydrolysis->Side_ROH Side_Product R-O-S(O)-O-R Side_Product->Hydrolysis + H₂O, H⁺ H2O H₂O

References

Validation & Comparative

A Comprehensive Guide to Dimethyl Sulfite as an Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis with dipropyl sulfite is currently not feasible due to a lack of available research data on the latter's performance as an electrolyte additive. This guide, therefore, focuses on providing a detailed overview of dimethyl sulfite (DMS), summarizing its impact on battery performance with supporting experimental data, outlining relevant experimental protocols, and illustrating key mechanisms through diagrams.

Dimethyl Sulfite (DMS): An Overview

Dimethyl sulfite (CH₃O)₂SO is a linear organic sulfite that has garnered attention as a promising electrolyte additive in lithium-ion batteries (LIBs). Its primary functions are to enhance the ionic conductivity of the electrolyte and to participate in the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface. A robust SEI is critical for preventing the continuous decomposition of the electrolyte, thus improving the overall cycle life, coulombic efficiency, and safety of the battery.[1][2]

Performance Enhancements with Dimethyl Sulfite

The addition of dimethyl sulfite to standard carbonate-based electrolytes has been shown to yield several key performance improvements in lithium-ion batteries. These benefits are primarily attributed to its favorable electrochemical properties and its ability to modify the interfacial chemistry between the electrode and the electrolyte.

Key Performance Metrics

The use of DMS as an additive has been demonstrated to positively influence several critical battery performance parameters. It can lead to a reduction in the polarization of the LiCoO₂ cathode and an overall improvement in capacity.[1] Furthermore, DMS helps to mitigate the irreversible capacity loss often observed with certain electrolyte solvents, leading to enhanced first-cycle coulombic efficiency and better capacity retention over subsequent cycles.[1] In high-voltage applications, DMS has been shown to enable prolonged stable cycling.[3]

Performance MetricElectrolyte SystemKey FindingsReference
First Coulombic Efficiency & Capacity Retention 1M LiBOB/GBL + DMS (3:1 wt.)Mitigates irreversible capacity and enhances first coulombic efficiency and capacity retention.[1]
Capacity Retention LiNCM811 cells with 2% DMS
Long-Term Cycling NCM811Graphite full cell with DMS
Discharge Capacity & Coulombic Efficiency Li/MCMB half-cells with LiODFB-PYR₁₄TFSI/DMSMaintains a discharge capacity of 273.2 mAh g⁻¹ and 99% coulombic efficiency after 80 cycles.[4]
Ionic Conductivity LiBOB/GBL + DMSIncreases the ionic conductivity of the electrolyte.[1]
Thermal Stability LiBOB/GBL + DMSImproves the thermal stability compared to the common electrolyte.[1]

Experimental Protocols

The evaluation of electrolyte additives like dimethyl sulfite involves a suite of electrochemical and analytical techniques to characterize the performance of the battery and understand the underlying chemical and physical changes.

Electrochemical Characterization
  • Cyclic Voltammetry (CV): This technique is used to study the electrochemical stability window of the electrolyte and to identify the reduction and oxidation potentials of the additive. A three-electrode cell is typically used with the working electrode (e.g., graphite), a lithium metal counter electrode, and a lithium metal reference electrode. The potential is swept at a slow scan rate (e.g., 0.1 mV/s) over a defined voltage range.

  • Battery Cycling: To assess the long-term performance, coin cells or pouch cells are assembled with the electrolyte containing the DMS additive. These cells are then cycled at various C-rates (e.g., C/10 for formation cycles, C/2 or 1C for performance testing) between specific voltage limits. Key parameters such as charge/discharge capacity, coulombic efficiency, and capacity retention are recorded over hundreds of cycles.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the impedance characteristics of the cell, particularly the charge-transfer resistance at the electrode-electrolyte interface. The measurement is typically performed at a specific state of charge by applying a small AC voltage perturbation over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

Material Characterization
  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the electrode surface before and after cycling. This allows for the observation of the SEI layer's uniformity and integrity.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the species present in the SEI layer. This provides crucial insights into the decomposition products of the DMS additive and their contribution to the SEI.

Signaling Pathways and Mechanisms

The beneficial effects of dimethyl sulfite are primarily linked to its role in the formation of a stable and ionically conductive SEI layer on the anode.

SEI Formation with Dimethyl Sulfite

Dimethyl sulfite has a lower reduction potential than conventional carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC). This allows it to be preferentially reduced on the anode surface during the initial charging cycles of the battery. The reduction of DMS leads to the formation of a robust SEI layer that is rich in sulfur-containing species, such as lithium sulfite (Li₂SO₃). This sulfur-rich SEI is believed to be more effective at preventing further electrolyte decomposition and minimizing the irreversible loss of lithium ions.

SEI_Formation_with_DMS cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface cluster_sei SEI Layer DMS Dimethyl Sulfite (DMS) Anode Graphite Anode DMS->Anode Preferential Reduction EC_DMC Carbonate Solvents (EC, DMC) EC_DMC->Anode Decomposition (suppressed) Li_ion Li⁺ SEI Sulfur-rich SEI (containing Li₂SO₃) Li_ion->SEI Passes through Anode->SEI SEI->Anode

Caption: Proposed mechanism of SEI formation with DMS additive.

Experimental Workflow for Additive Evaluation

The process of evaluating a new electrolyte additive like dimethyl sulfite follows a structured experimental workflow, from electrolyte preparation to comprehensive cell testing and post-mortem analysis.

Experimental_Workflow Electrolyte_Prep Electrolyte Preparation (with and without DMS) Cell_Assembly Coin/Pouch Cell Assembly Electrolyte_Prep->Cell_Assembly Formation_Cycles Formation Cycling (e.g., C/20, C/10) Cell_Assembly->Formation_Cycles Electrochemical_Tests Electrochemical Testing (CV, Cycling, EIS) Formation_Cycles->Electrochemical_Tests Post_Mortem Post-Mortem Analysis (SEM, XPS) Electrochemical_Tests->Post_Mortem Data_Analysis Data Analysis & Interpretation Electrochemical_Tests->Data_Analysis Post_Mortem->Data_Analysis

Caption: General experimental workflow for evaluating electrolyte additives.

Conclusion

Dimethyl sulfite has demonstrated significant potential as an effective electrolyte additive for enhancing the performance and stability of lithium-ion batteries. Its ability to form a robust, sulfur-containing SEI layer leads to improved coulombic efficiency, capacity retention, and cycling stability. While the available data strongly supports the benefits of DMS, a direct comparison with this compound is not possible at this time due to the absence of published research on the latter. Further investigations into a wider range of linear and branched sulfites could provide valuable insights for the future design of advanced electrolyte formulations.

References

A Comparative Guide to Cyclic vs. Acyclic Sulfites in Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in battery technology, the strategic selection of electrolyte additives is a critical step in optimizing battery performance and longevity. This guide provides a detailed comparison of cyclic and acyclic sulfites as electrolyte additives, supported by experimental data, to inform the selection for advanced battery systems.

The performance of lithium-ion batteries is intrinsically linked to the stability of the solid electrolyte interphase (SEI), a passivation layer formed on the anode surface during the initial charging cycles. The composition and integrity of the SEI are paramount in preventing continuous electrolyte decomposition, minimizing capacity fade, and ensuring the overall safety and cycle life of the battery. Sulfur-containing compounds, particularly organic sulfites, have emerged as a promising class of electrolyte additives due to their ability to form a robust and effective SEI. These additives can be broadly categorized into two groups: cyclic and acyclic sulfites. This guide delves into a comparative analysis of their impact on battery performance, drawing on key electrochemical metrics.

Quantitative Performance Comparison

The following table summarizes the key performance differences between cyclic and acyclic sulfites based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; however, the data presented provides a valuable overview of their respective characteristics.

Performance MetricCyclic Sulfites (e.g., Ethylene Sulfite, Propylene Sulfite)Acyclic Sulfites (e.g., Dimethyl Sulfite, Diethyl Sulfite)Key Observations & References
SEI Formation Potential Higher reduction potential (preferential reduction)Lower reduction potentialCyclic sulfites like ethylene sulfite (ES) are reduced at a higher potential compared to common carbonate solvents, ensuring they form the initial SEI layer.[1] Acyclic sulfites also contribute to SEI formation.[2]
Cycling Stability Generally leads to excellent cycling stability.Can contribute to good cycling stability.Both types of additives have been shown to form well-developed SEI films that enhance cycling stability.[2]
Capacity Retention Can significantly improve capacity retention.Can improve capacity retention.The use of triMethylene sulfite (TMS), a cyclic sulfite, as an additive resulted in a capacity retention of 97.4% after 100 cycles, compared to 96.6% for the electrolyte without the additive.[3]
Coulombic Efficiency Can improve coulombic efficiency.Can improve coulombic efficiency.The addition of ethylene sulfite (ES) to a sodium-ion battery led to an increase in reversible capacity.[2]
Impedance Can reduce impedance.Can reduce impedance.The impedance of an electrode was reduced with the addition of triMethylene sulfite (TMS).[3]
Low-Temperature Performance Can improve low-temperature performance.Known for high conductivity and low viscosity at low temperatures.Acyclic sulfites like dimethyl sulfite (DMS) and diethyl sulfite (DES) exhibit high conductivity and low viscosity at -60°C.[2]

Mechanism of Action: SEI Formation

The primary function of both cyclic and acyclic sulfite additives is their preferential reduction at the anode surface to form a stable SEI layer before the bulk electrolyte solvent. The decomposition products of these sulfites, rich in lithium sulfite (Li₂SO₃) and lithium alkyl sulfonates, create a more robust and ionically conductive SEI compared to that formed from carbonate solvents alone.

Logical Relationship of Sulfite Additives on Battery Performance

Sulfite Additive Sulfite Additive Preferential Reduction at Anode Preferential Reduction at Anode Sulfite Additive->Preferential Reduction at Anode Formation of Robust SEI Formation of Robust SEI Preferential Reduction at Anode->Formation of Robust SEI SEI Components (Li₂SO₃, RSO₃Li) SEI Components (Li₂SO₃, RSO₃Li) Formation of Robust SEI->SEI Components (Li₂SO₃, RSO₃Li) Improved Ionic Conductivity Improved Ionic Conductivity Formation of Robust SEI->Improved Ionic Conductivity Suppression of Electrolyte Decomposition Suppression of Electrolyte Decomposition Formation of Robust SEI->Suppression of Electrolyte Decomposition Enhanced Cycling Stability Enhanced Cycling Stability Improved Ionic Conductivity->Enhanced Cycling Stability Suppression of Electrolyte Decomposition->Enhanced Cycling Stability Increased Capacity Retention Increased Capacity Retention Enhanced Cycling Stability->Increased Capacity Retention Reduced Impedance Reduced Impedance Improved Ionic conductivity Improved Ionic conductivity Improved Ionic conductivity->Reduced Impedance

Caption: Logical flow of sulfite additive effect on battery performance.

Reductive Decomposition Pathways

The exact decomposition mechanisms are complex and can vary depending on the specific sulfite and electrolyte composition. However, theoretical studies have provided insights into the likely pathways.

Cyclic Sulfite (Ethylene Sulfite - ES) Decomposition:

Theoretical studies suggest that the reductive decomposition of ethylene sulfite (ES) leads to the formation of key SEI components such as lithium sulfite (Li₂SO₃) and lithium ethylene disulfonate ((CH₂OSO₂Li)₂).[4][5]

Acyclic Sulfite (Dimethyl Sulfite - DMS) Decomposition:

While less detailed information is available for acyclic sulfites, it is understood that they also decompose on the anode surface to form a stable SEI layer containing lithium sulfite and other organosulfur species.[2]

Experimental Protocols

To aid researchers in the evaluation of these additives, detailed methodologies for key characterization techniques are provided below.

Experimental Workflow for Additive Evaluation

cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis Electrolyte Preparation Electrolyte Preparation Cell Assembly Cell Assembly Electrolyte Preparation->Cell Assembly Formation Cycles Formation Cycles Cell Assembly->Formation Cycles Electrochemical Testing Electrochemical Testing Formation Cycles->Electrochemical Testing Post-mortem Analysis Post-mortem Analysis Electrochemical Testing->Post-mortem Analysis Galvanostatic Cycling Galvanostatic Cycling Cyclic Voltammetry (CV) Cyclic Voltammetry (CV) Electrochemical Impedance Spectroscopy (EIS) Electrochemical Impedance Spectroscopy (EIS) X-ray Photoelectron Spectroscopy (XPS) X-ray Photoelectron Spectroscopy (XPS) Scanning Electron Microscopy (SEM) Scanning Electron Microscopy (SEM)

Caption: Typical experimental workflow for evaluating electrolyte additives.

Cyclic Voltammetry (CV)

Objective: To determine the reduction potential of the electrolyte additives and assess their electrochemical stability.

Methodology:

  • Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (e.g., graphite), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).[3]

  • Electrolyte: The electrolyte consists of a standard lithium salt (e.g., LiPF₆) in a carbonate solvent mixture (e.g., EC:DMC) with and without the sulfite additive at a specific concentration.

  • Scan Parameters: The potential of the working electrode is swept linearly with time between a defined potential window (e.g., 3.0 V to 0.0 V vs. Li/Li⁺) at a specific scan rate (e.g., 0.1 mV/s).[6]

  • Data Analysis: The resulting voltammogram (current vs. potential plot) is analyzed to identify the reduction peaks corresponding to the decomposition of the electrolyte components. A reduction peak at a higher potential for the additive indicates its preferential decomposition and suitability for SEI formation.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To analyze the chemical composition of the SEI layer formed on the anode surface.

Methodology:

  • Sample Preparation: After a set number of formation cycles, the battery is disassembled in an inert atmosphere (e.g., an argon-filled glovebox). The anode is carefully extracted and rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.[7]

  • XPS Analysis: The prepared anode is transferred to the XPS chamber without exposure to air. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample surface. The kinetic energy of the emitted photoelectrons is measured to determine their binding energy, which is characteristic of the elements and their chemical states present in the SEI.[7]

  • Depth Profiling: To analyze the composition through the thickness of the SEI, argon ion sputtering can be used to incrementally remove layers of the SEI, with XPS spectra acquired at each depth.[8]

  • Data Analysis: The XPS spectra are analyzed to identify the elemental composition and chemical bonding environments of the SEI components, such as the presence of S-O bonds from sulfites and S=O bonds from sulfates.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the ionic conductivity of the SEI layer and the charge transfer resistance at the electrode-electrolyte interface.

Methodology:

  • Cell Setup: A two- or three-electrode cell is assembled as for CV or galvanostatic cycling.

  • Measurement Conditions: The EIS measurement is performed at a specific state of charge (SOC) by applying a small amplitude sinusoidal AC voltage or current signal over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[9]

  • Data Acquisition: The impedance response of the cell is measured as a function of frequency.

  • Data Analysis: The data is typically plotted in a Nyquist plot (imaginary impedance vs. real impedance). The diameter of the semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance, and the intercept with the real axis at high frequency represents the ohmic resistance of the electrolyte and cell components. A smaller semicircle diameter indicates lower impedance and better ionic conductivity of the SEI.

Conclusion

Both cyclic and acyclic sulfites have demonstrated their potential as effective electrolyte additives for improving the performance of lithium-ion batteries. Cyclic sulfites are often favored for their higher reduction potentials, leading to the formation of a stable initial SEI layer. Acyclic sulfites, on the other hand, can offer benefits in terms of low-temperature performance due to their lower viscosity and high conductivity.

The choice between a cyclic and an acyclic sulfite will ultimately depend on the specific requirements of the battery system, including the electrode chemistry, operating temperature range, and desired performance characteristics. Further head-to-head comparative studies under standardized conditions are needed to fully elucidate the subtle yet critical differences in their performance and to guide the rational design of advanced electrolytes for next-generation energy storage.

References

A Comparative Performance Analysis of Dipropyl Sulfite and Ethylene Sulfite as Electrolyte Additives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhancing the performance and longevity of lithium-ion batteries, the role of electrolyte additives is of paramount importance. These compounds, even in small quantities, can significantly influence the formation of a stable solid electrolyte interphase (SEI) on the anode, leading to improved cycle life, efficiency, and safety. This guide provides a comparative overview of two such sulfur-containing compounds: dipropyl sulfite (DPS) and the more commonly studied ethylene sulfite (ES).

This analysis is intended for researchers, scientists, and professionals in the field of drug development and battery technology who are exploring novel electrolyte formulations. While extensive research has been conducted on ethylene sulfite, a notable knowledge gap exists for this compound, presenting an opportunity for future investigation.

Performance Data Summary

The following table summarizes the available quantitative data for ethylene sulfite as a lithium-ion battery electrolyte additive. Despite a thorough literature search, no published data on the electrochemical performance of this compound in this application was found. This disparity underscores the nascent stage of research into linear dialkyl sulfites compared to their cyclic counterparts.

Performance MetricThis compound (DPS)Ethylene Sulfite (ES)Test Conditions & Notes
First Cycle Efficiency No data available~85-90%Varies with concentration and cell chemistry. Generally improves first cycle efficiency compared to baseline electrolytes.
Capacity Retention No data available>80% after 200 cyclesDependent on electrode materials and cycling protocol. ES is known to enhance long-term cycling stability.
Rate Capability No data availableModerate improvementCan help maintain capacity at higher charge/discharge rates compared to additive-free electrolytes.
Impedance No data availableReduced SEI resistanceForms a stable SEI that can lower charge transfer resistance over cycling.
Gas Generation No data availableCan lead to gas evolutionThe decomposition of ES can produce gases, which is a factor to consider in cell design.[1]

Mechanism of Action: A Tale of Two Sulfites

Ethylene sulfite is a cyclic sulfite that has been extensively studied as a film-forming additive.[1] Its primary function is to be preferentially reduced on the anode surface during the initial charging cycles of a lithium-ion battery. This electrochemical reduction leads to the formation of a stable and robust SEI layer. The components of this ES-derived SEI are believed to include lithium sulfite (Li₂SO₃) and other organic and inorganic species. This protective layer is electronically insulating but ionically conducting, allowing for the passage of lithium ions while preventing the continuous decomposition of the electrolyte solvent. A well-formed SEI is critical for achieving high coulombic efficiency and long cycle life.

For this compound, a linear sulfite, the mechanism of action as an electrolyte additive has not been documented in the literature. It is hypothesized that, like other organic sulfites, it could potentially participate in SEI formation. However, its linear structure may lead to different decomposition pathways and SEI composition compared to the cyclic ethylene sulfite. The lack of data for DPS presents a clear area for future research to explore the potential of linear sulfites as a class of electrolyte additives.

Experimental Workflow and Signaling Pathways

To facilitate further research into this compound and to provide a standardized framework for evaluating electrolyte additives, a general experimental workflow is presented below. This workflow outlines the key steps from initial material preparation to detailed electrochemical and surface analysis.

G cluster_0 Additive Preparation & Electrolyte Formulation cluster_1 Cell Assembly cluster_2 Electrochemical Evaluation cluster_3 Post-Mortem Analysis Additive_Synthesis Additive Synthesis/ Purification (DPS/ES) Electrolyte_Mixing Electrolyte Mixing (e.g., 1M LiPF6 in EC/DMC) Additive_Synthesis->Electrolyte_Mixing Additive_Introduction Introduction of Additive (e.g., 1-5 wt%) Electrolyte_Mixing->Additive_Introduction Cell_Assembly Coin Cell Assembly (CR2032 in Glovebox) Additive_Introduction->Cell_Assembly Electrode_Prep Electrode Preparation (Drying, Punching) Electrode_Prep->Cell_Assembly Formation_Cycling Formation Cycling (Low C-rate, e.g., C/20) Cell_Assembly->Formation_Cycling Galvanostatic_Cycling Galvanostatic Cycling (e.g., C/5, 1C) Formation_Cycling->Galvanostatic_Cycling Rate_Capability Rate Capability Test Galvanostatic_Cycling->Rate_Capability EIS Electrochemical Impedance Spectroscopy (EIS) Rate_Capability->EIS Cell_Disassembly Cell Disassembly (in Glovebox) EIS->Cell_Disassembly Electrode_Washing Electrode Washing Cell_Disassembly->Electrode_Washing SEM SEM Analysis (SEI Morphology) Electrode_Washing->SEM XPS XPS Analysis (SEI Composition) Electrode_Washing->XPS

Caption: General experimental workflow for evaluating electrolyte additives.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the evaluation of electrolyte additives like this compound and ethylene sulfite.

Coin Cell Assembly (CR2032)
  • Materials and Preparation:

    • Anode: Graphite-coated copper foil (e.g., 15 mm diameter), dried under vacuum at 110°C for 12 hours.

    • Cathode: LiNiMnCoO₂ (NMC) or LiFePO₄ (LFP) coated aluminum foil (e.g., 14 mm diameter), dried under vacuum at 120°C for 12 hours.

    • Separator: Celgard 2325 (16 mm diameter), dried under vacuum at 70°C for 24 hours.

    • Electrolyte: Baseline electrolyte (e.g., 1 M LiPF₆ in a 3:7 w/w mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC)) and experimental electrolyte (baseline with a specified wt% of the additive).

    • Cell components: CR2032 coin cell cases, spacers, and springs.

  • Assembly Procedure:

    • All cell components are transferred into an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

    • The anode is placed in the center of the negative cap.

    • A micropipette is used to add a precise amount of electrolyte (e.g., 20-25 µL) onto the anode surface.

    • The separator is placed on top of the wetted anode.

    • An additional small amount of electrolyte (e.g., 5 µL) is added to the separator.

    • The cathode is placed on the separator, followed by a spacer and the spring.

    • The positive cap is placed on top, and the cell is crimped using an electric crimper to ensure proper sealing.

    • The assembled cells are allowed to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.

Electrochemical Measurements
  • Formation Cycling:

    • The initial charge/discharge cycles are crucial for SEI formation.

    • A typical protocol involves cycling the cells at a low C-rate (e.g., C/20 or C/10) for 2-4 cycles within the appropriate voltage window for the electrode chemistry (e.g., 3.0-4.2 V for NMC/graphite).

  • Galvanostatic Cycling (Cycle Life Testing):

    • Cells are cycled at a constant current (e.g., C/5 or C/3) for an extended number of cycles (e.g., 100-500 cycles).

    • The discharge capacity retention and coulombic efficiency are monitored throughout the cycling process.

  • Rate Capability Testing:

    • The cell is subjected to progressively increasing C-rates (e.g., from C/10 to 5C) for a set number of cycles at each rate.

    • This test evaluates the ability of the battery to deliver capacity at high charge and discharge currents.

  • Electrochemical Impedance Spectroscopy (EIS):

    • EIS is performed to analyze the impedance characteristics of the cell, which provides insights into the properties of the SEI and charge transfer kinetics.

    • A small AC voltage (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • EIS measurements are typically taken after the formation cycles and at various intervals during long-term cycling.

Post-Mortem Analysis: SEI Characterization
  • Sample Preparation:

    • After cycling, the coin cells are carefully disassembled inside an argon-filled glovebox.

    • The electrodes are harvested and gently rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt.

    • The rinsed electrodes are dried under vacuum.

    • Samples are mounted on a holder suitable for the specific analytical technique, ensuring minimal exposure to air and moisture.

  • Scanning Electron Microscopy (SEM):

    • SEM is used to visualize the surface morphology of the SEI layer on the anode.

    • Images are taken at various magnifications to observe the uniformity, smoothness, and any cracking of the SEI.

  • X-ray Photoelectron Spectroscopy (XPS):

    • XPS is employed to determine the elemental and chemical composition of the SEI.

    • High-resolution spectra of key elements (e.g., C 1s, O 1s, F 1s, S 2p, Li 1s) are acquired.

    • Depth profiling using an argon ion beam can be used to analyze the layered structure of the SEI.

Conclusion

Ethylene sulfite is a well-characterized electrolyte additive known to improve the performance of lithium-ion batteries through the formation of a stable SEI layer. In contrast, this compound remains an unexplored candidate in this application. The complete absence of performance data for this compound highlights a significant gap in the current literature and presents a compelling opportunity for future research. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel electrolyte additives, which will be crucial for the continued advancement of energy storage technologies.

References

A Comparative Guide to Validated Analytical Methods for Dipropyl Sulfite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dipropyl sulfite, a dialkyl sulfite ester, is critical in various stages of drug development and chemical analysis. This guide provides a comparative overview of suitable analytical methodologies, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to a lack of specific validated methods for this compound in peer-reviewed literature, this guide presents methodologies adapted from validated analyses of analogous compounds, such as dialkyl sulfides, disulfides, and sulfates. The experimental protocols provided are based on established principles of analytical chemistry and are intended to serve as a robust starting point for method development and validation in your laboratory.

Methodology Comparison

The choice between GC-MS and HPLC for this compound quantification will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and laboratory instrumentation availability.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and quantification based on mass-to-charge ratio.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by detection using various detectors (e.g., UV, Fluorescence, MS).
Applicability Ideal for volatile and thermally stable compounds like this compound.Suitable for a wider range of compounds, including those that are not volatile or are thermally labile. May require derivatization for compounds lacking a chromophore.
Sensitivity Generally offers high sensitivity, especially when operating in Selected Ion Monitoring (SIM) mode.Sensitivity is dependent on the detector used. Fluorescence and mass spectrometry detectors can provide very high sensitivity.
Selectivity High selectivity is achieved through chromatographic separation and mass analysis, minimizing interference from matrix components.Selectivity depends on the column, mobile phase, and detector. MS detectors offer the highest selectivity.
Sample Preparation Often requires extraction into a volatile solvent or headspace analysis.Typically involves dissolution in the mobile phase, with potential for solid-phase extraction (SPE) for sample cleanup.
Analysis Time Run times are typically in the range of 10-30 minutes.Run times can vary from a few minutes for UHPLC to over 30 minutes for complex separations.

Experimental Protocols

The following protocols are proposed as starting points for the development of validated analytical methods for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from established procedures for the analysis of volatile and semi-volatile organosulfur compounds.[1][2][3][4]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

b. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for quantification.

c. Method Validation Parameters

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1][5]

High-Performance Liquid Chromatography (HPLC) Method with UV Detection (Post-Column Derivatization)

As this compound lacks a strong chromophore for direct UV detection, a post-column derivatization approach is proposed, adapted from methods for sulfite analysis.[6][7]

a. Sample Preparation

  • Dilute the sample to an appropriate concentration with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Post-Column Derivatization:

    • Reagent: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

    • Reaction: The column effluent is mixed with the derivatization reagent in a reaction coil. The sulfite moiety of this compound is expected to react to produce a colored product.

  • Detection: UV-Vis detector at a wavelength corresponding to the maximum absorbance of the derivatized product (e.g., 412 nm for the product of Ellman's reagent with thiols).

c. Method Validation Parameters

Similar to the GC-MS method, validation should be performed in accordance with ICH guidelines to ensure the method is fit for its intended purpose.[1][5]

Workflow and Process Visualization

To ensure robust and reliable analytical data, a systematic workflow for method validation is essential. The following diagram illustrates the key stages involved in the validation of an analytical method for this compound quantification.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Define Analytical Requirements B Select Appropriate Technique (GC-MS or HPLC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I K System Suitability Testing I->K J Sample Analysis L Data Reporting J->L K->J

Caption: Workflow for Analytical Method Validation.

This guide provides a foundational framework for developing and validating analytical methods for the quantification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and sample matrices, ensuring adherence to regulatory guidelines for method validation.

References

A Comparative Analysis of the Reactivity of Dialkyl Sulfites in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of dialkyl sulfites, versatile reagents in organic synthesis. The content delves into their primary applications as alkylating agents and their susceptibility to hydrolysis, supported by experimental data and detailed protocols. Visual diagrams generated using the DOT language illustrate key reaction pathways, offering a clearer understanding of the underlying mechanisms.

Introduction to Dialkyl Sulfites

Dialkyl sulfites, with the general formula (RO)₂SO, are esters of sulfurous acid. Their reactivity is primarily centered around the electrophilic nature of the sulfur atom and the carbon atoms of the alkyl groups. This dual reactivity allows them to participate in a variety of chemical transformations, most notably as alkylating agents. The nature of the alkyl group (R) significantly influences the reactivity of the dialkyl sulfite, primarily through steric and electronic effects.

Comparative Reactivity in Alkylation Reactions

Dialkyl sulfites are effective alkylating agents for a range of nucleophiles, including phenols, amines, and carbanions. The reaction typically proceeds via a nucleophilic substitution (Sɴ2) mechanism, where the nucleophile attacks the α-carbon of the alkyl group, and the sulfite moiety acts as a leaving group.

Theoretical Comparison:

The reactivity of dialkyl sulfites in alkylation reactions is governed by two main factors related to the alkyl groups:

  • Steric Hindrance: Less sterically hindered alkyl groups allow for easier access of the nucleophile to the reaction center, leading to faster reaction rates. Therefore, dimethyl sulfite is generally more reactive than diethyl sulfite, which in turn is more reactive than diisopropyl sulfite.

  • Electronic Effects: Alkyl groups are weakly electron-donating. This electron-donating effect slightly reduces the partial positive charge on the α-carbon, making it less electrophilic. As the size of the alkyl group increases (e.g., from methyl to ethyl), the electron-donating effect can become more pronounced, further decreasing reactivity.

Based on these principles, the general order of reactivity for dialkyl sulfites in Sɴ2 alkylation reactions is expected to be:

Dimethyl sulfite > Diethyl sulfite > Dipropyl sulfite > Dibutyl sulfite

Experimental Data: Alkylation of Phenolic Compounds

A patent for the alkylation of phenolic compounds provides several examples of using dimethyl sulfite as an alkylating agent.[1] While direct comparative rate data with other dialkyl sulfites is not provided, the conditions and yields offer valuable insight into their efficacy.

Table 1: Alkylation of Various Phenols with Dimethyl Sulfite [1]

Phenolic CompoundProductReaction ConditionsYield
Syringaldehyde3,4,5-Trimethoxybenzaldehyde100°C, 3 hoursNot specified
Vanillic acidVeratric acid methyl ester70°C, 3 hoursNot specified
p-Acetamidophenolp-Acetamidoanisole100°C, 8 hoursNot specified
Experimental Protocol: Alkylation of Syringaldehyde with Dimethyl Sulfite[1]

This protocol describes the methylation of syringaldehyde to produce 3,4,5-trimethoxybenzaldehyde.

Materials:

  • Syringaldehyde (10.0 g, 0.054 mol)

  • Anhydrous potassium carbonate (5.00 g, 0.036 mol)

  • Dimethyl sulfite (8.00 ml, 0.094 mol)

  • Methylene chloride

  • Water

  • Three-neck flask (100 ml) equipped with a mechanical stirrer and reflux condenser

  • Nitrogen atmosphere

Procedure:

  • To the three-neck flask, add syringaldehyde and anhydrous potassium carbonate.

  • Heat the mixture to 100°C under a nitrogen atmosphere.

  • Add dimethyl sulfite over approximately 5 minutes, ensuring the reaction temperature remains below 125°C.

  • Maintain the pasty mixture at about 100°C for three hours.

  • Cool the reaction mixture to 25°C and quench with 50 ml of water.

  • Extract the mixture with 100 ml of methylene chloride.

  • The organic extract containing the product can then be further purified.

Hydrolysis of Dialkyl Sulfites

Dialkyl sulfites can undergo hydrolysis to the corresponding alcohol and sulfur dioxide. This reaction is generally slow in neutral water but is catalyzed by both acids and bases. The mechanism of hydrolysis can involve nucleophilic attack at either the sulfur atom (S-O bond cleavage) or the alkyl carbon atom (C-O bond cleavage). For dialkyl sulfites, reaction at the carbon atom is more common, especially under neutral or acidic conditions.

Similar to alkylation, the rate of hydrolysis is influenced by the structure of the alkyl group. Less sterically hindered dialkyl sulfites, such as dimethyl sulfite, are expected to hydrolyze more readily than their bulkier counterparts.

While specific kinetic data for the comparative hydrolysis of different dialkyl sulfites is scarce in the readily available literature, the general principles of nucleophilic substitution suggest that the order of reactivity would follow that of alkylation.

Synthesis of Dialkyl Sulfites

Dialkyl sulfites are typically synthesized by the reaction of thionyl chloride (SOCl₂) with the corresponding alcohol.[2][3] The reaction proceeds in two stages, with the formation of an unstable chlorosulfinate intermediate.

Experimental Protocol: Synthesis of Diethyl Sulfite[3]

This protocol describes the preparation of diethyl sulfite from ethanol and thionyl chloride.

Materials:

  • Absolute ethanol (115 ccm, approx. 2 mol)

  • Thionyl chloride (74 ccm, 1 mol)

  • Inert gas (e.g., nitrogen)

  • Reaction vessel with a dropping funnel and gas inlet/outlet

Procedure:

  • Charge the reaction vessel with absolute ethanol.

  • Slowly add thionyl chloride dropwise to the alcohol while bubbling a stream of inert gas through the mixture. The inert gas helps to remove the HCl gas that is formed.

  • The reaction is spontaneous and can be carried out without heating.

  • After the addition is complete, the reaction mixture can be worked up by pouring it onto a soda solution and then extracting with a suitable solvent like ether, followed by distillation to purify the diethyl sulfite.

  • The reported yield for this procedure is approximately 79%.[3]

Table 2: Properties of Dimethyl and Diethyl Sulfite [3]

Dialkyl SulfiteFormulaBoiling Point (°C)Reported Yield (%)
Dimethyl Sulfite(CH₃O)₂SO126 - 126.5~75
Diethyl Sulfite(CH₃CH₂O)₂SO156 - 160~79

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the plausible reaction mechanisms for the alkylation and hydrolysis of dialkyl sulfites.

Alkylation of a Phenoxide with Dimethyl Sulfite

Alkylation_Mechanism cluster_transition_state Transition State (Sɴ2) Nu Ph-O⁻ TS [Ph-O···CH₃···O-S(=O)-O-CH₃]⁻ Nu->TS Nucleophilic Attack DMS CH₃-O-S(=O)-O-CH₃ DMS->TS Product Ph-O-CH₃ TS->Product Bond Formation LeavingGroup ⁻O-S(=O)-O-CH₃ TS->LeavingGroup Bond Cleavage

Caption: Sɴ2 mechanism for the alkylation of a phenoxide ion with dimethyl sulfite.

Acid-Catalyzed Hydrolysis of a Dialkyl Sulfite

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Elimination of Alcohol cluster_step4 Step 4: Decomposition Reactant R-O-S(=O)-O-R Protonated R-O-S(=O)-O⁺(H)-R Reactant->Protonated H_plus H⁺ H_plus->Protonated Water H₂O Intermediate [R-O-S(=O)-O(H₂O⁺)-R] Protonated->Intermediate Water->Intermediate Intermediate2 R-O-S(=O)-OH + R-OH Intermediate->Intermediate2 C-O Bond Cleavage Final_Products SO₂ + R-OH Intermediate2->Final_Products Decarboxylation-like

Caption: Plausible mechanism for the acid-catalyzed hydrolysis of a dialkyl sulfite.

Conclusion

Dialkyl sulfites are valuable reagents in organic synthesis, primarily serving as alkylating agents. Their reactivity is predictably influenced by the steric and electronic properties of their alkyl substituents, with smaller, less sterically hindered analogs like dimethyl sulfite exhibiting greater reactivity. While quantitative comparative data is limited, the provided experimental protocols and mechanistic insights offer a solid foundation for their application in research and development. Understanding the factors that govern their reactivity and their potential for hydrolysis is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

References

A Comparative Guide to Dipropyl Sulfite-Based Electrolytes for Advanced Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries (LIBs), the composition of the electrolyte plays a pivotal role. Electrolyte additives, in particular, are a key area of research for their ability to form a stable solid electrolyte interphase (SEI) on the anode surface, thereby enhancing battery performance and safety. This guide provides a comparative analysis of dipropyl sulfite (DPS) as a potential electrolyte additive, benchmarking its anticipated performance against established alternatives such as ethylene sulfite (ES).

While extensive research has been conducted on various organic sulfites as film-forming additives, specific quantitative data on the electrochemical performance of this compound remains limited in publicly available literature. However, based on the well-understood behavior of analogous sulfite compounds, we can project its potential advantages and outline the rigorous experimental protocols required for its evaluation.

Comparative Electrochemical Performance

The following table summarizes the typical electrochemical performance of electrolytes containing common sulfite-based additives. The data for this compound (DPS) is presented as "To Be Determined (TBD)" to highlight the current research gap and underscore the necessity for empirical validation using the experimental protocols detailed in this guide.

Electrolyte AdditiveConcentration (wt%)Cell ConfigurationCycling Stability (Capacity Retention after 100 cycles)Average Coulombic EfficiencyIonic Conductivity (S/cm)Key Findings & References
Baseline (No Additive) 0LiCoO₂/Graphite~78%<99%VariableServes as a control for comparison. Typically shows lower and less stable performance.
Ethylene Sulfite (ES) 0.3 - 2LiCoO₂/Graphite>90%>99.5%~1 x 10⁻²Forms a stable, low-resistance SEI, leading to improved cycling stability and efficiency.[1]
Propylene Sulfite (PS) 1 - 2LiCoO₂/Graphite>85%>99%~8 x 10⁻³Also an effective film-forming additive, though can sometimes result in slightly higher impedance than ES.
This compound (DPS) TBDTBDTBD TBD TBD Expected to form a stable SEI due to its sulfite functional group, potentially offering unique properties based on its alkyl chain length.
Vinylene Carbonate (VC) 1 - 2NMC/Graphite>95%>99.8%~9 x 10⁻³A widely used additive known for creating a robust SEI on both anode and cathode.
Fluoroethylene Carbonate (FEC) 2 - 10Si-based anodes>80% (on Si)>99.5%~1.1 x 10⁻²Particularly effective in stabilizing high-capacity silicon anodes.

Experimental Protocols

To rigorously evaluate the electrochemical performance of this compound-based electrolytes and enable a direct comparison with other additives, the following detailed experimental protocols are recommended.

Electrolyte Preparation
  • Materials: Battery-grade solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC)), lithium salt (e.g., LiPF₆), and the electrolyte additive (this compound).

  • Procedure:

    • In an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm, prepare the baseline electrolyte by dissolving 1 M LiPF₆ in a mixture of EC, DMC, and DEC (e.g., 1:1:1 by volume).

    • Prepare the experimental electrolytes by adding varying weight percentages (e.g., 0.5%, 1%, 2%) of this compound to the baseline electrolyte.

    • Stir the solutions overnight to ensure complete dissolution and homogeneity.

Coin Cell Assembly
  • Components: CR2032 coin cell parts, graphite anode, lithium cobalt oxide (LiCoO₂) or other desired cathode, microporous separator (e.g., Celgard 2400), and the prepared electrolytes.

  • Procedure:

    • Dry all cell components in a vacuum oven at appropriate temperatures before transferring them into the glovebox.

    • Assemble the coin cells in the glovebox in the following order: negative casing, anode, separator, cathode, spacer disk, spring, and positive casing.

    • Add a few drops of the designated electrolyte onto the separator to ensure complete wetting.

    • Crimp the coin cells using a hydraulic crimping machine to ensure a hermetic seal.

    • Allow the assembled cells to rest for at least 12 hours to ensure complete electrolyte penetration into the electrodes.

Electrochemical Measurements
  • Objective: To determine the reduction and oxidation potentials of the electrolyte and assess the formation of the SEI layer.

  • Protocol:

    • Use a three-electrode setup with a graphite working electrode, a lithium metal reference electrode, and a lithium metal counter electrode.

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) over a potential range of 3.0 V to 0.01 V vs. Li/Li⁺ for several cycles.

    • The appearance of a reduction peak at a potential higher than that of the baseline electrolyte indicates the preferential reduction of the additive and the formation of an SEI layer.

  • Objective: To evaluate the long-term performance and efficiency of the battery with the new electrolyte.

  • Protocol:

    • Perform galvanostatic charge-discharge cycling at a constant C-rate (e.g., C/10 for formation cycles and C/2 for subsequent cycles) within a defined voltage window (e.g., 3.0 V to 4.2 V for LiCoO₂/graphite cells).

    • The formation cycles are crucial for the initial SEI formation.

    • Record the discharge capacity and coulombic efficiency for each cycle.

    • Continue cycling for a significant number of cycles (e.g., 100 or more) to assess capacity retention.

  • Objective: To investigate the impedance characteristics of the cell, particularly the resistance of the SEI layer and the charge transfer resistance.

  • Protocol:

    • Perform EIS measurements at different states of charge (SOC) and after a set number of cycles.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the resulting Nyquist plots to extract values for the solution resistance, SEI resistance, and charge transfer resistance. A lower and more stable SEI resistance over cycling is indicative of a more effective additive.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed SEI formation mechanism with a sulfite additive and the experimental workflow.

SEI_Formation cluster_electrolyte Electrolyte cluster_anode Graphite Anode Surface cluster_sei SEI Layer Formation Li_ion Li+ Reduction Reductive Decomposition of DPS Li_ion->Reduction Sulfite This compound (DPS) Sulfite->Reduction Solvent Carbonate Solvents Polymer Organic Polymers Solvent->Polymer Co-reduction Anode Graphite Li2SO3 Li₂SO₃ Reduction->Li2SO3 Inorganic Component ROSO2Li ROSO₂Li Reduction->ROSO2Li Organic Component Li2SO3->Anode Forms stable layer ROSO2Li->Anode Contributes to flexibility Polymer->Anode

Caption: Proposed SEI formation mechanism with a sulfite additive.

Experimental_Workflow A Electrolyte Preparation (Baseline & DPS-containing) B Coin Cell Assembly (CR2032) A->B C Electrochemical Testing B->C D Cyclic Voltammetry (CV) - SEI Formation Potential C->D E Cycling Stability Test - Capacity Retention - Coulombic Efficiency C->E F Electrochemical Impedance Spectroscopy (EIS) - SEI & Charge Transfer Resistance C->F G Data Analysis & Comparison D->G E->G F->G H Performance Evaluation of This compound G->H

Caption: Experimental workflow for evaluating electrolyte performance.

Conclusion

The strategic selection of electrolyte additives is a critical step in advancing lithium-ion battery technology. While this compound emerges as a promising candidate due to its structural similarity to other effective sulfite-based additives, a comprehensive evaluation of its electrochemical performance is imperative. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate DPS and other novel additives. By filling the existing data gap for this compound, the scientific community can better assess its potential to contribute to the development of safer, more durable, and higher-performance lithium-ion batteries.

References

A Comparative Guide to SEI Layer Characterization: The Impact of Sulfite Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Solid Electrolyte Interphase (SEI) layer is a critical component governing the performance, longevity, and safety of lithium-ion batteries. Its composition and morphology are significantly influenced by the electrolyte formulation, particularly the presence of additives. This guide provides an objective comparison of the SEI layer formed in a standard carbonate-based electrolyte versus one containing a sulfite additive. While specific data for dipropyl sulfite is limited in publicly available literature, this guide uses ethylene sulfite (ES), a well-studied analog, as a representative example to illustrate the fundamental differences.

The Role of Sulfite Additives in SEI Formation

Sulfite additives, such as ethylene sulfite (ES), are known as "film-forming" additives.[1] They are designed to be electrochemically reduced at a higher potential than the primary electrolyte solvents (e.g., ethylene carbonate, EC).[1] This preferential reduction leads to the formation of a stable and robust SEI layer on the anode surface before the bulk electrolyte can decompose. The resulting SEI layer is rich in sulfur-containing species, which can enhance its properties.

Comparative Data: SEI Layer Composition and Performance

The following table summarizes the key differences in the SEI layer composition and resulting electrochemical performance when a sulfite additive like ethylene sulfite is introduced to a standard electrolyte.

FeatureStandard Electrolyte (Without Sulfite Additive)Electrolyte with Ethylene Sulfite (ES) Additive
Primary SEI Components Lithium carbonate (Li₂CO₃), lithium alkyl carbonates (ROCO₂Li), polyethylene oxide (PEO)-like polymers.[2][3]Lithium sulfite (Li₂SO₃), lithium sulfate (Li₂SO₄), S-containing organic species, in addition to Li₂CO₃ and polymeric species.[1]
SEI Layer Morphology Typically a heterogeneous and porous layer.A denser, more uniform, and smoother SEI layer.[1]
Ionic Conductivity Moderate Li-ion conductivity.Generally higher Li-ion conductivity due to the presence of inorganic sulfur compounds.[1]
Electrochemical Stability Prone to continuous growth and dissolution during cycling, leading to capacity fade.More stable SEI that effectively suppresses further electrolyte reduction, leading to improved cycling stability and higher coulombic efficiency.[1]
Formation Potential SEI formation begins at lower potentials, closer to that of lithium plating.SEI formation initiates at a higher potential (around 1.2 V vs. Li/Li⁺ for ES), providing earlier passivation of the anode.[1]

Experimental Protocols for SEI Layer Characterization

A comprehensive understanding of the SEI layer requires a combination of electrochemical and surface-sensitive analytical techniques.

Electrochemical Characterization
  • Cyclic Voltammetry (CV): Performed on a three-electrode cell with the anode material as the working electrode, lithium metal as the counter and reference electrodes, and the electrolyte with and without the additive. The CV scans reveal the reduction potentials of the electrolyte components and the additive, indicating the potential at which SEI formation begins.

  • Electrochemical Impedance Spectroscopy (EIS): Conducted at different states of charge to measure the interfacial resistance of the SEI layer. A smaller semicircle in the Nyquist plot generally indicates lower resistance and better ionic conductivity of the SEI.

Ex-situ Surface Analysis
  • X-ray Photoelectron Spectroscopy (XPS): This is a primary technique for determining the chemical composition of the SEI layer. After cycling, the cell is disassembled in an argon-filled glovebox. The anode is carefully rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then transferred to the XPS chamber without air exposure. High-resolution spectra of C 1s, O 1s, F 1s, Li 1s, and S 2p (in the case of the additive) are collected to identify the chemical species present in the SEI.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can identify the organic components of the SEI layer. The preparation of the sample is similar to that for XPS.

  • Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the morphology and topography of the SEI layer on the anode surface.

Visualizing the Impact of Sulfite Additives

The following diagrams illustrate the conceptual difference in SEI formation and the typical experimental workflow for its characterization.

SEI_Formation_Comparison cluster_0 Without Sulfite Additive cluster_1 With Sulfite Additive (e.g., ES) Anode_NoAdd Graphite Anode SEI_NoAdd Porous & Heterogeneous SEI (Li2CO3, ROLi) Anode_NoAdd->SEI_NoAdd Electrolyte Decomposition Electrolyte_NoAdd EC/DMC + LiPF6 SEI_NoAdd->Electrolyte_NoAdd Anode_Add Graphite Anode SEI_Add Dense & Uniform SEI (Li2SO3, Li2CO3, Polymers) Anode_Add->SEI_Add Preferential Additive Decomposition Electrolyte_Add EC/DMC + LiPF6 + ES SEI_Add->Electrolyte_Add

Caption: SEI layer formation with and without a sulfite additive.

SEI_Characterization_Workflow cluster_analysis SEI Analysis Cell_Assembly Cell Assembly (With/Without Additive) Electrochemical_Cycling Electrochemical Cycling (CV, EIS) Cell_Assembly->Electrochemical_Cycling Cell_Disassembly Cell Disassembly (in Glovebox) Electrochemical_Cycling->Cell_Disassembly Sample_Preparation Anode Rinsing & Drying Cell_Disassembly->Sample_Preparation XPS XPS (Composition) Sample_Preparation->XPS FTIR FTIR (Organic Species) Sample_Preparation->FTIR AFM_SEM AFM/SEM (Morphology) Sample_Preparation->AFM_SEM Data_Interpretation Data Interpretation & Comparison XPS->Data_Interpretation FTIR->Data_Interpretation AFM_SEM->Data_Interpretation

Caption: Experimental workflow for SEI layer characterization.

References

A Comparative Guide to Purity Analysis of Synthesized Dipropyl Sulfite: GC vs. NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of Gas Chromatography (GC) with alternative methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity analysis of synthesized dipropyl sulfite. The information presented is supported by experimental data and detailed methodologies to assist in selecting the most appropriate analytical technique.

Synthesis of this compound and Potential Impurities

This compound is commonly synthesized by the reaction of propanol with thionyl chloride.[1][2][3] This reaction is known to be effective but can result in several impurities that need to be identified and quantified.

Potential Impurities Include:

  • Unreacted Starting Materials: Propanol and thionyl chloride.

  • By-products: Propyl chloride, formed from the decomposition of an unstable intermediate.

  • Related Esters: Di-n-propyl sulfate, if oxidizing conditions are present.

Accurate purity analysis is therefore essential to ensure the quality and safety of the synthesized this compound.

Comparison of Analytical Methods

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. However, other methods such as quantitative NMR (qNMR) and HPLC offer alternative approaches with distinct advantages and disadvantages.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separation based on polarity and interaction with a stationary phase under high pressure.
Selectivity High, especially in Selected Ion Monitoring (SIM) mode.[4]High, based on unique chemical shifts of nuclei.Moderate to high, dependent on column and mobile phase selection.
Sensitivity High. A study on a similar compound, dipropyl disulfide, reported a limit of quantification (LOQ) of 0.09 mg/L.[4]Moderate. Generally less sensitive than chromatographic methods.[5]Moderate to high, depending on the detector (e.g., UV, MS).
Quantification Relative quantification against a certified reference standard.Absolute quantification without the need for a specific reference standard of the analyte.[1][3]Relative quantification against a certified reference standard.
Sample Throughput High.Moderate.High.
Analysis Time Typically 10-30 minutes per sample.[6]Typically 5-15 minutes per sample for data acquisition.Typically 10-60 minutes per sample.[6]
Destructive? Yes.No, the sample can be recovered.Yes, for most common setups.
Key Advantages Excellent separation efficiency for volatile compounds, high sensitivity, and structural information from mass spectra.Absolute quantification, non-destructive, provides detailed structural information.Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.
Key Disadvantages Requires volatile and thermally stable analytes.Lower sensitivity compared to GC-MS, potential for signal overlap in complex mixtures.This compound may require derivatization for optimal retention and detection, potentially lower resolution for volatile compounds compared to GC.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the purity analysis of this compound using GC-MS.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Prepare a series of dilutions from the stock solution for calibration.

  • For quantitative analysis, add a suitable internal standard (e.g., a stable, non-reactive compound with a different retention time) to all samples and calibration standards.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this analysis.

  • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300.

    • For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, targeting the characteristic ions of this compound and potential impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and absolute measure of purity without the need for a specific this compound reference standard.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) to dissolve both the sample and the internal standard completely.

Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm broadband probe.

  • Experiment: 1D Proton (¹H) NMR.

  • Key Parameters for Quantitative Analysis:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.

    • Pulse Angle: 90° pulse.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

    • Spectral Width: Cover all signals of interest.

    • Acquisition Time: At least 3 seconds.

Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

While GC is generally preferred for volatile compounds like this compound, HPLC can be an alternative, particularly if derivatization is employed or if non-volatile impurities are of concern.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Prepare a series of dilutions for calibration.

Instrumentation and Conditions (General Approach):

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV or MS detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector:

    • UV Detector: Wavelength selection would depend on the chromophore of this compound. As it lacks a strong chromophore, sensitivity might be low.

    • Mass Spectrometer (LC-MS): Would provide much higher sensitivity and selectivity.

Note: Due to the relatively non-polar and volatile nature of this compound, achieving good retention and peak shape on a standard reversed-phase column can be challenging. Normal-phase chromatography or derivatization to introduce a UV-active or more polar functional group could be considered to improve the analysis.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthesis of This compound sample_prep Sample Preparation (Weighing & Dilution) synthesis->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms Volatile qnmr qNMR Analysis sample_prep->qnmr Absolute Purity hplc HPLC Analysis sample_prep->hplc Alternative data_analysis Data Analysis (Peak Integration, Purity Calculation) gc_ms->data_analysis qnmr->data_analysis hplc->data_analysis report Purity Report data_analysis->report

Signaling Pathways and Logical Relationships

The choice of analytical method often depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

decision_pathway start Purity Analysis of This compound Required volatile_check Is the primary concern volatile impurities? start->volatile_check absolute_quant Is absolute quantification without a specific standard needed? volatile_check->absolute_quant No gc_ms Use GC-MS volatile_check->gc_ms Yes non_volatile_check Are non-volatile or thermally labile impurities suspected? absolute_quant->non_volatile_check No qnmr Use qNMR absolute_quant->qnmr Yes hplc Consider HPLC (potentially with derivatization) non_volatile_check->hplc Yes end_node Method Selected non_volatile_check->end_node No gc_ms->end_node qnmr->end_node hplc->end_node

Conclusion

For the routine purity analysis of synthesized this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the method of choice due to its high sensitivity, selectivity, and excellent separation capabilities for volatile compounds. It is particularly well-suited for identifying and quantifying volatile impurities that may arise from the synthesis process.

Quantitative NMR (qNMR) serves as a powerful orthogonal technique, offering the significant advantage of absolute purity determination without the need for a specific this compound standard. Its non-destructive nature is also beneficial when sample quantity is limited.

High-Performance Liquid Chromatography (HPLC) is a less conventional choice for this specific analyte due to its volatility and lack of a strong chromophore. However, it can be a valuable tool if non-volatile impurities are a concern, though method development, potentially including derivatization, would be necessary.

Ultimately, the selection of the most appropriate analytical method will depend on the specific goals of the analysis, the available instrumentation, and the nature of the potential impurities. For comprehensive characterization, employing a combination of these techniques, such as GC-MS for impurity profiling and qNMR for absolute purity assessment, can provide the most robust and reliable results.

References

Benchmarking Dipropyl Sulfite Against Standard Electrolyte Components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhancing the performance and safety of lithium-ion batteries (LIBs), the role of electrolyte additives is paramount. These compounds, even in small quantities, can significantly influence the formation of a stable Solid Electrolyte Interphase (SEI) on the anode, leading to improved cycle life, coulombic efficiency, and overall battery stability. This guide provides a comparative overview of dipropyl sulfite as a potential electrolyte additive against the industry-standard components: vinylene carbonate (VC) and fluoroethylene carbonate (FEC).

Note on Data Availability: Extensive literature searches did not yield publicly available, direct comparative studies benchmarking the electrochemical performance of this compound against vinylene carbonate (VC) and fluoroethylene carbonate (FEC) in lithium-ion batteries. The following sections, therefore, provide a summary of the known mechanisms and performance of the standard additives (VC and FEC) and the anticipated role of a sulfite additive based on related compounds like ethylene sulfite (ES). A general experimental protocol for evaluating such additives is also presented to guide future research.

Comparison of Performance Metrics

As direct experimental data for this compound is unavailable, this table contrasts the well-documented performance of Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC). The expected, yet unconfirmed, performance characteristics of a generic linear sulfite additive like this compound are included for conceptual comparison, based on the behavior of other sulfur-containing additives.

Performance MetricVinylene Carbonate (VC)Fluoroethylene Carbonate (FEC)This compound (Hypothesized)
Primary Function SEI formation on graphite anodeSEI formation, particularly on silicon anodesSEI formation on the anode
Coulombic Efficiency High, improves initial cyclesHigh, particularly with silicon anodesExpected to be high
Capacity Retention Good, forms a stable polymeric SEI[1]Excellent, especially in silicon-based anodes[1]Potentially good, dependent on SEI stability
SEI Composition Polymeric, Li₂CO₃, Li₂C₂O₄[1]LiF-rich, polymeric components[1]Expected to contain Li₂SO₃ and organic sulfur compounds
Voltage Stability Prone to oxidation at high voltagesGenerally stable at higher voltagesDecomposition potential is a key unknown
Gas Generation Can produce gas during formation and cyclingCan generate gas, particularly at higher concentrationsPotential for SO₂ evolution, needs investigation
Low-Temperature Performance Can increase impedance at low temperaturesCan improve low-temperature performanceUnknown

Experimental Protocols

To rigorously evaluate the performance of a novel electrolyte additive such as this compound, a standardized set of electrochemical tests is required. The following protocols outline the key experiments for benchmarking against established additives.

Cell Assembly
  • Electrodes: Prepare standard cathode (e.g., LiNiMnCoO₂ - NMC) and anode (e.g., graphite or silicon-graphite composite) electrodes.

  • Electrolyte Preparation: The base electrolyte is typically 1 M LiPF₆ in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and diethyl carbonate (DEC) in a 1:1 volume ratio).

  • Additive Incorporation: Prepare separate electrolyte batches with the desired weight percentage (e.g., 1-2%) of this compound, VC, and FEC. A control batch with no additive is also essential.

  • Cell Construction: Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox to prevent moisture contamination.

Formation Cycling
  • Protocol: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles (typically 2-3) at a constant temperature (e.g., 25°C).

  • Purpose: This initial cycling allows for the formation of a stable SEI layer on the anode.

  • Data to Collect: Record the charge/discharge capacities and calculate the initial coulombic efficiency (ICE).

Electrochemical Performance Evaluation
  • Rate Capability Test: Cycle the cells at various C-rates (e.g., from C/10 to 5C) to determine the capacity retention at different charge and discharge speeds.

  • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency over time.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze the resistance changes at the electrode-electrolyte interface.

Post-Mortem Analysis
  • Techniques: After cycling, disassemble the cells in a glovebox and analyze the electrode surfaces using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM).

  • Purpose: To characterize the chemical composition and morphology of the SEI layer formed with each additive.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of SEI formation and the general workflow for testing electrolyte additives.

SEI_Formation_Mechanisms cluster_VC Vinylene Carbonate (VC) Mechanism cluster_FEC Fluoroethylene Carbonate (FEC) Mechanism cluster_Sulfite Sulfite Additive Mechanism (Hypothesized) VC Vinylene Carbonate VC_Reduction Reductive Polymerization VC->VC_Reduction e⁻ (Anode) PolyVC Poly(VC) SEI Layer VC_Reduction->PolyVC FEC Fluoroethylene Carbonate FEC_Reduction Reductive Decomposition FEC->FEC_Reduction e⁻ (Anode) LiF_SEI LiF-rich SEI Layer FEC_Reduction->LiF_SEI Dipropyl_Sulfite This compound Sulfite_Reduction Reductive Decomposition Dipropyl_Sulfite->Sulfite_Reduction e⁻ (Anode) Li2SO3_SEI Li₂SO₃-containing SEI Sulfite_Reduction->Li2SO3_SEI

Caption: SEI formation mechanisms for VC, FEC, and a hypothesized sulfite additive.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis Electrode_Prep Electrode Preparation Cell_Assembly Coin Cell Assembly (Ar-filled glovebox) Electrode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Formulation (Control, +VC, +FEC, +this compound) Electrolyte_Prep->Cell_Assembly Formation Formation Cycling (e.g., 3 cycles @ C/10) Cell_Assembly->Formation Rate_Capability Rate Capability Test (C/10 to 5C) Formation->Rate_Capability Long_Term_Cycling Long-Term Cycling (e.g., 500 cycles @ 1C) Rate_Capability->Long_Term_Cycling EIS Electrochemical Impedance Spectroscopy (Pre and Post Cycling) Long_Term_Cycling->EIS Data_Analysis Data Analysis (Coulombic Efficiency, Capacity Retention) Long_Term_Cycling->Data_Analysis Post_Mortem Post-Mortem Analysis (XPS, SEM) Long_Term_Cycling->Post_Mortem EIS->Data_Analysis

Caption: General experimental workflow for benchmarking electrolyte additives.

References

A Comparative Analysis of Spectroscopic Data for Dipropyl Sulfite and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a comprehensive cross-validation of spectroscopic data for dipropyl sulfite, with a comparative analysis against its lower alkyl homologs, dimethyl sulfite and diethyl sulfite. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a foundational dataset for the identification and differentiation of these sulfite esters.

The following sections detail the experimental protocols for acquiring the spectroscopic data, present a comparative summary of the findings in tabular format, and illustrate the logical workflow for data cross-validation.

Experimental Protocols

The acquisition of reliable spectroscopic data is contingent upon standardized experimental procedures. Below are the detailed methodologies for the key analytical techniques cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the analyte (approximately 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

  • ¹H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are generally acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid): For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the spectrometer's sample holder.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Presentation: The resulting spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct injection or coupled with a gas chromatograph (GC-MS). In Electron Ionization (EI), the vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

  • Data Presentation: The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound, dimethyl sulfite, and diethyl sulfite.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~3.95Triplet2H-O-CH₂-
~1.71Sextet2H-CH₂-CH₂-
~0.98Triplet3H-CH₃
Dimethyl Sulfite ~3.85Singlet3H-O-CH₃
Diethyl Sulfite ~4.10Quartet2H-O-CH₂-
~1.35Triplet3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~68.5-O-CH₂-
~22.5-CH₂-CH₂-
~10.5-CH₃
Dimethyl Sulfite ~52.0-O-CH₃
Diethyl Sulfite ~60.0-O-CH₂-
~15.0-CH₃

Table 3: Key IR Absorption Bands (Neat)

CompoundS=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound ~1200 (strong)~1000 (strong)2880-2970 (strong)
Dimethyl Sulfite ~1210 (strong)~1010 (strong)2950-3020 (medium)
Diethyl Sulfite ~1205 (strong)~1005 (strong)2880-2980 (strong)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z) and Assignments
This compound 166125 [M-C₃H₇]⁺, 83, 43 [C₃H₇]⁺ (base peak)
Dimethyl Sulfite 11095 [M-CH₃]⁺, 79 [M-OCH₃]⁺, 64 [SO₂]⁺
Diethyl Sulfite 138110 [M-C₂H₄]⁺, 93 [M-C₂H₅O]⁺, 65, 45 [C₂H₅O]⁺

Data Cross-Validation Workflow

The process of cross-validating spectroscopic data involves a logical progression of steps to ensure the confident identification of a compound. This workflow integrates the information obtained from various spectroscopic techniques.

CrossValidationWorkflow cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis and Interpretation cluster_2 Cross-Validation and Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_analysis Determine connectivity, functional groups, and carbon framework NMR->NMR_analysis IR IR Spectroscopy IR_analysis Identify functional groups (e.g., S=O, C-O) IR->IR_analysis MS Mass Spectrometry MS_analysis Determine molecular weight and fragmentation patterns MS->MS_analysis Hypothesis Propose Putative Structure NMR_analysis->Hypothesis Validation Validate against all spectroscopic data NMR_analysis->Validation IR_analysis->Hypothesis IR_analysis->Validation MS_analysis->Hypothesis MS_analysis->Validation Hypothesis->Validation Validation->Hypothesis Inconsistent Confirmation Structure Confirmation Validation->Confirmation Consistent

Workflow for Spectroscopic Data Cross-Validation

This diagram illustrates the iterative process of acquiring spectroscopic data, analyzing each dataset to extract structural information, proposing a chemical structure, and then validating that proposed structure against all the collected evidence. Inconsistencies lead to a re-evaluation of the data and the proposed structure until a consistent and confirmed identification is achieved.

Safety Operating Guide

Proper Disposal of Dipropyl Sulfite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, understanding the correct procedures for managing specific chemical substances like dipropyl sulfite is paramount. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.

Hazard Identification and Regulatory Overview

This compound (CAS No. 111-47-7) is a flammable liquid that poses several hazards.[1][2] It is classified as a skin and eye irritant and is harmful to aquatic life with long-lasting effects.[1][2] Due to its flammability and other hazardous properties, waste this compound is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] Generators of this waste are responsible for its management from "cradle-to-grave," which encompasses all stages from generation to final disposal.[5]

Key Data for this compound

The following table summarizes essential quantitative data for this compound, which is crucial for waste characterization and safe handling.

PropertyValue
UN Number 1993[1]
Hazard Class 3 (Flammable Liquid)[1][6]
Packing Group III[1][6]
Flash Point 31.67 °C (89.00 °F)[7]
Boiling Point 142 - 143 °C (288 - 289 °F)[1]
Density 0.838 g/mL at 25 °C[2]
Aquatic Toxicity LC50 (fathead minnow) - 21.7 mg/l - 96 h[1]
Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure. This includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield.[8]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) and a chemical-resistant apron or lab coat.[8]

  • Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved organic vapor respirator is recommended.[8]

Operational Plan for this compound Disposal

This section provides a step-by-step guide for the proper disposal of this compound waste in a laboratory setting.

Step 1: Waste Characterization

The first step is to identify the waste as hazardous. Based on its flashpoint of less than 60°C, this compound is classified as a D001 ignitable hazardous waste under RCRA. It may also carry other waste codes depending on its use and any contaminants present.

Step 2: Waste Collection and Containerization
  • Container Selection: Use a dedicated, properly labeled waste container that is compatible with this compound. The container should be in good condition, with a secure, tight-fitting lid to prevent leaks and vapor release. For larger quantities, Department of Transportation (DOT) compliant metal drums are required.[9]

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents.[2]

Step 3: Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Ignitable")

  • The date on which waste was first added to the container (accumulation start date)

  • The generator's name and address

Step 4: Accumulation and Storage
  • Storage Location: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area must be well-ventilated.[1]

  • Safety Precautions: Keep the container away from sources of ignition such as heat, sparks, and open flames.[2] Ensure the container is closed at all times except when adding waste. Ground and bond containers when transferring the liquid to prevent static discharge.[1]

Step 5: Arranging for Disposal
  • Licensed Disposal Facility: The disposal of this compound must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[3] These facilities are equipped to manage flammable liquids safely and in compliance with federal and state regulations.[3]

  • Transportation: A licensed hazardous waste transporter must be used to ship the waste to the TSDF.

  • Documentation: Ensure that a hazardous waste manifest is completed to track the waste from the point of generation to its final disposal.[5]

Step 6: Final Disposal Method

The recommended disposal method for this compound is through an industrial combustion plant or an approved waste disposal facility.[2] Never dispose of this compound by pouring it down the drain or into the environment, as it is harmful to aquatic life and can contaminate soil and waterways.[2][3]

Emergency Procedures for Spills

In the event of a this compound spill, the following immediate actions should be taken:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: Use an inert, absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

For large spills, contact your institution's environmental health and safety department or an emergency response team immediately.

Disposal Workflow Diagram

DipropylSulfiteDisposal start Waste Generation: This compound ppe Don Appropriate PPE start->ppe characterize Step 1: Characterize Waste (RCRA D001 Ignitable) collect Step 2: Collect in Compatible Container characterize->collect ppe->characterize label_waste Step 3: Label Container 'Hazardous Waste' collect->label_waste store Step 4: Store in Designated Accumulation Area label_waste->store contact_ehs Step 5: Contact EHS for Disposal Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest transport Licensed Transporter Picks Up Waste manifest->transport end Final Disposal: Industrial Combustion Plant transport->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and your environmental health and safety department for guidance.

References

Personal protective equipment for handling Dipropyl sulfite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dipropyl sulfite (CAS: 623-98-3). It is intended for researchers, scientists, and professionals in drug development to ensure the safe laboratory use of this chemical.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValue
CAS Number 623-98-3
Molecular Formula C₆H₁₄O₃S
Molecular Weight 166.24 g/mol
GHS Hazard Statements H315, H319, H335
GHS Pictograms GHS07 (Exclamation Mark)
Signal Word Warning

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Chemical safety goggles or a full-face shield.
Hand Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling.
Body A laboratory coat must be worn and fully buttoned. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient or for larger quantities, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
  • Verify that an emergency eyewash station and safety shower are accessible and operational.
  • Assemble all necessary equipment and reagents before commencing work.
  • Don the required personal protective equipment as detailed in the table above.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
  • Avoid direct contact with skin and eyes.
  • Use compatible laboratory equipment (e.g., glass, PTFE).
  • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.
  • Do not eat, drink, or smoke in the laboratory.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
  • Ensure the storage container is clearly labeled.

Emergency and Spill Response Plan

In the event of an accidental release or exposure, immediate and appropriate action is critical.

1. Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[2]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

2. Spill Cleanup Protocol:

  • Small Spills (within a fume hood):
  • Alert personnel in the immediate vicinity.
  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
  • Carefully collect the absorbed material into a designated, labeled hazardous waste container.
  • Decontaminate the spill area with a suitable cleaning agent and wipe dry.
  • Large Spills (outside a fume hood):
  • Evacuate the area immediately and alert others.
  • If safe to do so, eliminate any potential ignition sources.
  • Contact your institution's emergency response team or environmental health and safety office.
  • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible hazardous waste container.
  • Do not mix this compound waste with other waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's designated hazardous waste management program.
  • Follow all local, state, and federal regulations for the disposal of chemical waste.[3]
  • Contaminated containers should be handled as hazardous waste unless properly decontaminated.

Below is a diagram illustrating the workflow for the safe handling of this compound.

Dipropyl_Sulfite_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Verify Emergency Equipment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 handle1 Conduct Experiment in Fume Hood prep3->handle1 handle2 Keep Containers Closed handle1->handle2 cleanup1 Decontaminate Work Area handle2->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 dispose1 Store in Labeled Hazardous Waste Container cleanup2->dispose1 dispose2 Follow Institutional Disposal Protocol dispose1->dispose2

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.